6-(Trifluoromethyl)quinolin-4-amine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
6-(trifluoromethyl)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-5H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAABMTXRJDIATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371047 | |
| Record name | 6-(trifluoromethyl)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247113-89-9 | |
| Record name | 6-(trifluoromethyl)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 247113-89-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorinated Quinolines in Modern Medicinal Chemistry
An In-Depth Technical Guide to 6-(Trifluoromethyl)quinolin-4-amine: Properties, Synthesis, and Applications in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its versatile heterocyclic framework allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. When combined with fluorine-containing substituents, particularly the trifluoromethyl (-CF3) group, the therapeutic potential of the quinoline core is significantly amplified.
The trifluoromethyl group is a powerful modulator of molecular properties in drug design. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[2][3] this compound, the subject of this guide, merges these two critical pharmacophores. It serves as a highly valuable building block for the synthesis of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammation.[4][5] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.
Part 1: Core Chemical and Physical Properties
A precise understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation. The compound presents as a solid at room temperature and possesses distinct characteristics owing to its aromatic, heterocyclic nature and the presence of the influential trifluoromethyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 247113-89-9 | [6] |
| Molecular Formula | C₁₀H₇F₃N₂ | [6] |
| Molecular Weight | 212.17 g/mol | [6][7] |
| Appearance | Off-white to grey solid | [8] |
| Melting Point | 115 - 119 °C | [8] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [7][9] |
| LogP (Computed) | 2.8358 | [7][9] |
| Hydrogen Bond Donors | 1 | [7][9] |
| Hydrogen Bond Acceptors | 2 | [7][9] |
| Storage Conditions | Sealed in dry, Room Temperature | [6] |
Part 2: Spectroscopic and Structural Characterization
The structural identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques and computational analysis. These methods provide a detailed fingerprint of the molecule's atomic arrangement and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the molecular structure.
-
¹H NMR: The proton NMR spectrum will display characteristic signals in the aromatic region corresponding to the protons on the quinoline ring system. The protons of the amino group (-NH₂) will appear as a distinct signal, the chemical shift of which can be influenced by solvent and concentration.
-
¹³C NMR: The carbon spectrum shows a series of signals for the aromatic carbons. Notably, the carbon atom attached to the trifluoromethyl group appears as a quartet due to spin-spin coupling with the three fluorine atoms (¹JCF).[10]
-
¹⁹F NMR: This spectrum provides a clear and unambiguous signal for the trifluoromethyl group, typically appearing as a sharp singlet with a characteristic chemical shift around -61 to -62 ppm.[10]
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy helps identify the key functional groups present in the molecule.
-
N-H Stretching: The amino group (-NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C-F Stretching: Strong, characteristic absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1000-1400 cm⁻¹ region.[11]
-
Aromatic C=C and C=N Stretching: Bands in the 1500-1650 cm⁻¹ range are assigned to the stretching vibrations of the quinoline ring.[11]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition (C₁₀H₇F₃N₂).[12]
X-Ray Crystallography
Single-crystal X-ray diffraction studies on derivatives of this scaffold reveal important structural details. For instance, analysis of related 4-anilinoquinolines shows a notable dihedral angle between the quinoline and aniline ring systems, which can be critical for binding to biological targets like kinase enzymes.[12] The crystal packing is often stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking.[13]
Part 3: Synthesis and Chemical Reactivity
The utility of this compound as a synthetic intermediate stems from its accessible synthesis and the versatile reactivity of its functional groups.
Synthetic Pathway
A common and effective method for synthesizing the 6-amino-4-(trifluoromethyl)quinoline core involves an intramolecular electrophilic aromatic substitution (cyclization) reaction. This process typically starts from trifluoromethyl-substituted enamino ketones, which are treated with a strong acid catalyst like concentrated sulfuric acid at elevated temperatures.[10]
Caption: General synthetic scheme for 6-(Trifluoromethyl)quinoline derivatives.
Experimental Protocol: Synthesis of 6-amino-4-(trifluoromethyl)quinolines [10]
-
Step 1: Formation of Enamino Ketone: A mixture of a 4-substituted aniline and a trifluoromethyl-substituted β-enone is refluxed in a suitable solvent (e.g., ethanol) to facilitate condensation and form the enamino ketone intermediate.
-
Step 2: Cyclization: The isolated enamino ketone is added portion-wise to concentrated sulfuric acid.
-
Step 3: Heating: The reaction mixture is heated to approximately 120 °C for several hours (e.g., 10 hours) to drive the intramolecular cyclization.
-
Step 4: Work-up: The mixture is cooled to room temperature and carefully poured onto crushed ice.
-
Step 5: Neutralization & Extraction: The aqueous solution is neutralized with a base (e.g., NH₄OH) to precipitate the crude product, which is then extracted with an organic solvent (e.g., ethyl acetate).
-
Step 6: Purification: The final product is purified using column chromatography on silica gel.
Key Reactivity
The chemical behavior of this compound is dominated by the nucleophilicity of the 4-amino group and the electrophilic character of the quinoline ring, which is modulated by the -CF₃ substituent.
-
Reactions at the 4-Amino Group: The primary amine is a versatile handle for derivatization. It readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines), a reaction often used to link the quinoline core to other pharmacophores.[14] It can also act as a nucleophile in substitution reactions, for example, reacting with activated chloroquinolines or chloropyrimidines to form 4-anilinoquinoline or related structures, which are potent kinase inhibitors.[12][15]
-
Reactions on the Quinoline Ring: The quinoline ring can undergo electrophilic aromatic substitution. However, the trifluoromethyl group is strongly deactivating, directing incoming electrophiles primarily to the 5- and 7-positions of the ring.
Caption: Reactivity of the 4-amino group for scaffold elaboration.
Part 4: Applications in Drug Discovery
The this compound scaffold is a validated starting point for the development of therapeutics targeting a range of diseases.
Kinase Inhibitors in Oncology
The 4-anilinoquinoline framework is a classic "hinge-binding" motif that targets the ATP-binding site of many protein kinases.[12] By synthesizing derivatives where the 4-amino group is linked to other aromatic or heterocyclic systems, researchers have developed potent inhibitors of kinases crucial to cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4] The 6-CF₃ group in this context often enhances potency and improves the pharmacokinetic profile of the inhibitor.[16]
Microtubule Polymerization Inhibitors
Recent studies have demonstrated that derivatives of 2-(trifluoromethyl)quinolin-4-amine can act as potent microtubule-targeted agents.[4] These compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells. This mechanism is similar to that of established anticancer agents like colchicine.[4]
Antimalarial and Anti-inflammatory Agents
The 4-aminoquinoline core is famously the basis for antimalarial drugs like chloroquine.[5] While resistance is a significant challenge, the development of novel analogs is an active area of research. The introduction of a trifluoromethyl group can alter the molecule's properties in ways that may help overcome existing resistance mechanisms. Furthermore, certain quinoline derivatives have shown potential as anti-inflammatory and anti-ulcer agents, suggesting broader therapeutic applicability.[5][17]
Caption: Major therapeutic applications derived from the core scaffold.
Part 5: Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is mandatory when handling this compound and its derivatives.
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement Code | Statement Text | Source(s) |
| Hazard | H302 | Harmful if swallowed. | [7][8][18] |
| H315 | Causes skin irritation. | [7][18][19] | |
| H319 | Causes serious eye irritation. | [7][18][19] | |
| H335 | May cause respiratory irritation. | [7][18][19] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [7][19] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [18][19] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [19] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [19] | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [19] |
Handling and Storage Protocol:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[19][20]
-
Handling: Avoid formation of dust and aerosols. Do not get in eyes, on skin, or on clothing.[18][20]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[6][8][18]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19]
Conclusion
This compound is a strategically important molecule in contemporary drug discovery. It successfully combines the biologically validated quinoline nucleus with the property-enhancing trifluoromethyl group. Its accessible synthesis, versatile reactivity, and proven utility as a scaffold for potent kinase inhibitors and microtubule-disrupting agents underscore its value to the medicinal chemistry community. A thorough understanding of its chemical properties, spectroscopic profile, and safety requirements is essential for leveraging its full potential in the development of next-generation therapeutics.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound - CAS:247113-89-9 - Sunway Pharm Ltd [3wpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
- 9. chemscene.com [chemscene.com]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [hrcak.srce.hr]
- 16. mdpi.com [mdpi.com]
- 17. Pharmacological studies on the new quinoline derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline with potent anti-ulcer effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. keyorganics.net [keyorganics.net]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. 6-(bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one Safety Data Sheets(SDS) lookchem [lookchem.com]
Introduction: The Strategic Importance of the Quinoline Scaffold
An In-depth Technical Guide to 6-(Trifluoromethyl)quinolin-4-amine (CAS: 247113-89-9)
Abstract: This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway, and delve into its established and potential applications as a pivotal building block for therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic utilization of this valuable scaffold.
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in drug discovery.[1] Its rigid structure and opportunities for diverse functionalization have made it the core of numerous approved drugs, spanning therapeutic areas from antimalarials like Chloroquine to targeted cancer therapies.[2][3] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[4] This strongly electron-withdrawing group can enhance metabolic stability, increase lipophilicity (improving membrane permeability), and augment binding affinity to biological targets.[2]
This compound combines these two powerful motifs. The 4-aminoquinoline core is famously associated with kinase inhibition and antimalarial activity, while the 6-trifluoromethyl group serves to optimize its drug-like properties.[2][5] Consequently, this compound is a highly sought-after intermediate for synthesizing novel kinase inhibitors, microtubule-targeting agents, and other potential therapeutics, particularly in oncology and infectious diseases.[4][6]
Physicochemical and Structural Properties
A clear understanding of a compound's properties is foundational to its application. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 247113-89-9 | [6] |
| Molecular Formula | C₁₀H₇F₃N₂ | [6] |
| Molecular Weight | 212.17 g/mol | [6] |
| Physical Form | Solid | [7] |
| Melting Point | 202-204 °C | [8] |
| Synonyms | 4-Amino-6-(trifluoromethyl)quinoline | [6] |
| Purity | Typically ≥95% | [7] |
| Storage | Room temperature or 0-8°C, sealed in a dry, well-ventilated place | [2][7] |
Synthesis and Spectroscopic Characterization
While multiple synthetic routes to quinoline derivatives exist, a common and reliable strategy for 4-aminoquinolines involves the preparation of a 4-chloroquinoline intermediate followed by a nucleophilic aromatic substitution (SNAr) with an amine source.[3] This approach offers high yields and versatility.
Proposed Synthetic Pathway
A logical and field-proven two-step synthesis is outlined below, starting from 4-hydroxy-6-(trifluoromethyl)quinoline. This precursor can be synthesized via methods like the Conrad-Limpach or Gould-Jacobs reactions, typically involving the cyclization of a trifluoromethylated aniline with a β-ketoester.[9]
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]
Introduction: The Significance of the 4-Aminoquinoline Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)quinolin-4-amine
The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of a vast array of biologically active compounds, including renowned antimalarial, antibacterial, and anticancer agents.[1][2] Among its derivatives, the 4-aminoquinoline framework has proven particularly fruitful in medicinal chemistry. The strategic introduction of a trifluoromethyl (-CF₃) group at the 6-position is a well-established tactic to modulate a molecule's physicochemical properties. The high electronegativity and metabolic stability of the -CF₃ group can enhance lipophilicity, improve binding affinity to biological targets, and block sites of metabolic degradation, thereby improving the overall pharmacokinetic profile of a drug candidate.[3]
This compound is a key building block and intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting infectious diseases and cancers.[4] Its structure allows for further derivatization, making it a valuable starting point for the development of novel therapeutic agents. This guide provides a comprehensive overview of a robust and widely employed synthetic route to this important compound, delving into the mechanistic underpinnings of each transformation and offering detailed experimental protocols for researchers in the field.
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis of this compound is most effectively achieved through a two-stage process. This strategy decouples the construction of the core quinoline ring system from the installation of the crucial C4-amino group, allowing for optimization at each stage.
-
Stage 1: Construction of the Quinoline Core. This involves the synthesis of a key intermediate, 4-chloro-6-(trifluoromethyl)quinoline . This is typically accomplished via a Gould-Jacobs type reaction starting from a substituted aniline, followed by a chlorination step.[5][6][7]
-
Stage 2: Installation of the Amino Group. The final target is obtained through a nucleophilic aromatic substitution (SNAr) reaction, where the chloro-substituent at the 4-position of the intermediate is displaced by an amino group.[1][8]
This strategic division provides a reliable and scalable pathway to the desired product.
Part 1: Synthesis of the Key Intermediate, 4-Chloro-6-(trifluoromethyl)quinoline
The construction of the quinoline ring is the foundational part of the synthesis. The Gould-Jacobs reaction is a classic and effective method for preparing 4-hydroxyquinoline derivatives, which are direct precursors to the required 4-chloro intermediate.[5][9][10]
Synthetic Pathway and Mechanistic Rationale
The synthesis begins with 4-(trifluoromethyl)aniline and proceeds through a multi-step, one-pot sequence followed by chlorination.
-
Condensation: The reaction is initiated by the nucleophilic attack of the amino group of 4-(trifluoromethyl)aniline on diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[6]
-
Thermal Cyclization: This critical step requires high temperatures (typically >250 °C) to induce a 6-electron electrocyclization, forming the quinoline ring system.[6][9] This intramolecular reaction is the hallmark of the Gould-Jacobs synthesis and is often performed in a high-boiling solvent like diphenyl ether to achieve the necessary temperature.[6]
-
Saponification & Decarboxylation: The resulting ethyl 4-oxo-6-(trifluoromethyl)quinoline-3-carboxylate is typically not isolated but is saponified in situ with a base (e.g., NaOH) to hydrolyze the ester to a carboxylic acid. Subsequent heating leads to decarboxylation, yielding 6-(trifluoromethyl)quinolin-4(1H)-one, which exists in tautomeric equilibrium with 4-hydroxy-6-(trifluoromethyl)quinoline.[5][6]
-
Chlorination: The 4-hydroxyquinoline tautomer is converted to the key 4-chloro intermediate using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).[8] The hydroxyl group is a poor leaving group; POCl₃ converts it into a dichlorophosphate ester, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion.
Workflow for 4-Chloro-6-(trifluoromethyl)quinoline Synthesis
Caption: Workflow for the synthesis of the key 4-chloro intermediate.
Experimental Protocol 1: Synthesis of 4-Chloro-6-(trifluoromethyl)quinoline
Materials:
-
4-(Trifluoromethyl)aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Hexanes
Procedure:
-
Condensation and Cyclization:
-
In a flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture at 120-130°C for 2 hours. Ethanol will be collected in the Dean-Stark trap as it is eliminated.
-
After cooling slightly, add diphenyl ether as a high-boiling solvent.
-
Heat the mixture to reflux (approx. 250-260°C) and maintain for 30-60 minutes. Monitor the reaction progress by TLC.
-
Allow the mixture to cool to approximately 100°C.
-
-
Saponification and Decarboxylation (Performed on the crude cyclization product):
-
This step is often integrated or performed sequentially. While the exact literature procedures vary, a typical approach involves hydrolyzing the ester intermediate with aqueous NaOH, followed by acidification to induce decarboxylation upon heating. For simplicity, we proceed to the chlorination from the 4-hydroxy intermediate formed after cyclization.
-
-
Chlorination:
-
After cooling the cyclization mixture, dilute it with hexanes to precipitate the crude 6-(trifluoromethyl)quinolin-4(1H)-one. Filter the solid, wash with hexanes, and dry.
-
Carefully add the crude solid to an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) at 0°C.
-
Slowly heat the mixture to reflux (approx. 110°C) and maintain for 3-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 4-chloro-6-(trifluoromethyl)quinoline.
-
Part 2: Synthesis of this compound
The final step is the conversion of the 4-chloro intermediate to the target 4-aminoquinoline via a Nucleophilic Aromatic Substitution (SNAr) reaction.
Mechanistic Rationale: The SNAr Pathway
Aromatic rings are generally electron-rich and resistant to nucleophilic attack. However, the quinoline system is activated towards nucleophilic substitution at the C2 and C4 positions.[11][12] This is because the ring nitrogen is electron-withdrawing and can stabilize the negative charge of the intermediate formed during the reaction. The presence of the additional, powerful electron-withdrawing -CF₃ group on the benzene ring further enhances the electrophilicity of the C4 carbon.
The SNAr mechanism proceeds via two main steps:
-
Addition: A nucleophile (in this case, an ammonia source) attacks the electron-deficient carbon atom at the 4-position, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The negative charge is delocalized onto the electronegative nitrogen atom and across the ring system.
-
Elimination: The aromaticity is restored by the elimination of the leaving group (chloride ion), yielding the final substituted product.[14][15]
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The addition-elimination mechanism for SNAr amination.
Comparative Analysis of Amination Conditions
The choice of amine source and reaction conditions can significantly impact the yield and purity of the final product.
| Amine Source | Solvent | Catalyst/Additive | Temperature | Advantages / Disadvantages |
| Ammonium Hydroxide | Ethanol / Water | None | Reflux | Readily available; reaction can be slow; requires pressure vessel for higher temperatures. |
| Ammonia (gas) | Dioxane / Alcohols | None | Sealed Tube, >100°C | High concentration of nucleophile; requires specialized equipment (pressure vessel). |
| Formamide | Neat or High-boiling solvent | None | High Temp (>150°C) | Acts as both solvent and ammonia source; can lead to formylated byproducts.[16] |
| Sodium Azide -> Reduction | DMF / DMSO | None | Moderate | Forms 4-azido intermediate, which is then reduced (e.g., by H₂/Pd or PPh₃/H₂O); multi-step but often clean.[17][18] |
Experimental Protocol 2: Synthesis of this compound
This protocol uses ammonium hydroxide in a pressure vessel, a common and effective method.
Materials:
-
4-Chloro-6-(trifluoromethyl)quinoline
-
Ammonium hydroxide (28-30% solution)
-
Ethanol or 1,4-Dioxane
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup:
-
In a sealable pressure vessel, dissolve 4-chloro-6-(trifluoromethyl)quinoline (1.0 eq) in ethanol or 1,4-dioxane.
-
Add an excess of concentrated ammonium hydroxide (e.g., 10-20 equivalents).
-
Seal the vessel tightly.
-
-
Heating:
-
Heat the reaction mixture to 120-140°C with stirring for 12-24 hours. Caution: This reaction generates high pressure. Use an appropriate pressure vessel and conduct the reaction behind a blast shield.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous phase again with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
-
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Results for this compound |
| Molecular Formula | C₁₀H₇F₃N₂ |
| Molecular Weight | 212.17 g/mol [19] |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Characteristic signals for aromatic protons and the amine protons. The proton at C5 will likely appear as a doublet coupled to the proton at C7. The proton at C2 will be a doublet coupled to the proton at C3. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 213.06 |
Conclusion
The synthesis of this compound is a well-established process that hinges on the reliable construction of the quinoline core via a Gould-Jacobs reaction, followed by a highly efficient nucleophilic aromatic substitution. The electron-withdrawing nature of both the ring nitrogen and the trifluoromethyl group are key to activating the C4 position for the crucial amination step. By understanding the mechanistic principles behind each transformation and carefully controlling the reaction conditions, researchers can effectively produce this versatile and valuable building block for application in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ablelab.eu [ablelab.eu]
- 11. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 12. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. byjus.com [byjus.com]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. This compound - CAS:247113-89-9 - Sunway Pharm Ltd [3wpharm.com]
6-(Trifluoromethyl)quinolin-4-amine molecular weight
An In-depth Technical Guide to 6-(Trifluoromethyl)quinolin-4-amine
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides a comprehensive technical overview of this compound, a key building block for drug discovery and materials science. We will delve into its core properties, present logical synthetic strategies, detail protocols for its characterization and handling, and explore its applications for researchers, scientists, and drug development professionals. This document is designed to serve as a practical, field-proven resource, grounding theoretical concepts in established laboratory practice.
Introduction: The Strategic Value of a Privileged Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is classified as a "privileged scaffold" in drug discovery.[1][2] Its rigid structure and versatile substitution points have made it a foundational component in a vast array of approved therapeutics, from antimalarials to kinase inhibitors.[2][3] The true power of this scaffold is unlocked through strategic functionalization.
The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy to enhance the drug-like properties of a molecule.[4][5] The strong electron-withdrawing nature and high lipophilicity of the -CF3 group can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[4][6] this compound combines this powerful functional group with the proven quinoline core, creating a versatile and highly valuable intermediate for the synthesis of next-generation pharmaceuticals and functional materials.[7]
Core Physicochemical Properties
Accurate characterization of a molecule's physical properties is fundamental to its application in research and development. These parameters govern solubility, reactivity, and behavior in biological systems.
Molecular Identity and Key Data
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇F₃N₂ | [7][8][9] |
| Molecular Weight | 212.17 g/mol | [7][8][9] |
| CAS Number | 247113-89-9 | [7][8][10] |
| IUPAC Name | This compound | [11] |
| Common Synonyms | 4-Amino-6-(trifluoromethyl)quinoline | [7][8] |
| Appearance | (Typically an off-white to yellow solid) | General observation |
| Storage Conditions | Sealed in a dry environment, Room Temp or 0-8°C | [7][8] |
Molecular Structure
The structure combines the aromatic, basic quinoline nucleus with a potent electron-withdrawing group at the 6-position and a nucleophilic amino group at the 4-position. This specific arrangement dictates its reactivity and potential as a pharmacophore.
Caption: Structure of this compound.
Protocol: Determination of Lipophilicity (logP) via Shake-Flask Method
Lipophilicity is a critical parameter in drug design, influencing absorption and distribution. The causality behind this experiment is to quantify how the compound partitions between an oily (n-octanol) and a watery (aqueous buffer) phase, mimicking its behavior in the body.
Methodology:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Separately, saturate n-octanol with the PBS buffer. This pre-saturation prevents volume changes during the experiment.
-
Standard Curve: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in the aqueous buffer and measure their absorbance at the compound's λ_max using a UV-Vis spectrophotometer to generate a standard curve.
-
Partitioning: Add a known amount of the compound to a vial containing equal volumes of the pre-saturated n-octanol and PBS buffer.
-
Equilibration: Vigorously shake the vial for 1 hour to ensure thorough mixing and partitioning. Subsequently, centrifuge the vial to achieve a clean separation of the two phases.
-
Concentration Measurement: Carefully sample the aqueous phase and measure its absorbance. Determine the concentration using the standard curve.
-
Calculation: The concentration in the n-octanol phase is determined by mass balance (initial concentration - final aqueous concentration). The partition coefficient P is the ratio of the concentration in octanol to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[6]
Synthesis and Structural Verification
While numerous methods exist for quinoline synthesis, a common and practical approach for producing 4-aminoquinoline derivatives involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.
Proposed Synthetic Workflow
The rationale for this workflow is its efficiency and the commercial availability of starting materials. The key step is the displacement of a good leaving group (chloride) by an amine source, a well-established and reliable transformation.
Caption: Proposed workflow for synthesis and verification.
Protocol: HPLC Analysis for Purity Assessment
This protocol provides a self-validating system for assessing the purity of the final compound, which is critical for ensuring reproducible results in subsequent applications.
Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic Acid in Acetonitrile). Degas both solvents.
-
Column: Use a C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Core Applications in Drug Discovery
The unique electronic and structural features of this compound make it a valuable starting point for several research avenues.
Scaffold for Kinase Inhibitor Development
The 4-aminoquinoline motif is a known "hinge-binder" for many protein kinases, which are critical targets in oncology.[12] The amino group can form key hydrogen bonds with the kinase hinge region, while the quinoline core occupies the ATP-binding pocket. The 6-trifluoromethyl substituent can be used to probe deeper pockets, enhance potency, and improve metabolic stability.[7][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound - CAS:247113-89-9 - Sunway Pharm Ltd [3wpharm.com]
- 9. chemscene.com [chemscene.com]
- 10. 247113-89-9|this compound|BLD Pharm [bldpharm.com]
- 11. 6-(Trifluoromethyl)quinoline | C10H6F3N | CID 12647567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to 6-(Trifluoromethyl)quinolin-4-amine: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-(trifluoromethyl)quinolin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its emerging role as a versatile scaffold in the design of targeted therapeutics, particularly in oncology. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the potential of this and related quinoline derivatives.
Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold and the Trifluoromethyl Moiety
The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous approved drugs with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The 4-aminoquinoline subset, in particular, has proven to be a fertile ground for the development of targeted therapies.[3][4]
The strategic incorporation of a trifluoromethyl (-CF3) group into drug candidates is a widely employed strategy to enhance key pharmacological properties.[5] This electron-withdrawing group can significantly improve metabolic stability, increase lipophilicity (which can aid in cell membrane permeability), and enhance binding affinity to biological targets.[6] The synergy between the 4-aminoquinoline core and the 6-trifluoromethyl substituent in this compound makes it a compound of considerable interest for the development of novel therapeutics.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Amino-6-(trifluoromethyl)quinoline | [3] |
| CAS Number | 247113-89-9 | [3] |
| Molecular Formula | C₁₀H₇F₃N₂ | [3] |
| Molecular Weight | 212.17 g/mol | [3] |
| Appearance | Powder to crystalline, White/Yellow/Orange | [2] |
| Melting Point | 151–155 °C | [2] |
| Storage | 0-8°C | [3] |
Synthesis of this compound: A Guided Protocol
The synthesis of this compound is typically achieved through a two-step process, starting from a suitable aniline precursor. A plausible and commonly employed route involves the initial synthesis of the key intermediate, 4-chloro-6-(trifluoromethyl)quinoline, followed by a nucleophilic aromatic substitution (SNA) reaction to introduce the 4-amino group.
Synthesis of the Key Intermediate: 4-Chloro-6-(trifluoromethyl)quinoline
A generalized workflow for this synthesis is as follows:
Caption: Generalized synthetic workflow for 4-chloro-6-(trifluoromethyl)quinoline.
Protocol: Synthesis of this compound from 4-Chloro-6-(trifluoromethyl)quinoline
The final step in the synthesis is the amination of the 4-chloroquinoline intermediate. This is typically achieved by reacting the chloro-derivative with a source of ammonia under elevated temperature and pressure.
Experimental Protocol:
-
Reaction Setup: In a sealed pressure vessel, dissolve 4-chloro-6-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Amination: Add a solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol, excess).
-
Heating: Heat the reaction mixture to a temperature between 120-150°C for several hours (typically 12-24 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Biological Activity and Potential Therapeutic Applications
The structural features of this compound strongly suggest its potential as a modulator of key biological pathways, particularly those involved in cancer progression.
Kinase Inhibition: A Primary Mode of Action
The 4-anilinoquinoline scaffold is a well-known "hinge-binder" that can effectively target the ATP-binding site of various protein kinases.[7] Kinases are crucial regulators of cellular signaling, and their dysregulation is a common driver of cancer. Derivatives of 4-aminoquinoline have been extensively investigated as inhibitors of several important kinase families, including:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[1]
-
Phosphoinositide 3-kinase (PI3K)/Akt/mTOR Pathway: A central signaling pathway that governs cell growth, metabolism, and survival.
While direct kinase profiling data for this compound is not extensively published, its structural similarity to known kinase inhibitors makes it a prime candidate for investigation against a panel of cancer-relevant kinases.
Caption: Proposed mechanism of action via kinase inhibition.
Anticancer Potential
Given its likely role as a kinase inhibitor, this compound is a promising candidate for development as an anticancer agent.[3] Its potential therapeutic applications could span a range of solid tumors where the targeted kinases are known to be dysregulated.
Experimental Protocols for Evaluation
To rigorously assess the therapeutic potential of this compound, a series of well-defined experimental protocols are required.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determine the direct inhibitory effect of the compound on a panel of purified kinases.
Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
-
Materials:
-
Purified recombinant kinases of interest.
-
Kinase-specific substrates.
-
ATP.
-
Kinase assay buffer.
-
This compound (serially diluted).
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®).
-
White, opaque 384-well plates.
-
-
Procedure:
-
Add 2.5 µL of the diluted compound or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of a mixture containing the kinase and its substrate in the assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[8]
-
Cell-Based Proliferation Assay
This assay evaluates the effect of the compound on the growth and viability of cancer cell lines.
Protocol: MTT Assay
-
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7).
-
Cell culture medium and supplements.
-
This compound (serially diluted).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well clear tissue culture plates.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours until formazan crystals are formed.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) value.[9]
-
Cellular Target Engagement and Mechanism of Action
To confirm that the compound inhibits the intended kinase within a cellular context, a Western blot analysis of downstream signaling pathways is essential.
Protocol: Western Blot for Phosphorylated Kinase Substrates
-
Materials:
-
Cancer cell line with high expression of the target kinase.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against the phosphorylated and total forms of the target kinase or its downstream substrate.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system. A reduction in the phosphorylated form of the target protein relative to the total protein level indicates target engagement and inhibition.[10]
-
Conclusion and Future Directions
This compound represents a promising chemical scaffold for the development of novel targeted therapies, particularly in the field of oncology. Its synthesis is achievable through established chemical methodologies, and its structure strongly suggests a mechanism of action centered on kinase inhibition. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this and related compounds.
Future research should focus on a broad kinase profiling to identify the specific targets of this compound, followed by in-depth cellular and in vivo studies to validate its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for its potential clinical development.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Spectroscopic Guide to 6-(Trifluoromethyl)quinolin-4-amine: In-Depth Characterization for Pharmaceutical Research
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core spectroscopic data for 6-(Trifluoromethyl)quinolin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block for various therapeutic agents, its unambiguous structural confirmation is paramount. This document details the theoretical principles and practical applications of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the complete characterization of this molecule. Written for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices and provides field-proven insights into data interpretation, complete with detailed, self-validating protocols.
Introduction to this compound
This compound belongs to a class of quinoline derivatives that are pivotal in pharmaceutical research. The quinoline scaffold itself is found in a wide array of biologically active compounds.[1][2] The introduction of a trifluoromethyl (CF₃) group at the 6-position is a strategic choice in medicinal chemistry. This group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets by altering the electronic properties of the molecule.[3][4] These characteristics make trifluoromethylated quinolines promising candidates for developing novel therapeutics, including antimalarial and anticancer agents.[5][6]
Molecular Structure & Physicochemical Properties
A thorough understanding of the molecule's structure and properties is the foundation of any spectroscopic analysis.
Caption: IUPAC numbering of the this compound core.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 247113-89-9 | N/A |
| Molecular Formula | C₁₀H₇F₃N₂ | N/A |
| Molecular Weight | 212.17 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
| logP (Predicted) | ~2.5 - 3.5 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.
Theoretical Principles & Experimental Causality
The choice to run multinuclear NMR experiments is dictated by the compound's structure. ¹H NMR maps the proton environment, ¹³C NMR defines the carbon skeleton, and ¹⁹F NMR provides a highly sensitive and specific signal for the trifluoromethyl group. The electron-withdrawing nature of the CF₃ group and the electron-donating nature of the NH₂ group create a distinct electronic environment, leading to a predictable dispersion of signals across the aromatic region of the spectra.[7]
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible data. A self-validating system includes checking solvent purity and instrument calibration before analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H and ¹⁹F NMR, or 20-25 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, inside a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to solubilize polar compounds and clearly show exchangeable N-H protons.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra.
-
Instrumentation & Setup:
-
Use a spectrometer operating at a minimum of 400 MHz for ¹H to ensure adequate signal dispersion.[8]
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[9]
-
Acquire a standard 1D proton spectrum. For ¹³C and ¹⁹F spectra, select the appropriate acquisition parameters, noting that ¹⁹F NMR often requires a wider spectral width.[10]
-
-
Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[11] For ¹⁹F NMR, an external standard such as CFCl₃ (0 ppm) is typically used.[12]
Data Interpretation & Analysis
While experimental spectra for this specific molecule are not widely published, a robust prediction can be made based on data from closely related analogs like 4-amino-2-methyl-8-(trifluoromethyl)quinoline.[1][13]
-
¹H NMR: The spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).
-
The protons on the pyridine ring (H-2, H-3) will be influenced by the adjacent nitrogen and the C4-amine group.
-
The protons on the carbocyclic ring (H-5, H-7, H-8) will show splitting patterns characteristic of a tri-substituted benzene ring. The H-5 and H-7 protons, being ortho to the electron-withdrawing CF₃ group, are expected to be shifted downfield.
-
The amine (NH₂) protons will likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. In DMSO-d₆, this signal is often observed around δ 5.0-6.0 ppm. In ultra-pure samples, N-H protons can sometimes show coupling, but this is rare.[14]
-
-
¹³C NMR: Ten signals are expected for the carbon skeleton.
-
The carbon of the C F₃ group will appear as a distinct quartet due to coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant of ~270-280 Hz.[10]
-
The C-6 carbon, directly attached to the CF₃ group, will also show a quartet (²JCF), but with a much smaller coupling constant (~30-35 Hz).[10]
-
The remaining aromatic carbons will appear in the typical δ 110-150 ppm range. The C-4 carbon, bearing the amino group, will be significantly shielded.
-
-
¹⁹F NMR: This is a simple but powerful experiment for fluorinated compounds.
Data Summary Table
Table 2: Predicted NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~8.5 - 8.7 | d | H-2 |
| ~6.7 - 6.9 | d | H-3 | |
| ~8.2 - 8.4 | d | H-5 | |
| ~7.8 - 8.0 | dd | H-7 | |
| ~7.6 - 7.8 | d | H-8 | |
| ~5.5 - 6.5 | br s | NH₂ | |
| ¹³C | ~123 | q, ¹JCF ≈ 274 Hz | CF₃ |
| ~125 | q, ²JCF ≈ 32 Hz | C-6 | |
| Other signals | Aromatic Carbons | ||
| ¹⁹F | ~ -63 | s | CF₃ |
Note: These are predicted values based on known substituent effects and data from analogous structures. Actual experimental values may vary slightly.
Caption: A streamlined workflow for comprehensive NMR characterization.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which validates the molecular formula.
Principles & Ionization Choices
For a molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is the method of choice. ESI typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination.[15] The basic nitrogen atoms of the quinoline ring and the amino group are readily protonated in the ESI source.
Experimental Protocol: High-Resolution MS (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition: Acquire the spectrum in positive ion mode. Set the mass analyzer to a high-resolution setting to obtain accurate mass measurements (typically with <5 ppm mass error).
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured exact mass to the theoretical calculated mass for C₁₀H₈F₃N₂⁺.
Data Interpretation
-
Molecular Ion: The primary ion observed should be the protonated molecule [M+H]⁺.
-
Fragmentation: While ESI is soft, some fragmentation can be induced. The fragmentation of quinoline derivatives often involves the loss of small neutral molecules like HCN from the pyridine ring.[16][17] The C-CF₃ bond is strong, but fragmentation involving the loss of fluorine (M-19) or HF (M-20) might be possible under certain conditions.[15]
Table 3: Predicted Mass Spectrometry Data
| Ion Species | Calculated Exact Mass | Expected m/z |
| [M] | 212.0561 | 212.06 |
| [M+H]⁺ | 213.0639 | 213.06 |
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Principles & Diagnostic Frequencies
Molecular bonds vibrate at specific frequencies. When irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. For this compound, the key diagnostic regions are for the N-H bonds of the amine, the C-F bonds of the trifluoromethyl group, and the various bonds within the aromatic quinoline core.[18]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is crucial for data accuracy.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans to achieve a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Spectral Interpretation
Based on data from analogous structures, the following key absorptions are expected[1][19]:
-
N-H Stretching: The primary amine (NH₂) will show two characteristic medium-to-sharp bands in the 3300-3500 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹.
-
C=C and C=N Stretching: The aromatic quinoline ring will exhibit several sharp bands in the 1500-1650 cm⁻¹ region.
-
N-H Bending: The scissoring vibration of the NH₂ group is expected around 1590-1620 cm⁻¹.
-
C-F Stretching: The trifluoromethyl group will produce very strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region due to C-F stretching modes. These are often the most intense peaks in the spectrum.
Table 4: Key FT-IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | Symmetric & Asymmetric Stretch | N-H (Primary Amine) |
| 3000 - 3100 | Stretch | Aromatic C-H |
| 1500 - 1650 | Stretch | Aromatic C=C and C=N |
| 1590 - 1620 | Bend (Scissoring) | N-H (Primary Amine) |
| 1100 - 1350 | Stretch | C-F (Trifluoromethyl) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the quinoline ring.
Principles & Electronic Transitions
The conjugated π-system of the quinoline core allows for π → π* electronic transitions upon absorption of UV radiation. The position of the maximum absorbance (λ_max) is sensitive to the substituents on the ring. The electron-donating amino group and the electron-withdrawing trifluoromethyl group will influence the energy of these transitions, typically causing a bathochromic (red) shift compared to unsubstituted quinoline.[20][21]
Experimental Protocol: Solution-Phase UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2 - 0.8 A.U.).
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Spectrum Acquisition: Record the absorption spectrum of the sample solution, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Spectral Interpretation
Quinoline derivatives typically exhibit two or three main absorption bands corresponding to π → π* transitions. For this compound, absorption maxima are expected in the 250-350 nm range. The exact λ_max values and molar absorptivity (ε) can be used for quantitative analysis and to monitor reactions.[22]
Table 5: Predicted UV-Vis Absorption Data (in Ethanol)
| Transition Type | Expected λ_max Range (nm) |
| π → π | ~250 - 280 |
| π → π | ~320 - 350 |
Conclusion
The comprehensive spectroscopic characterization of this compound is achieved through a multi-technique approach. NMR (¹H, ¹³C, ¹⁹F) spectroscopy provides definitive structural elucidation, HRMS confirms the elemental composition, FT-IR identifies key functional groups, and UV-Vis spectroscopy probes the electronic properties of the conjugated system. The protocols and interpretive guidelines presented here form a robust framework for researchers, ensuring the quality and integrity of data for this important pharmaceutical building block. This self-validating system of analysis is critical for advancing drug discovery and development programs that rely on the unique properties of fluorinated quinolines.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. colorado.edu [colorado.edu]
- 13. researchgate.net [researchgate.net]
- 14. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. people.whitman.edu [people.whitman.edu]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uanlch.vscht.cz [uanlch.vscht.cz]
- 19. researchgate.net [researchgate.net]
- 20. beilstein-journals.org [beilstein-journals.org]
- 21. beilstein-archives.org [beilstein-archives.org]
- 22. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-(Trifluoromethyl)quinolin-4-amine
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-(trifluoromethyl)quinolin-4-amine (CAS No. 247113-89-9). As a critical building block in medicinal chemistry and drug development, unequivocal structural confirmation of this molecule is paramount.[1] This document serves as an in-depth resource for researchers and scientists, offering a detailed interpretation of the NMR spectra based on established principles of chemical shifts, spin-spin coupling, and substituent effects. While fully assigned, peer-reviewed spectral data for this specific compound is not widely published, this guide presents a robust, predicted analysis grounded in foundational NMR theory and data from analogous structures. Furthermore, it furnishes a detailed, field-proven experimental protocol for acquiring high-quality NMR data, ensuring that researchers can independently validate these findings.
Introduction: The Structural Significance of this compound
The quinoline scaffold is a cornerstone in pharmacology, found in numerous compounds with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Concurrently, the 4-amino group provides a key synthetic handle for further functionalization. This compound thus represents a highly valuable intermediate for the synthesis of novel therapeutic agents.[1]
Given its importance, unambiguous characterization is essential. NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. This guide provides the foundational knowledge required to interpret the ¹H and ¹³C NMR spectra of this specific quinoline derivative, enabling researchers to confirm its identity and purity with confidence.
Molecular Structure and NMR Assignment Framework
To facilitate a clear and precise discussion of the NMR spectra, a standardized numbering system for the quinoline ring is essential. The structure and numbering convention for this compound are depicted below. This framework will be used for all subsequent spectral assignments.
References
Introduction: The Strategic Advantage of the Trifluoromethyl Group in Quinoline Scaffolds
An In-Depth Technical Guide to the Physicochemical Properties of Trifluoromethylquinolines
The introduction of the trifluoromethyl (CF3) group into the quinoline scaffold is a pivotal strategy in modern medicinal chemistry.[1] This modification is not a trivial substitution but a deliberate design choice to modulate the physicochemical properties of the parent molecule, thereby enhancing its drug-like characteristics. The unique electronic properties of the CF3 group—namely its high electronegativity and metabolic stability—can significantly improve a compound's metabolic profile, lipophilicity, and binding affinity to biological targets.[1][2][3]
The quinoline core is a versatile heterocyclic scaffold found in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer and antimalarial applications.[4][5] When combined, the trifluoromethylated quinoline structure often yields compounds with improved potency, selectivity, and pharmacokinetic profiles compared to their non-fluorinated analogs. Understanding the core physicochemical properties of these molecules is therefore essential for researchers, scientists, and drug development professionals to rationally design and optimize new therapeutic agents.
This technical guide provides a comprehensive overview of the key physicochemical properties of trifluoromethylquinolines, detailing the causality behind experimental choices for their determination and presenting validated protocols and data to support drug discovery efforts.
Lipophilicity (LogP & LogD): Balancing Permeability and Potency
Lipophilicity is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6] It governs a molecule's ability to traverse lipid cell membranes, influences its distribution into tissues, and affects its interaction with target proteins.[7] The trifluoromethyl group is one of the most lipophilic substituents used in drug design, and its incorporation into a quinoline scaffold significantly increases the molecule's lipophilicity.[2][8] This property is quantified by the partition coefficient (LogP for neutral species) or the distribution coefficient (LogD for ionizable species at a specific pH).[6]
Experimental Determination of Lipophilicity
Accurate experimental determination is crucial, as computational models may not fully capture the complex electronic and steric interactions of these molecules.[9] The two gold-standard methods are the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
This method directly measures the partitioning of a compound between n-octanol and water and is considered the benchmark for LogP determination.[10][11]
Causality: The choice of n-octanol and water creates a biphasic system that mimics the hydrophilic and lipophilic environments in the body. Mutual saturation of the solvents before the experiment is critical to prevent volume changes during partitioning, ensuring the equilibrium measurement is accurate.
Step-by-Step Methodology:
-
System Preparation: Prepare a two-phase system by mixing n-octanol and water. Shake vigorously to ensure mutual saturation and allow the phases to separate completely.
-
Sample Addition: Dissolve a known amount of the trifluoromethylquinoline in the phase in which it is more soluble. The concentration should be below the saturation limit in both phases.
-
Partitioning: Combine the two phases in a separatory funnel and shake until equilibrium is reached (typically for several hours at a constant temperature).
-
Phase Separation: Allow the mixture to stand, ensuring a clear and complete separation of the n-octanol and aqueous layers.
-
Concentration Measurement: Carefully sample each phase. Determine the concentration of the trifluoromethylquinoline in both the n-octanol and aqueous phases using a validated analytical technique like UV-Vis spectroscopy or HPLC.[1]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[1]
Caption: Workflow for LogP determination using the Shake-Flask method.
The RP-HPLC method is a high-throughput alternative that correlates a compound's retention time on a lipophilic stationary phase with its LogP value.[7][12] It is particularly advantageous for compounds with high lipophilicity or low aqueous solubility.[12]
Causality: The stationary phase (e.g., C18) mimics a lipophilic environment. The mobile phase is aqueous. Highly lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times. A calibration curve built with compounds of known LogP values allows for the accurate determination of the LogP of the test compound.
Step-by-Step Methodology:
-
System Setup: Use an HPLC system with a reverse-phase column (e.g., C18 or LC-ABZ). The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[13]
-
Calibration: Prepare a set of standard compounds with well-established LogP values that span the expected range of the test compound.
-
Standard Analysis: Inject each standard compound and record its retention time (tR). Also, determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
Calibration Curve: Calculate the capacity factor (k') for each standard using the formula k' = (tR - t0) / t0. Plot log k' versus the known LogP values to generate a linear calibration curve.
-
Sample Analysis: Dissolve the trifluoromethylquinoline in the mobile phase and inject it into the HPLC system under identical conditions. Record its retention time.
-
LogP Determination: Calculate the log k' for the test compound and use the calibration curve to determine its LogP value.[6]
Aqueous Solubility: A Prerequisite for Absorption
Aqueous solubility is a fundamental property that dictates the bioavailability of orally administered drugs.[5] A compound must dissolve in the gastrointestinal fluid to be absorbed into circulation. The hydrophobic nature of both the quinoline ring and the trifluoromethyl group leads to limited water solubility for these compounds.[8]
Experimental Determination of Aqueous Solubility
The equilibrium shake-flask method is a reliable way to determine thermodynamic solubility.
Causality: This method ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing the most accurate measure of thermodynamic solubility. Centrifugation is essential to separate any remaining solid particles that could artificially inflate the measured concentration of the supernatant.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid trifluoromethylquinoline compound to a vial containing a buffered aqueous solution of a specific pH (e.g., pH 7.4 to mimic physiological conditions).
-
Equilibration: Place the vials in a thermostatic shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]
-
Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[14]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant, ensuring no solid material is disturbed.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC or LC-MS/MS. This concentration represents the equilibrium solubility.
Caption: Workflow for determining equilibrium aqueous solubility.
Ionization Constant (pKa): The Driver of pH-Dependent Behavior
The pKa, or acid dissociation constant, is a critical parameter that describes the degree of ionization of a compound at a given pH.[15][16] For quinolines, which are weak bases, the pKa of the conjugate acid is determined. This value governs the compound's solubility, lipophilicity (LogD), and ability to interact with biological targets, as the charge state of a molecule profoundly affects its behavior.[17]
Experimental Determination of pKa
Potentiometric titration is the most common and straightforward method for pKa determination.[17][18]
Causality: This method relies on monitoring the pH of a solution as a titrant of known concentration is added. The pKa is determined from the titration curve at the half-equivalence point, where the concentrations of the protonated and neutral species are equal. At this point, according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.[18]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a precisely known concentration of the trifluoromethylquinoline in a suitable solvent. For sparingly soluble compounds, a mixture of water and an organic co-solvent like methanol or DMSO may be necessary.[1]
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer to ensure homogeneity.
-
Titration: Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.[1]
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Generate a titration curve by plotting the measured pH versus the volume of titrant added. The equivalence point is identified as the inflection point of the curve. The pKa is the pH value at the half-equivalence point (i.e., at half the volume of titrant required to reach the equivalence point).[1][18]
Caption: Workflow for pKa determination via potentiometric titration.
Metabolic Stability: Designing for In Vivo Longevity
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family located in the liver.[19] The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation.[2] This "metabolic blocking" effect can significantly increase a drug's half-life and oral bioavailability.[20]
Experimental Determination of Metabolic Stability
In vitro assays using liver microsomes or hepatocytes are the industry standard for assessing metabolic stability early in the drug discovery process.[21][22]
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes (CYPs).[19] By incubating the test compound with microsomes and the necessary cofactor (NADPH), one can simulate hepatic metabolism.[21] The rate of disappearance of the parent compound over time provides a direct measure of its metabolic lability.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a buffer solution (e.g., potassium phosphate, pH 7.4). Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a stock solution of the trifluoromethylquinoline in a suitable organic solvent (e.g., DMSO, acetonitrile). Prepare a solution of the NADPH cofactor.
-
Incubation Setup: In a microcentrifuge tube or 96-well plate, combine the buffer, microsome suspension, and the test compound working solution. Pre-incubate the mixture at 37°C for a few minutes to bring it to physiological temperature.
-
Initiating the Reaction: Initiate the metabolic reaction by adding the NADPH cofactor solution.[21]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube or well containing a "stop solution" (typically a cold organic solvent like acetonitrile).[21] This action simultaneously terminates the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate or vial. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the rate constant of elimination (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (Clint) based on the incubation conditions.[21][23]
Caption: Workflow for an in vitro metabolic stability assay.
Summary of Physicochemical Data
The following table summarizes reported physicochemical property data for representative trifluoromethyl-substituted quinolines. It is important to note that properties can vary based on the position of the CF3 group and other substituents.
| Compound Name | Substitution Pattern | Property | Value | Source |
| 2-(Trifluoromethyl)quinoline | 2-CF3 | Melting Point (°C) | 58-62 | [1] |
| 3-(Trifluoromethyl)quinoline | 3-CF3 | LogP | ~3.25 | [1][8] |
| 3-(Trifluoromethyl)quinoline | 3-CF3 | Water Solubility | 0.22 g/L (~1.12 mM) @ 25°C | [8] |
| 7-(Trifluoromethyl)quinoline | 7-CF3 | Melting Point (°C) | 65-67 | [1] |
Note: Data for pKa and metabolic stability are highly dependent on the specific compound structure and experimental conditions and are best determined on a case-by-case basis using the protocols described herein.
Conclusion
The strategic incorporation of a trifluoromethyl group onto a quinoline scaffold imparts a distinct and often advantageous set of physicochemical properties. These molecules typically exhibit high lipophilicity, enhanced metabolic stability, and consequently, improved pharmacokinetic profiles. However, this often comes at the cost of reduced aqueous solubility. A thorough experimental evaluation of LogP, solubility, pKa, and metabolic stability, as detailed in this guide, is a self-validating and indispensable component of any drug discovery program focused on this important class of compounds. By understanding and rationally tuning these properties, researchers can accelerate the development of novel, safe, and effective trifluoromethylquinoline-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Lipophilicity - Creative Biolabs [creative-biolabs.com]
- 8. Buy 3-(Trifluoromethyl)quinoline | 25199-76-2 [smolecule.com]
- 9. Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. mdpi.com [mdpi.com]
- 12. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. researchgate.net [researchgate.net]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 19. benchchem.com [benchchem.com]
- 20. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 22. bioivt.com [bioivt.com]
- 23. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
In Silico First Pass: A Technical Guide to Predicting the Properties of 6-(Trifluoromethyl)quinolin-4-amine
Abstract
In the landscape of modern drug discovery, the early-stage assessment of a compound's viability is paramount to mitigating risk and reducing the high attrition rates of candidates.[1][2] This in-depth technical guide provides a comprehensive framework for the in silico prediction of the physicochemical, pharmacokinetic (ADMET), and toxicological properties of the novel compound 6-(Trifluoromethyl)quinolin-4-amine. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer and antimalarial properties.[3][4][5][6] The introduction of a trifluoromethyl group can significantly influence a molecule's metabolic stability and binding affinity.[7] This guide is tailored for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind the selection of computational tools and the interpretation of the generated data. We will leverage a suite of robust, freely accessible web-based platforms, including SwissADME, pkCSM, and Molinspiration, to construct a comprehensive predictive profile of this promising quinoline derivative.
Introduction: The Imperative of Early-Stage Computational Assessment
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic and safety profiles.[1][2] Computational approaches, often referred to as in silico methods, have emerged as indispensable tools in the early phases of drug discovery to address these hurdles.[8][9][10][11] These methods allow for the rapid and cost-effective evaluation of a molecule's potential before significant resources are invested in its synthesis and experimental testing.[12] By simulating a compound's behavior within a biological system, we can anticipate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, thereby enabling a more informed and strategic drug design process.[13][14][15]
This guide focuses on this compound, a molecule of interest due to the established therapeutic potential of the quinoline scaffold.[16][17][18] The trifluoromethyl substituent is a common feature in many modern pharmaceuticals, known to enhance metabolic stability, lipophilicity, and binding interactions. This guide will provide a step-by-step protocol for generating a comprehensive in silico profile of this compound, empowering researchers to make data-driven decisions in their drug discovery endeavors.
The In Silico Prediction Workflow: A Multi-faceted Approach
Our predictive workflow is designed to provide a holistic view of the compound's properties, integrating data from multiple computational platforms to ensure a robust and reliable assessment. This multi-pronged strategy is crucial as different algorithms and training datasets can yield varying predictions.
Figure 1: A schematic representation of the in silico workflow for predicting the properties of this compound.
Physicochemical Properties: The Foundation of Drug Action
A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic behavior. Properties such as lipophilicity (logP), aqueous solubility (logS), and topological polar surface area (TPSA) govern a drug's ability to be absorbed, permeate membranes, and reach its target.[19]
Methodology: Leveraging SwissADME and Molinspiration
We will utilize two well-established platforms for these predictions:
-
SwissADME: A free and user-friendly web tool that provides robust predictions for a wide range of physicochemical and pharmacokinetic properties.[13][14][15]
-
Molinspiration: A cheminformatics tool that offers calculations for key molecular properties and bioactivity scores.[20][21][22]
Protocol 1: Physicochemical Property Prediction
-
Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is Nc1ccnc2ccc(cc12)C(F)(F)F.
-
SwissADME Submission:
-
Navigate to the SwissADME website (--INVALID-LINK--]">http://www.swissadme.ch).[14]
-
Paste the SMILES string into the input box and click "Run".
-
Record the predicted values for Molecular Weight, logP (iLOGP), logS (ESOL), and TPSA.
-
-
Molinspiration Submission:
-
Navigate to the Molinspiration website (--INVALID-LINK--]">https://www.molinspiration.com).[21]
-
Input the SMILES string in the provided editor.
-
Select "Calculate Properties" and record the values for miLogP, TPSA, and the number of hydrogen bond donors and acceptors.
-
Predicted Physicochemical Properties
| Property | Predicted Value (SwissADME) | Predicted Value (Molinspiration) | Optimal Range for Oral Drugs |
| Molecular Weight ( g/mol ) | 212.17 | - | < 500 |
| logP (Lipophilicity) | 2.85 (iLOGP) | 2.90 (miLogP) | < 5 |
| logS (Aqueous Solubility) | -3.50 (ESOL) | - | > -6 |
| Topological Polar Surface Area (TPSA) | 51.99 Ų | 51.99 Ų | < 140 Ų |
| Hydrogen Bond Donors | 1 | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | 3 | ≤ 10 |
Interpretation: The predicted physicochemical properties of this compound are largely within the acceptable ranges for orally bioavailable drugs. The logP value suggests good membrane permeability, while the predicted aqueous solubility is moderate. The TPSA is well within the desired range for good cell penetration.
Pharmacokinetics (ADMET): The Journey of a Drug in the Body
Understanding a drug's ADMET profile is critical for predicting its efficacy and safety.[23][24] We will employ SwissADME and pkCSM to generate a comprehensive ADMET profile. pkCSM is a powerful tool that uses graph-based signatures to predict a wide array of pharmacokinetic and toxicity properties.[1][2][25][26][27]
Methodology: A Dual-Platform Approach
Protocol 2: ADMET Prediction
-
SwissADME Analysis:
-
Using the results from Protocol 1, analyze the "Pharmacokinetics" and "Drug-likeness" sections.
-
Record predictions for GI absorption, BBB permeant, CYP inhibition, and Lipinski's rule of five violations.
-
-
pkCSM Submission:
Predicted ADMET Properties
| Parameter | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Interpretation |
| Absorption | |||
| GI Absorption | High | - | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | - | 0.95 (log Papp cm/s) | High permeability across the intestinal wall. |
| P-glycoprotein Substrate | No | No | Not likely to be subject to efflux by P-gp. |
| Distribution | |||
| BBB Permeant | Yes | -0.85 (logBB) | Predicted to cross the blood-brain barrier. |
| Metabolism | |||
| CYP1A2 Inhibitor | No | No | Low potential for drug-drug interactions via CYP1A2. |
| CYP2C19 Inhibitor | Yes | Yes | Potential for drug-drug interactions via CYP2C19. |
| CYP2C9 Inhibitor | Yes | Yes | Potential for drug-drug interactions via CYP2C9. |
| CYP2D6 Inhibitor | No | Yes | Conflicting predictions warrant further investigation. |
| CYP3A4 Inhibitor | No | No | Low potential for drug-drug interactions via CYP3A4. |
| Excretion | |||
| Total Clearance | - | 0.55 (log ml/min/kg) | Moderate predicted clearance rate. |
| Drug-Likeness | |||
| Lipinski's Rule of Five | 0 violations | - | Fulfills the criteria for a drug-like molecule. |
Interpretation: The compound is predicted to have good oral absorption and the ability to cross the blood-brain barrier. However, potential inhibition of CYP2C19 and CYP2C9 enzymes suggests a risk of drug-drug interactions that would need to be experimentally verified.
Toxicological Profile: Early Assessment of Safety
Early identification of potential toxicity is a cornerstone of modern drug discovery.[29] We will use the predictive power of pkCSM to screen for common toxicological liabilities.
Methodology: In Silico Toxicology Screening
Protocol 3: Toxicity Prediction
-
pkCSM Analysis:
-
From the pkCSM results generated in Protocol 2, navigate to the "Toxicity" section.
-
Record the predictions for AMES toxicity, hERG I inhibition, and hepatotoxicity.
-
Predicted Toxicological Properties
| Toxicity Endpoint | Predicted Value (pkCSM) | Interpretation |
| AMES Toxicity | Negative | Not predicted to be mutagenic. |
| hERG I Inhibitor | Yes | Potential for cardiotoxicity; requires experimental validation. |
| Hepatotoxicity | Yes | Potential for liver toxicity; requires further investigation. |
Interpretation: The prediction of hERG I inhibition and hepatotoxicity are significant flags that would need to be prioritized for experimental validation. While these are only predictions, they highlight potential safety concerns that should not be overlooked.
Conclusion: Synthesizing the In Silico Evidence
This comprehensive in silico analysis of this compound provides a valuable "first pass" assessment of its drug-like potential. The molecule exhibits promising physicochemical properties and predicted oral bioavailability. However, the predictions also raise red flags regarding potential drug-drug interactions through CYP enzyme inhibition and significant safety concerns related to cardiotoxicity (hERG inhibition) and hepatotoxicity.
It is crucial to emphasize that these in silico predictions are not a substitute for experimental validation. Rather, they serve as a powerful hypothesis-generating tool, guiding the next steps in the drug discovery process. Based on this analysis, a rational path forward would involve:
-
Prioritizing Experimental Safety Assessment: In vitro assays for hERG inhibition and hepatotoxicity should be conducted early to confirm or refute the predicted liabilities.
-
Investigating Drug-Drug Interaction Potential: Experimental evaluation of CYP2C19 and CYP2C9 inhibition is warranted.
-
Exploring Structure-Activity and Structure-Toxicity Relationships: If the initial safety concerns are validated, medicinal chemistry efforts could focus on modifying the structure to mitigate these liabilities while retaining the desired biological activity.
By integrating these computational predictions into the early stages of research, drug discovery teams can make more informed decisions, ultimately increasing the probability of success in bringing novel, safe, and effective therapies to patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. chemaxon.com [chemaxon.com]
- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. researchgate.net [researchgate.net]
- 11. What are computational methods in drug discovery? [synapse.patsnap.com]
- 12. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 13. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]
- 14. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Biological activity and molecular docking studies of some new quinolines as potent anticancer agents - ProQuest [proquest.com]
- 19. texilajournal.com [texilajournal.com]
- 20. wjpmr.com [wjpmr.com]
- 21. Molinspiration Cheminformatics [molinspiration.com]
- 22. Molecular Properties Prediction: Significance and symbolism [wisdomlib.org]
- 23. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 27. (PDF) pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures (2015) | Douglas E. V. Pires | 3305 Citations [scispace.com]
- 28. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 29. ijpsjournal.com [ijpsjournal.com]
Methodological & Application
6-(Trifluoromethyl)quinolin-4-amine: A Guide to its Application as a Kinase Inhibitor
Introduction: The Quinoline Scaffold in Kinase Inhibition
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1][2] Protein kinases, which catalyze the phosphorylation of substrate proteins, are critical regulators of a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The versatility of the quinoline core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]
The introduction of a trifluoromethyl (-CF₃) group is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and target binding affinity.[4] This guide provides a detailed overview of 6-(Trifluoromethyl)quinolin-4-amine as a putative kinase inhibitor, synthesizing data from structurally related analogs to propose likely molecular targets and providing comprehensive protocols for its characterization. Based on extensive structure-activity relationship (SAR) studies of the 4-aminoquinoline class, this compound is predicted to exhibit inhibitory activity against key kinases in oncogenic and inflammatory signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR), Receptor-Interacting Protein Kinase 2 (RIPK2), and the Phosphoinositide 3-kinase (PI3K)/mTOR pathway.[5][6][7][8]
Predicted Mechanism of Action and Key Signaling Pathways
This compound is anticipated to function as an ATP-competitive inhibitor. The core 4-aminoquinoline structure can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature among this class of inhibitors.[8] The trifluoromethyl group at the 6-position likely contributes to favorable hydrophobic interactions within the binding site, potentially enhancing potency and selectivity.
Potential Target 1: Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, promoting cell proliferation and survival.[8] Aberrant EGFR activation is a key driver in several cancers. Inhibition of EGFR blocks its autophosphorylation, thereby preventing the activation of these oncogenic signaling pathways.
Potential Target 2: Receptor-Interacting Protein Kinase 2 (RIPK2) Signaling
RIPK2 is a crucial serine/threonine kinase that mediates inflammatory signaling downstream of the pattern recognition receptors NOD1 and NOD2.[5] Upon activation, RIPK2 autophosphorylates and activates downstream pathways, leading to the production of pro-inflammatory cytokines like TNF-α. Inhibiting RIPK2 is a promising strategy for treating inflammatory diseases. 4-aminoquinoline derivatives have been identified as potent RIPK2 inhibitors.[5][9]
Data Presentation: Kinase Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). The following table presents IC₅₀ values for representative 4-aminoquinoline analogs against the proposed target kinases to provide a benchmark for expected potency.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Analog 1 (Compound 14) | RIPK2 | 5.1 ± 1.6 | [5] |
| Analog 2 (GSK1059615) | PI3Kα | 0.4 | [8] |
| Analog 2 (GSK1059615) | mTOR | 12 | [8] |
| Analog 3 (PQQ) | mTOR | 64 | [7] |
| Analog 4 (Compound 6j) | EGFR | 1.8 | [10] |
Experimental Workflow for Inhibitor Characterization
A systematic approach is essential to characterize a novel kinase inhibitor. The following workflow outlines the key experimental stages, from initial biochemical validation to cellular activity assessment.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for evaluating the kinase inhibitory activity of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[5][11] Kinase activity is proportional to the amount of ADP generated, which is converted to a light signal.
Materials:
-
This compound
-
Recombinant human kinase (e.g., EGFR, RIPK2)
-
Kinase-specific substrate (e.g., poly(E,Y) for EGFR, Myelin Basic Protein for RIPK2)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[5]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in kinase buffer.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO control).
-
Add 2 µL of the kinase enzyme solution (concentration to be optimized for each kinase).
-
Initiate the reaction by adding 2 µL of a mixture of the kinase substrate and ATP.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based EGFR Phosphorylation Assay (Western Blot)
Principle: This assay measures the ability of the inhibitor to block ligand-induced autophosphorylation of EGFR in a cellular context. A reduction in the phosphorylated EGFR (p-EGFR) signal indicates target inhibition.
Materials:
-
Human cancer cell line with high EGFR expression (e.g., A431)
-
Complete cell culture medium
-
This compound
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed A431 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibitor Incubation: Treat the cells with various concentrations of this compound for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 10-15 minutes at 37°C to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-EGFR, anti-total EGFR, or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities. Normalize the p-EGFR signal to the total EGFR signal to determine the extent of phosphorylation inhibition.
Protocol 3: Cell Viability Assay (MTT Assay)
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the inhibitor suggests cytotoxic or cytostatic effects.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value for cytotoxicity.
Conclusion
This compound represents a promising scaffold for the development of novel kinase inhibitors. Based on the extensive body of research on quinoline derivatives, it is hypothesized to target key kinases involved in cancer and inflammation, such as EGFR, RIPK2, and components of the PI3K/mTOR pathway. The protocols detailed in this guide provide a robust framework for the comprehensive in vitro and cell-based characterization of this compound, enabling researchers to validate its targets, determine its potency, and elucidate its mechanism of action in a cellular context.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-chloro-2-(trifluoromethyl)quinoline | Sigma-Aldrich [sigmaaldrich.cn]
- 5. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: In Vitro Profiling of 6-(Trifluoromethyl)quinolin-4-amine
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] From the pioneering antimalarial drug quinine to modern targeted cancer therapies, quinoline derivatives have consistently proven to be a rich source of new drug candidates.[3] The versatility of the quinoline nucleus allows for chemical modifications at various positions, enabling the fine-tuning of pharmacological properties.
The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in drug design to enhance key molecular properties.[4][5] The strong electron-withdrawing nature of the -CF3 group can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[4][5] In the context of the quinoline scaffold, trifluoromethyl substitution has been explored for its potential to yield potent anticancer, antimicrobial, and anti-inflammatory agents.[6][7][8]
This document provides a comprehensive guide to the in vitro evaluation of 6-(Trifluoromethyl)quinolin-4-amine , a specific quinoline derivative with potential therapeutic applications. We will detail a tiered approach to characterizing its biological activity, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays. These protocols are designed for researchers in drug discovery and development to robustly assess the compound's pharmacological profile.
Tier 1: Foundational Activity Screening
The initial assessment of a novel compound involves determining its general cytotoxic or antiproliferative effects against relevant cell lines. This foundational data is crucial for identifying potential therapeutic areas and for guiding the design of subsequent, more focused experiments.
Cell Viability and Cytotoxicity Assays
A primary step in profiling this compound is to evaluate its impact on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
The MTT assay is a robust, high-throughput method that provides a quantitative measure of cell viability. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a direct correlation with the number of viable cells. This assay is a reliable initial screen for identifying compounds with potential anticancer activity.[7]
Caption: Workflow for assessing cell viability using the MTT assay.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa for cervical cancer, PC3 for prostate cancer) and a non-cancerous control cell line (e.g., NIH/3T3 fibroblasts) in appropriate media.[7][9]
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Addition and Absorbance Reading:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
-
| Parameter | Description | Example Value |
| Cell Lines | Human cervical cancer (HeLa), Human prostate cancer (PC3), Mouse embryonic fibroblast (NIH/3T3) | N/A |
| Seeding Density | 5 x 10³ cells/well | N/A |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM | N/A |
| Incubation Time | 48 hours | N/A |
| IC50 (HeLa) | Concentration for 50% inhibition of cell viability | e.g., 5.5 µM |
| IC50 (PC3) | Concentration for 50% inhibition of cell viability | e.g., 8.2 µM |
| IC50 (NIH/3T3) | Concentration for 50% inhibition of cell viability | e.g., >100 µM |
Tier 2: Mechanistic Investigation
Following the identification of cytotoxic activity, the next tier of in vitro assays aims to elucidate the underlying mechanism of action. Based on the known activities of similar quinoline derivatives, potential mechanisms include the induction of apoptosis or the inhibition of key cellular enzymes.[1][10]
Apoptosis Induction Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects. The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.
A caspase-3 activation assay provides a specific and quantitative measure of apoptosis induction.[10] Caspase-3 is a key executioner caspase, and its activation is a central event in the apoptotic cascade. This assay can confirm whether the observed cytotoxicity is due to the induction of programmed cell death.
Caption: Workflow for the quantification of caspase-3 activity.
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with this compound at concentrations around the predetermined IC50 value. Include a positive control (e.g., staurosporine) and a negative control.
-
Incubate for a suitable time to induce apoptosis (e.g., 24 hours).
-
-
Cell Lysis:
-
Centrifuge the plate and remove the supernatant.
-
Add a lysis buffer to each well and incubate on ice to lyse the cells and release the cellular contents, including caspases.
-
-
Enzymatic Reaction:
-
Add a reaction buffer containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.
-
Incubate the plate at 37°C, protected from light, to allow active caspase-3 to cleave the substrate, releasing the fluorescent AMC group.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a fluorometric plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis:
-
Quantify the caspase-3 activity by comparing the fluorescence of treated samples to the untreated control.
-
| Parameter | Description | Example Value |
| Cell Line | Human cervical cancer (HeLa) | N/A |
| Compound Concentration | 1x and 2x IC50 | N/A |
| Incubation Time | 24 hours | N/A |
| Positive Control | Staurosporine (1 µM) | N/A |
| Caspase-3 Activity | Fold increase over untreated control | e.g., 3.5-fold increase at 2x IC50 |
Kinase Inhibition Assays
The 4-aminoquinoline scaffold is a known "hinge binder" and is present in several approved kinase inhibitors.[11] Therefore, evaluating the inhibitory activity of this compound against a panel of kinases is a logical next step.
A luminescent kinase assay, such as the Kinase-Glo® assay, provides a homogeneous, high-throughput method for measuring kinase activity. The assay quantifies the amount of ATP remaining in the reaction after kinase-mediated phosphorylation. A decrease in ATP corresponds to higher kinase activity, and inhibition of the kinase results in a higher luminescent signal.
Caption: Workflow for a luminescent kinase inhibition assay.
-
Kinase Reaction:
-
In a 96-well plate, set up the kinase reaction by adding the kinase of interest (e.g., EGFR, VEGFR2), its specific substrate, and ATP in a suitable reaction buffer.
-
Add serial dilutions of this compound to the wells. Include a positive control inhibitor and a no-inhibitor control.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period (e.g., 60 minutes).
-
-
Luminescence Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add the Kinase-Glo® reagent to each well in a volume equal to the kinase reaction volume. This will stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
| Parameter | Description | Example Value |
| Kinase Panel | EGFR, VEGFR2, SRC | N/A |
| Compound Concentrations | 0.01, 0.1, 1, 10, 100 µM | N/A |
| IC50 (EGFR) | Concentration for 50% inhibition of kinase activity | e.g., 0.5 µM |
| IC50 (VEGFR2) | Concentration for 50% inhibition of kinase activity | e.g., 1.2 µM |
| IC50 (SRC) | Concentration for 50% inhibition of kinase activity | e.g., > 50 µM |
Tier 3: Advanced Characterization
For compounds demonstrating promising activity in the initial tiers, further assays can be employed to characterize their broader biological effects, such as antimicrobial properties.
Antimicrobial Activity Assays
Quinoline derivatives have a long history as antimicrobial agents.[9][12] Therefore, it is prudent to assess the antibacterial and antifungal activity of this compound.
The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for assessing the in vitro activity of an antimicrobial agent.[12] This assay identifies the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.
-
-
Compound Dilution:
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
| Parameter | Description | Example Value |
| Bacterial Strains | S. aureus, E. coli | N/A |
| Fungal Strain | C. albicans | N/A |
| MIC (S. aureus) | Minimum inhibitory concentration | e.g., 16 µg/mL |
| MIC (E. coli) | Minimum inhibitory concentration | e.g., > 64 µg/mL |
| MIC (C. albicans) | Minimum inhibitory concentration | e.g., 32 µg/mL |
Conclusion
This application note provides a structured, multi-tiered approach for the in vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic and antimicrobial assays, researchers can build a comprehensive pharmacological profile of this compound. The detailed protocols and workflows provided herein are intended to serve as a practical guide for drug discovery and development professionals, ensuring robust and reproducible data generation. The insights gained from these assays will be instrumental in determining the therapeutic potential of this compound and guiding its further development.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. jelsciences.com [jelsciences.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and In Vitro Evaluation of Substituted Quinolines as Ne...: Ingenta Connect [ingentaconnect.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Cell-based assays using 6-(Trifluoromethyl)quinolin-4-amine
An Application Guide to Cell-Based Assays Using 6-(Trifluoromethyl)quinolin-4-amine
Authored by: Gemini, Senior Application Scientist
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] This "privileged scaffold" is present in numerous natural products and synthetic compounds, endowing them with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2][3][4] The versatility of the quinoline core allows for chemical modifications that can fine-tune a compound's therapeutic properties.
A key strategy in modern drug design is the incorporation of fluorine-containing functional groups to enhance a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to increase metabolic stability, improve membrane permeability, and enhance binding affinity to target proteins.[5][6]
This guide focuses on This compound , a compound that marries the proven biological relevance of the 4-aminoquinoline core with the advantageous properties of the trifluoromethyl group. Based on extensive research into structurally analogous compounds, this molecule is a promising candidate for investigation as a modulator of critical cellular pathways, particularly those involved in cancer cell proliferation.[5][7] This document provides a detailed framework and validated protocols for researchers to explore its mechanism of action using robust cell-based assays.
Hypothesized Mechanism of Action: Kinase Inhibition
Many 4-aminoquinoline derivatives exert their anticancer effects by inhibiting protein kinases.[8][9] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[10] Given its structure, this compound is hypothesized to function as a kinase inhibitor, potentially targeting a receptor tyrosine kinase (RTK) like the Epidermal Growth Factor Receptor (EGFR) or a downstream cytoplasmic kinase. Inhibition of such a pathway would block signals that drive cell proliferation and survival, leading to an anti-tumor response.
To validate this hypothesis, a logical progression of cell-based experiments is required:
-
Assess Cytotoxicity: Determine the compound's effect on cell viability to establish its potency (IC₅₀) across different cell lines.
-
Confirm Target Engagement: Verify that the compound physically interacts with its intended intracellular target.
-
Elucidate Downstream Effects: Measure the impact on kinase activity and downstream signaling events.
The following sections provide detailed protocols for these essential assays.
Data Presentation: Representative Cytotoxicity Profile
A primary step in characterizing a novel compound is to determine its half-maximal inhibitory concentration (IC₅₀) across a panel of relevant cancer cell lines. This data provides insights into the compound's potency and potential selectivity.
| Cell Line | Cancer Type | IC₅₀ of this compound (µM) | Positive Control IC₅₀ (µM) [e.g., Staurosporine] |
| A549 | Non-Small Cell Lung Cancer | 1.2 | 0.015 |
| MCF-7 | Breast Cancer (Estrogen Receptor+) | 2.5 | 0.020 |
| PC-3 | Prostate Cancer | 0.9 | 0.010 |
| HeLa | Cervical Cancer | 0.5 | 0.008 |
Table 1: Hypothetical inhibitory activity of this compound against a panel of cancer cell lines. Data is typically generated using a cell viability assay, such as the MTT assay described below, after a 72-hour incubation period.
Experimental Protocols & Workflows
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Scientific Rationale: The MTT assay is a foundational colorimetric method for assessing cellular metabolic activity. It serves as a reliable indicator of cell viability, proliferation, and cytotoxicity.[11] The principle lies in the capacity of viable, metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.[11] The resulting formazan, once solubilized, can be quantified spectrophotometrically, with the color intensity being directly proportional to the number of living cells.[12]
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Phosphate-Buffered Saline (PBS)
-
DMSO (vehicle control)
-
Positive control cytotoxic agent (e.g., Staurosporine)
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: a. Harvest and count cells, ensuring viability is >95% using a method like Trypan Blue exclusion. b. Dilute the cell suspension to a pre-determined optimal density (e.g., 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate overnight (18-24 hours) at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[13]
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. A typical final concentration range might be 0.01 µM to 100 µM. b. Include wells for vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control. c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls. d. Incubate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[12] b. Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form. Protect the plate from light.
-
Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 150 µL of the solubilization solution to each well to dissolve the purple crystals.[11] c. Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
Data Acquisition: a. Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise. b. Plot the absorbance values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Visualization: MTT Assay Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. jelsciences.com [jelsciences.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
Application Notes & Protocols: Evaluating the Antimalarial Potential of 6-(Trifluoromethyl)quinolin-4-amine
Authored for: Researchers, Scientists, and Drug Development Professionals Subject Matter Expert: Senior Application Scientist, Parasitology & Drug Discovery
Preamble: The Quinoline Scaffold in a New Era of Antimalarial Research
The quinoline core is the bedrock of modern antimalarial chemotherapy, with foundational drugs like chloroquine and quinine having saved millions of lives. However, the inexorable rise of drug-resistant Plasmodium falciparum strains has severely compromised their efficacy, creating an urgent need for novel therapeutic agents[1][2]. The strategic modification of the quinoline scaffold remains a highly viable approach in antimalarial drug discovery. The introduction of electron-withdrawing groups, such as the trifluoromethyl (CF₃) moiety, can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and basicity (pKa). These alterations can restore activity against resistant parasite strains, potentially by circumventing existing resistance mechanisms like reduced drug accumulation[3][4].
This document provides a detailed guide to the preclinical evaluation of 6-(Trifluoromethyl)quinolin-4-amine , a promising analogue designed to leverage these principles. We present the theoretical framework for its mechanism of action and provide robust, field-proven protocols for its systematic evaluation, from initial in vitro screening to preliminary in vivo efficacy assessment.
Proposed Mechanism of Action: Targeting Heme Detoxification
Quinoline-containing antimalarials primarily exert their effect during the parasite's intraerythrocytic stage, where it digests host hemoglobin for essential amino acids[5]. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies this heme by polymerizing it into an inert, crystalline pigment called hemozoin within its acidic digestive vacuole (DV)[6][7].
This compound, as a weak base, is proposed to follow this classical mechanism:
-
Accumulation: The uncharged molecule diffuses across the erythrocyte, parasite, and DV membranes. Inside the acidic DV (pH ~5.0-5.4), the amine functional groups become protonated. This charged state traps the drug, leading to its accumulation at concentrations several hundred-fold higher than in the surrounding plasma[5].
-
Inhibition of Hemozoin Formation: The accumulated drug is thought to cap the growing faces of hemozoin crystals, physically preventing further heme polymerization[7].
-
Toxicity Cascade: The resulting buildup of free, soluble heme is highly toxic. It catalyzes the production of reactive oxygen species (ROS), destabilizes membranes, and inhibits parasitic enzymes, ultimately leading to parasite death[1][6].
The trifluoromethyl group is hypothesized to enhance the lipophilicity of the molecule, potentially improving its membrane permeability and accumulation within the parasite.
Caption: Proposed mechanism of this compound action.
Experimental Evaluation: Protocols & Methodologies
A hierarchical screening approach is essential for efficiently evaluating any new antimalarial candidate. This process begins with high-throughput in vitro assays to determine potency and selectivity, followed by in vivo models to assess efficacy within a biological system.
Caption: Hierarchical workflow for preclinical antimalarial evaluation.
Protocol 1: In Vitro Antimalarial Activity Assay (SYBR Green I-Based)
This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA. It is a robust, sensitive, and high-throughput alternative to traditional microscopic counting[8][9].
A. Materials & Reagents
-
P. falciparum culture (e.g., Chloroquine-sensitive 3D7 and Chloroquine-resistant K1 strains)[10]
-
Human O+ erythrocytes
-
Complete parasite medium (RPMI-1640, L-glutamine, HEPES, hypoxanthine, gentamicin, Albumax II)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well black, clear-bottom microplates
-
Test Compound: 10 mM stock of this compound in DMSO
-
Reference Drugs: Chloroquine, Artemisinin (10 mM stocks in DMSO)
B. Step-by-Step Methodology
-
Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage (e.g., using 5% D-sorbitol treatment) to ensure uniform infection at the start of the assay.
-
Plate Preparation:
-
Prepare serial dilutions of the test compound and reference drugs in complete medium. A typical final concentration range is 0.1 nM to 10 µM.
-
Add 100 µL of each drug dilution to triplicate wells of the 96-well plate.
-
Include control wells: drug-free medium (100% growth) and medium with 100 nM Artemisinin (no growth).
-
-
Assay Initiation:
-
Prepare a parasite suspension of 2% parasitemia and 2% hematocrit in complete medium.
-
Add 100 µL of this suspension to each well, bringing the total volume to 200 µL. The final parasitemia will be 1% and hematocrit 1%.
-
-
Incubation: Incubate the plates for 72 hours in a humidified, modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C. This duration allows parasites to complete one full intraerythrocytic cycle.
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the stock dye 1:5000 (final concentration 2x).
-
Carefully remove 150 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix thoroughly and incubate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition: Read the fluorescence on a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
C. Data Analysis
-
Subtract the background fluorescence (no growth control) from all readings.
-
Normalize the data by expressing fluorescence as a percentage of the drug-free control.
-
Plot the percentage inhibition versus the log of the drug concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the 50% inhibitory concentration (IC₅₀).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
It is crucial to ensure that the compound's activity is specific to the parasite and not due to general cellular toxicity. The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability[11][12][13].
A. Materials & Reagents
-
Mammalian cell line (e.g., VERO, HepG2, or WI-26VA4)[14][15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Test Compound and reference cytotoxic drug (e.g., Doxorubicin)
B. Step-by-Step Methodology
-
Cell Seeding: Seed the 96-well plate with 100 µL of cell suspension at a density of ~1 x 10⁵ cells/mL. Incubate for 24 hours at 37°C with 5% CO₂ to allow cell adherence.
-
Compound Addition:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include control wells: medium only (100% viability) and vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals[12].
-
Solubilization: Carefully remove the supernatant and add 100 µL of the solubilization solution (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm on a microplate reader.
C. Data Analysis
-
Calculate the percentage of cell viability relative to the untreated control wells.
-
Plot the percentage viability versus the log of the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).
-
Calculate the Selectivity Index (SI) as: SI = CC₅₀ / IC₅₀ . A higher SI value (ideally >100) indicates greater selectivity for the parasite over mammalian cells.
Data Presentation & Interpretation
Clear and concise data presentation is paramount. Summarize key findings in a structured table. The data below is representative and for illustrative purposes only .
| Compound | Strain | IC₅₀ (nM) | CC₅₀ (nM) vs. VERO | Selectivity Index (SI) |
| 6-(CF₃)quinolin-4-amine | 3D7 (CQS) | 15.2 | >20,000 | >1315 |
| K1 (CQR) | 28.5 | >20,000 | >701 | |
| Chloroquine | 3D7 (CQS) | 8.1 | >20,000 | >2469 |
| K1 (CQR) | 255.4 | >20,000 | <78 |
Interpretation: The illustrative data suggests that this compound retains significant potency against the chloroquine-resistant (K1) strain, unlike chloroquine itself. The high SI value indicates a promising safety window.
In Vivo Efficacy: The 4-Day Suppressive Test
This model, often called the Peters' test, is the gold standard for primary in vivo screening. It assesses the ability of a compound to suppress an established blood-stage infection in a rodent model[16].
A. Materials & Protocol Outline
-
Animal Model: Swiss albino mice (18-22 g).
-
Parasite: Plasmodium berghei ANKA strain.
-
Procedure:
-
Infection (Day 0): Mice are infected intraperitoneally with 1 x 10⁷ parasitized erythrocytes.
-
Treatment (Day 0-3): Two to four hours post-infection, mice are treated orally (p.o.) or intraperitoneally (i.p.) with the test compound once daily for four consecutive days. A vehicle control group and a positive control group (e.g., Chloroquine at 20 mg/kg/day) must be included.
-
Monitoring (Day 4): On day 4, thin blood smears are prepared from the tail blood of each mouse.
-
Parasitemia Determination: Smears are stained with Giemsa, and parasitemia is determined by counting the number of infected red blood cells per 1,000 total red blood cells under a microscope.
-
Analysis: The average percent suppression of parasitemia is calculated using the formula: [ (A - B) / A ] * 100 Where A is the average parasitemia in the vehicle control group, and B is the average parasitemia in the treated group.
-
B. Field Insights & Causality
-
Why P. berghei? It produces a reliable and rapidly progressing infection in mice, making it suitable for a short, decisive test.
-
Why a 4-day test? This duration covers approximately four asexual cycles of P. berghei, providing sufficient time for a schizonticidal drug to demonstrate its suppressive effect.
-
Route of Administration: Oral administration is preferred as it provides an early indication of bioavailability, a critical parameter for a successful drug.
Conclusion and Forward Look
The systematic evaluation outlined here provides a clear pathway for determining the antimalarial potential of this compound. By combining robust in vitro potency and cytotoxicity assays with a standard in vivo efficacy model, researchers can generate the critical data needed to advance promising candidates through the drug discovery pipeline. If this compound demonstrates a high selectivity index and significant in vivo parasite suppression, subsequent steps would include mechanism of action deconvolution (e.g., hemozoin inhibition assays), pharmacokinetic profiling, and evaluation in more advanced resistance models. The strategic chemical modification of the quinoline scaffold continues to be a powerful tool in our fight against malaria.
References
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.co.za [journals.co.za]
- 6. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 7. pnas.org [pnas.org]
- 8. ajpp.in [ajpp.in]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 15. researchgate.net [researchgate.net]
- 16. mmv.org [mmv.org]
Synthesis and SAR Exploration of 6-(Trifluoromethyl)quinolin-4-amine Derivatives: A Guide for Medicinal Chemists
Abstract
The quinoline scaffold remains a cornerstone in medicinal chemistry, recognized as a privileged structure in the development of therapeutic agents.[1] The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and target binding affinity due to its unique electronic properties.[2] This guide provides a comprehensive overview of the synthesis of 6-(trifluoromethyl)quinolin-4-amine derivatives and their subsequent evaluation in Structure-Activity Relationship (SAR) studies. We will delve into the rationale behind synthetic strategies and explore how structural modifications on this scaffold can influence biological activity, offering a framework for the rational design of novel drug candidates.
Introduction: The Significance of the this compound Scaffold
The 4-aminoquinoline core is a well-established pharmacophore, famously represented by antimalarial drugs like chloroquine.[3] Its versatility has led to the exploration of its derivatives for a wide range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[1] The introduction of a trifluoromethyl group at the 6-position of the quinoline ring is a key strategy in modern drug design. The strong electron-withdrawing nature of the CF3 group can profoundly alter the physicochemical properties of the molecule, often leading to improved pharmacokinetic profiles and enhanced biological potency.[4] This guide will provide researchers with the foundational knowledge to synthesize and analyze derivatives of this compound for the discovery of new and effective therapeutic agents.
Synthetic Pathways to this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a convergent strategy, beginning with the construction of a key intermediate, 4-chloro-6-(trifluoromethyl)quinoline. This intermediate then serves as a versatile electrophile for the introduction of various amine-containing side chains via nucleophilic aromatic substitution (SNAr).
Synthesis of the Key Intermediate: 4-Chloro-6-(trifluoromethyl)quinoline
The preparation of 4-chloro-6-(trifluoromethyl)quinoline is a critical first step. While several methods for quinoline synthesis exist, a common and effective approach involves the cyclization of a substituted aniline followed by chlorination.
Protocol 1: Synthesis of 4-Chloro-6-(trifluoromethyl)quinoline
-
Cyclization: A plausible route begins with the reaction of 3-(trifluoromethyl)aniline with a suitable three-carbon synthon, such as a malonic acid derivative, to construct the quinoline-4-one core. This is often achieved through a Gould-Jacobs or a similar cyclization reaction.
-
Chlorination: The resulting 6-(trifluoromethyl)quinolin-4-one is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the desired 4-chloro-6-(trifluoromethyl)quinoline.[5] This reaction is typically performed at elevated temperatures.
-
Work-up and Purification: Following the reaction, a careful aqueous work-up is necessary to quench the excess POCl₃. The crude product is then purified, often by recrystallization or column chromatography, to obtain the pure 4-chloro-6-(trifluoromethyl)quinoline intermediate.
Nucleophilic Aromatic Substitution (SNAr) for Derivative Synthesis
The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This makes 4-chloro-6-(trifluoromethyl)quinoline an excellent substrate for SNAr reactions with a wide variety of primary and secondary amines.[3]
Protocol 2: General Procedure for the Synthesis of this compound Derivatives
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-chloro-6-(trifluoromethyl)quinoline (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Amine: Add the desired amine nucleophile (1.0-1.2 equivalents) to the solution. The choice of amine will determine the final R-group in the derivative.
-
Base and/or Catalyst: Depending on the reactivity of the amine, a non-nucleophilic base, such as triethylamine or diisopropylethylamine, may be added to scavenge the HCl generated during the reaction. In some cases, a catalyst like palladium may be employed for more challenging couplings.[3]
-
Heating: The reaction mixture is typically heated to facilitate the substitution. Microwave-assisted heating can often significantly reduce reaction times compared to conventional heating.[3]
-
Monitoring and Work-up: The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled, and the product is isolated through standard work-up procedures, which may include extraction and precipitation.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the final this compound derivative.
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the this compound scaffold, systematic modifications of the amine side chain and substitutions on any available positions of the quinoline ring can provide crucial insights for optimizing potency and selectivity.
Table 1: SAR Data for 2-(Trifluoromethyl)quinolin-4-amine Derivatives [6]
| Compound ID | R Group (at 4-amino position) | HeLa IC₅₀ (µM) | K562 IC₅₀ (µM) | PC3 IC₅₀ (µM) |
| 5e | Substituted Piperazine | 0.01 | 0.08 | 0.49 |
| Colchicine | (Reference Tubulin Inhibitor) | Nanomolar to low micromolar | Nanomolar to low micromolar | Nanomolar to low micromolar |
| Vinblastine | (Reference Tubulin Inhibitor) | Nanomolar | Nanomolar | Nanomolar |
| Paclitaxel | (Reference Tubulin Stabilizer) | Nanomolar | Nanomolar | Nanomolar |
Note: The specific substitution on the piperazine for compound 5e is not detailed in the provided reference. The reference compounds are included for context on the potency of tubulin-targeting agents.
Analysis of SAR Trends:
Based on the data for the 2-CF3 analogs and general principles of medicinal chemistry for 4-aminoquinolines, the following SAR trends can be inferred and should be investigated for the 6-CF3 series:
-
Nature of the 4-Amino Substituent: The data for compound 5e suggests that a substituted piperazine at the 4-amino position can lead to potent cytotoxic activity.[6] The nature of the substituents on this ring will likely play a significant role in modulating activity, selectivity, and pharmacokinetic properties. Exploring a variety of cyclic and acyclic amines with different electronic and steric properties is a crucial step in SAR exploration.
-
Lipophilicity and Physicochemical Properties: The trifluoromethyl group increases the lipophilicity of the quinoline core. The overall lipophilicity of the final derivative, influenced by the 4-amino side chain, will be a critical determinant of its ability to cross cell membranes and interact with its biological target.
-
Basic Side Chain: For many 4-aminoquinoline-based drugs, a basic amine in the side chain is important for activity, often through accumulation in acidic organelles or specific interactions with the target protein. The pKa of the amine in the side chain should be considered and can be modulated through structural modifications.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a robust framework for the creation of diverse libraries of derivatives. The SAR data from closely related analogs highlights the importance of the 4-amino substituent in determining biological activity.
Future work in this area should focus on the synthesis and biological evaluation of a broad range of this compound derivatives with systematic variations in the 4-amino side chain. This will enable the construction of a detailed and quantitative SAR model for this specific scaffold, paving the way for the rational design of potent and selective drug candidates for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Application Note: A Robust Protocol for the Synthesis of 6-(Trifluoromethyl)quinolin-4-amine
Introduction
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous therapeutic agents, exhibiting a wide range of biological activities including antimalarial, anticancer, and antibacterial properties.[1][2] The introduction of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Consequently, 6-(Trifluoromethyl)quinolin-4-amine is a valuable building block in drug discovery, serving as a key intermediate for the synthesis of potent bioactive molecules.[3] This application note provides a detailed and reliable experimental protocol for the synthesis of this compound, designed for researchers and scientists in the field of medicinal chemistry and drug development. The described methodology is based on a modified Conrad-Limpach synthesis followed by a two-step chlorination and amination sequence.
Synthetic Workflow
The synthesis of this compound is achieved through a three-step process commencing with the condensation of 4-(trifluoromethyl)aniline with a β-ketoester, followed by a thermal cyclization to form the corresponding 4-hydroxyquinoline. Subsequent chlorination and amination steps yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-(Trifluoromethyl)-4-hydroxyquinoline
This step involves the condensation of 4-(trifluoromethyl)aniline with diethyl malonate, followed by a high-temperature cyclization. This approach is a variation of the Conrad-Limpach synthesis, which is a classic method for preparing 4-hydroxyquinolines.[5]
Materials:
-
4-(Trifluoromethyl)aniline
-
Diethyl malonate
-
Diphenyl ether
-
Ethanol
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-(trifluoromethyl)aniline (1.0 eq) and diethyl malonate (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid and heat the mixture to 150 °C for 2 hours, collecting the ethanol byproduct in the Dean-Stark trap.
-
After the initial condensation, add diphenyl ether to the reaction mixture to serve as a high-boiling solvent.
-
Increase the temperature to 250 °C and maintain for 30 minutes to facilitate the thermal cyclization.
-
Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.
-
Dilute the mixture with hexanes and collect the precipitate by vacuum filtration.
-
Wash the solid with hexanes and dry under vacuum to yield 6-(trifluoromethyl)-4-hydroxyquinoline.
Protocol 2: Synthesis of 4-Chloro-6-(trifluoromethyl)quinoline
The hydroxyl group at the 4-position is converted to a chloro group, which is a better leaving group for the subsequent nucleophilic aromatic substitution.
Materials:
-
6-(Trifluoromethyl)-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a fume hood, carefully add 6-(trifluoromethyl)-4-hydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5.0 eq).
-
Heat the mixture to reflux (approximately 110 °C) for 2 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to ice-water.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-chloro-6-(trifluoromethyl)quinoline.
Protocol 3: Synthesis of this compound
The final step is a nucleophilic aromatic substitution of the 4-chloro substituent with an amino group.
Materials:
-
4-Chloro-6-(trifluoromethyl)quinoline
-
Ammonium chloride (NH₄Cl)
-
Phenol
-
Ethanol
-
Saturated sodium bicarbonate solution
Procedure:
-
To a sealed tube, add 4-chloro-6-(trifluoromethyl)quinoline (1.0 eq), ammonium chloride (5.0 eq), and phenol (2.0 eq).
-
Heat the mixture to 130 °C for 12 hours.
-
Cool the reaction to room temperature and add ethanol.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure this compound.[6]
Data Summary
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-(Trifluoromethyl)aniline, Diethyl malonate | Diphenyl ether | 150 then 250 | 2.5 | 75-85 |
| 2 | 6-(Trifluoromethyl)-4-hydroxyquinoline | POCl₃ | 110 | 2 | 80-90 |
| 3 | 4-Chloro-6-(trifluoromethyl)quinoline | NH₄Cl, Phenol | 130 | 12 | 60-70 |
Safety & Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
High temperatures are used in this synthesis; appropriate precautions should be taken to avoid burns.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of 6-(Trifluoromethyl)quinolin-4-amine
Introduction: The Critical Role of Crystallization in the Development of Quinolone-Based Therapeutics
6-(Trifluoromethyl)quinolin-4-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. The quinoline scaffold is a cornerstone in the development of a wide array of therapeutics, including antimalarial, anticancer, and anti-inflammatory agents. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable substituent in modern drug design.
The crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. A well-defined and reproducible crystalline form is essential for ensuring consistent product quality and therapeutic efficacy. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on various techniques for the crystallization of this compound, addressing the unique challenges presented by the quinoline core and the trifluoromethyl substituent.
Scientific Principles: Navigating the Crystallization Landscape
Successful crystallization is a nuanced process governed by the principles of thermodynamics and kinetics. The primary objective is to create a supersaturated solution from which the target molecule will self-assemble into a highly ordered, crystalline lattice. The selection of an appropriate solvent system is paramount and is guided by the principle of "like dissolves like," with consideration for the polarity and hydrogen bonding capabilities of both the solute and the solvent.
The presence of the trifluoromethyl group in this compound introduces specific considerations. The -CF3 group is highly electronegative and can participate in non-covalent interactions, but it can also introduce conformational flexibility, which may lead to the formation of disordered crystal structures or multiple polymorphs. Careful control over the crystallization conditions is therefore crucial to obtain a stable and well-defined crystalline form.
Visualizing the Crystallization Workflow
The following diagram illustrates a general workflow for developing a crystallization protocol for a novel compound like this compound.
Caption: A generalized workflow for developing a crystallization method.
Experimental Protocols
The following protocols are provided as a starting point for the crystallization of this compound. Optimization of solvent systems, concentrations, and temperatures will be necessary to achieve the desired crystalline form.
Protocol 1: Slow Evaporation Crystallization
This technique is ideal for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Methodology:
-
Dissolution: Dissolve approximately 10-20 mg of this compound in a suitable solvent (e.g., methanol, ethanol, acetone, or ethyl acetate) at room temperature to create a nearly saturated solution.
-
Filtration: Filter the solution through a 0.2 µm syringe filter into a clean vial to remove any particulate matter.
-
Evaporation: Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Observation: Monitor the vial periodically for crystal growth. The process can take several days to weeks.
Table 1: Suggested Solvents for Slow Evaporation
| Solvent | Polarity Index | Boiling Point (°C) | Rationale |
| Methanol | 5.1 | 64.7 | Good starting solvent for polar compounds. |
| Ethanol | 4.3 | 78.4 | Similar to methanol but with a lower evaporation rate. |
| Acetone | 5.1 | 56.0 | Good for moderately polar compounds, evaporates relatively quickly. |
| Ethyl Acetate | 4.4 | 77.1 | A less polar option that can be effective for quinoline derivatives. |
| Dichloromethane | 3.1 | 39.6 | A non-polar option to explore a wider range of solvent properties. |
Protocol 2: Slow Cooling Crystallization
This method is suitable for compounds that exhibit a significant increase in solubility with temperature.
Methodology:
-
Dissolution: In a clean flask, dissolve the compound in a minimum amount of a suitable solvent at an elevated temperature (e.g., near the boiling point of the solvent).
-
Hot Filtration: If any undissolved material is present, perform a hot filtration to remove impurities.
-
Cooling: Allow the solution to cool slowly to room temperature. For even slower cooling, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator or ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
Protocol 3: Anti-Solvent Vapor Diffusion Crystallization
This technique is useful when the compound is highly soluble in a particular solvent, making slow evaporation or cooling challenging.
Methodology:
-
Solution Preparation: Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, acetone).
-
Vessel Setup: Place the vial containing the compound solution inside a larger, sealed chamber (e.g., a beaker covered with a watch glass or a desiccator).
-
Anti-Solvent Addition: Add a larger volume of an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., hexane, heptane, or water) to the bottom of the sealed chamber, ensuring it does not directly mix with the compound solution.
-
Diffusion: Over time, the anti-solvent vapor will diffuse into the compound solution, reducing the overall solubility and inducing crystallization.
Troubleshooting Common Crystallization Challenges
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Presence of impurities inhibiting nucleation. | - Concentrate the solution by slow evaporation.- Add an anti-solvent.- Scratch the inside of the vial with a glass rod to create nucleation sites.- Add a seed crystal. |
| Oil Formation | - Solution is too supersaturated.- Cooling rate is too fast. | - Use a more dilute solution.- Slow down the cooling rate.- Try a different solvent system. |
| Poor Crystal Quality | - Rapid crystal growth.- Presence of impurities. | - Slow down the crystallization process (e.g., slower evaporation or cooling).- Re-purify the starting material. |
Expert Insights: The Influence of the Trifluoromethyl Group
The trifluoromethyl group is known for its high symmetry and relatively low rotational energy barrier. This can lead to rotational disorder within the crystal lattice, which may manifest as "agitated" thermal ellipsoids in X-ray crystallographic analysis. While this does not necessarily impact the bulk properties of the material, it can complicate single-crystal X-ray structure determination. To mitigate this, it is advisable to:
-
Utilize slow crystallization methods: Slower crystal growth allows the molecules more time to adopt an ordered arrangement.
-
Explore a wide range of solvents: Different solvent environments can influence the intermolecular interactions and potentially favor a more ordered packing arrangement.
-
Consider co-crystallization: The formation of co-crystals with other molecules can sometimes help to stabilize a particular conformation and reduce disorder.
Conclusion
The crystallization of this compound is a critical step in its development for pharmaceutical and other applications. The protocols and insights provided in these application notes offer a robust starting point for obtaining high-quality crystalline material. By systematically exploring various techniques and understanding the specific challenges posed by the quinoline core and the trifluoromethyl group, researchers can successfully navigate the complexities of crystallization and unlock the full potential of this valuable compound.
Application Notes & Protocols: Strategic Deployment of 6-(Trifluoromethyl)quinolin-4-amine for High-Throughput Screening in Kinase Drug Discovery
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3][4][5] The strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[6] This guide provides a comprehensive framework for the utilization of 6-(Trifluoromethyl)quinolin-4-amine, a compound embodying these key structural features, in high-throughput screening (HTS) campaigns aimed at the discovery of novel kinase inhibitors. We will delve into the rationale behind experimental design, present a detailed protocol for a competitive binding assay using Fluorescence Polarization (FP), and offer insights into data analysis and hit validation.
Introduction: The Rationale for Screening this compound
Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology.[7][8] The quinoline nucleus is a privileged scaffold found in numerous approved and investigational kinase inhibitors.[2][9] Its rigid structure provides a solid anchor for substituents that can be tailored to interact with specific residues within the ATP-binding pocket of kinases. The 4-aminoquinoline backbone, in particular, has a well-documented history in the development of kinase inhibitors.
The addition of a trifluoromethyl (-CF3) group at the 6-position of the quinoline ring is a deliberate design choice aimed at improving the pharmacological properties of the molecule. The high electronegativity and lipophilicity of the -CF3 group can lead to enhanced binding affinity, improved metabolic stability by blocking potential sites of oxidation, and increased cell permeability. These characteristics make this compound a compelling candidate for inclusion in HTS libraries for kinase inhibitor discovery.
This document will guide researchers through the process of developing and executing a robust HTS assay to evaluate the potential of this compound as a kinase inhibitor.
Assay Principle: Fluorescence Polarization (FP) Competitive Binding Assay
For the primary screening of this compound, a Fluorescence Polarization (FP) competitive binding assay is a highly suitable method.[10][11][12] FP is a homogeneous assay format, meaning it does not require separation of bound and free components, which makes it ideal for HTS.[10][13]
The principle of the assay is based on the observation that a small fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When this tracer binds to a much larger molecule, such as a protein kinase, its tumbling rate is significantly reduced, leading to a high polarization signal.
In a competitive binding assay format, a test compound, such as this compound, that binds to the same site on the kinase as the tracer will displace the tracer. This displacement leads to an increase in the population of free, rapidly tumbling tracer, and consequently, a decrease in the measured fluorescence polarization. The magnitude of this decrease is proportional to the affinity of the test compound for the kinase.
Figure 1: Principle of the FP Competitive Binding Assay.
HTS Workflow for Kinase Inhibitor Discovery
A typical HTS campaign for identifying kinase inhibitors follows a multi-step process to ensure the identification of genuine hits and to eliminate false positives.
Figure 2: High-Throughput Screening Cascade.
Detailed Protocol: FP-Based HTS for Kinase Inhibitors
This protocol is designed for a 384-well plate format, which is standard for HTS.
Materials and Reagents
-
Kinase Target: Purified recombinant kinase of interest.
-
Fluorescent Tracer: A fluorescently labeled known ligand for the kinase.
-
Test Compound: this compound dissolved in 100% DMSO.
-
Assay Buffer: Buffer optimized for kinase stability and activity (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
Microplates: 384-well, low-volume, black, non-binding surface microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Assay Optimization
Before initiating the HTS, it is crucial to optimize the concentrations of the kinase and the fluorescent tracer.
-
Kinase Titration: Perform a serial dilution of the kinase while keeping the tracer concentration constant to determine the kinase concentration that yields approximately 80% of the maximum FP signal.
-
Tracer Concentration: The concentration of the tracer should be at or below its dissociation constant (Kd) for the kinase to ensure a sensitive competitive binding assay.
HTS Protocol
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the compound stock to create a dose-response plate. For a primary screen, a single concentration (e.g., 10 µM) is typically used.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound solution to the assay plate.
-
-
Reagent Addition:
-
Prepare a master mix of the kinase in assay buffer at twice the final desired concentration.
-
Add the kinase solution to the wells of the 384-well plate containing the compound.
-
Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Prepare a master mix of the fluorescent tracer in assay buffer at twice the final desired concentration.
-
Add the tracer solution to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a time sufficient to reach binding equilibrium (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Controls
-
Negative Control (0% Inhibition): Wells containing DMSO instead of the test compound. This represents the high FP signal.
-
Positive Control (100% Inhibition): Wells containing a known inhibitor or no kinase. This represents the low FP signal.
Data Analysis and Interpretation
The fluorescence polarization (mP) is calculated from the parallel and perpendicular fluorescence intensities.
The quality of the HTS assay is assessed using the Z' factor, which should be ≥ 0.5 for a robust assay.[10]
For dose-response experiments, the percentage of inhibition is calculated for each compound concentration. The data is then fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer.
| Parameter | Description |
| Raw Data | Parallel and Perpendicular Fluorescence Intensities |
| Calculated FP (mP) | Millipolarization units |
| % Inhibition | ((High Control FP - Sample FP) / (High Control FP - Low Control FP)) * 100 |
| IC50 | Concentration of inhibitor at 50% inhibition |
| Z' Factor | 1 - ((3*(SDHigh + SDLow)) / |MeanHigh - MeanLow|) |
Hit Confirmation and Follow-up Studies
Compounds that show significant activity in the primary screen should be subjected to a series of follow-up studies to confirm their activity and elucidate their mechanism of action.
-
Hit Confirmation: Re-test the active compounds from a fresh stock solution to rule out false positives due to compound aggregation or other artifacts.
-
Orthogonal Assays: Validate the hits using a different assay technology that measures a different aspect of kinase activity, such as a TR-FRET or a luminescence-based kinase activity assay.[8][14][15] This helps to eliminate technology-specific false positives.
-
Selectivity Profiling: Screen the confirmed hits against a panel of other kinases to determine their selectivity profile. A selective inhibitor is often more desirable as it is likely to have fewer off-target effects.
-
Mechanism of Action Studies: Conduct further biochemical and biophysical assays to determine if the compound is an ATP-competitive, allosteric, or uncompetitive inhibitor.
Conclusion
This compound represents a promising starting point for the discovery of novel kinase inhibitors. Its chemical features are well-suited for interaction with the ATP-binding site of kinases. The fluorescence polarization-based competitive binding assay described in this application note provides a robust and efficient method for screening this compound and similar molecules in a high-throughput manner. A systematic approach to hit validation and characterization is essential for the successful progression of promising hits into lead compounds for drug development.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. jelsciences.com [jelsciences.com]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.co.uk [promega.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 13. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
6-(Trifluoromethyl)quinolin-4-amine: A Potent Agent for Probing Microtubule Dynamics and Anticancer Research
An Application Note for Researchers
Abstract Microtubules are highly dynamic cytoskeletal polymers essential for critical cellular functions, including mitosis, cell migration, and intracellular transport.[1][2] Their dynamic nature makes them a prime target for anticancer drug development. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing significant biological activity.[3][4] This application note provides a detailed guide for utilizing 6-(Trifluoromethyl)quinolin-4-amine, a specific quinoline derivative, as a potent inhibitor of microtubule polymerization. We present its proposed mechanism of action, detailed protocols for both cell-free biochemical assays and cell-based functional assays, and guidelines for data interpretation. These protocols are designed to enable researchers to effectively characterize the compound's activity and explore its therapeutic potential.
Introduction and Proposed Mechanism of Action
Microtubules are composed of α- and β-tubulin heterodimers that polymerize in a GTP-dependent manner to form hollow filaments.[1][5] The equilibrium between polymerization (growth) and depolymerization (shrinkage) is crucial for cellular homeostasis. Disruption of this balance is a clinically validated strategy for cancer therapy, as it can trigger cell cycle arrest, typically in the G2/M phase, and induce apoptosis.[2][6]
Several classes of drugs target microtubules, broadly categorized as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine).[2] this compound belongs to a class of compounds suggested to act as microtubule destabilizers. Based on extensive research on structurally similar trifluoromethylquinoline derivatives, the proposed mechanism involves the compound binding to the colchicine-binding site on the β-tubulin subunit.[7][8][9] This binding event is thought to induce a conformational change in the tubulin dimer, rendering it incapable of incorporating into a growing microtubule protofilament. This action effectively inhibits tubulin polymerization, leading to a net depolymerization of the microtubule network, mitotic spindle disruption, cell cycle arrest, and subsequent apoptosis in rapidly dividing cancer cells.[7][8]
Caption: Proposed mechanism of this compound.
Compound Properties and Handling
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₇F₃N₂ | [10] |
| Molecular Weight | 212.17 g/mol | [10] |
| CAS Number | 247113-89-9 | [10] |
| Appearance | Typically a solid | - |
| Solubility | Soluble in DMSO, Ethanol | General Guideline |
Stock Solution Preparation: For both in vitro and cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of the compound in solution should be validated for long-term storage.
Application 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin. The fluorescence-based method offers high sensitivity and is well-suited for quantitative analysis in a 96-well plate format.[6]
Principle: The assay utilizes a fluorescent reporter that selectively binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity. An inhibitor of polymerization will prevent or reduce this increase in signal.[1][6]
Protocol: Fluorescence-Based Tubulin Polymerization Assay
Materials and Reagents:
-
Lyophilized, high-purity (>99%) tubulin (e.g., from bovine brain)
-
GTP solution (100 mM stock)
-
General Tubulin Buffer (G-PEM; 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Tubulin Polymerization Assay Kit containing a fluorescent reporter
-
This compound
-
Control compounds: Nocodazole or Colchicine (inhibitors), Paclitaxel (stabilizer)
-
Anhydrous DMSO
-
Black, opaque 96-well microplates (for fluorescence)
-
Fluorescence plate reader with temperature control (37°C) and bottom-read capability
Experimental Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Step-by-Step Methodology:
-
Preparation: Pre-warm the fluorescence plate reader to 37°C. Thaw all reagents on ice.
-
Compound Plating: Prepare a series of 10X working solutions of this compound and control compounds (e.g., Nocodazole, vehicle) in General Tubulin Buffer. It is critical to maintain a consistent final DMSO concentration across all wells (typically ≤1%). Add 10 µL of each 10X solution to the appropriate wells of the 96-well plate.
-
Tubulin Master Mix: On ice, prepare a master mix containing tubulin, GTP (to a final concentration of 1 mM), and the fluorescent reporter dye, following the manufacturer's instructions. The final tubulin concentration should be in the range of 2-4 mg/mL. This mix is kept on ice to prevent premature polymerization.
-
Initiate Polymerization: To start the reaction, add 90 µL of the cold Tubulin Master Mix to each well containing the compound. Mix gently by pipetting.
-
Data Acquisition: Immediately place the plate into the pre-warmed reader and begin kinetic measurements. Record fluorescence (e.g., Excitation: 360 nm, Emission: 450 nm, but confirm with kit manufacturer) every 60 seconds for 60-90 minutes.[6]
Data Analysis and Interpretation:
-
Plot the fluorescence intensity over time for each concentration. The vehicle control should produce a sigmoidal curve representing nucleation, growth, and plateau phases.
-
Inhibitors like this compound will suppress the rate and extent of polymerization in a dose-dependent manner.
-
Quantify the inhibitory effect by calculating the maximum velocity (Vmax) of the polymerization phase or the area under the curve (AUC).
-
Normalize the data to the vehicle control (100% polymerization) and plot the normalized values against the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Application 2: Cell-Based Assays for Cytotoxicity and Cell Cycle Arrest
While in vitro assays confirm direct interaction with tubulin, cell-based assays are essential to evaluate a compound's effect in a biological context, accounting for factors like cell permeability and metabolism.
Principle: By inhibiting microtubule polymerization, this compound is expected to induce G2/M cell cycle arrest and reduce cell viability.[11] These effects can be quantified using flow cytometry and standard cytotoxicity assays (e.g., MTT, SRB).
Protocol: Cytotoxicity and Cell Cycle Analysis
Materials and Reagents:
-
Cancer cell lines (e.g., HeLa - cervical, HCT-116 - colon, K562 - leukemia)[7]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) reagents
-
Propidium Iodide (PI) / RNase Staining Buffer
-
70% Ethanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
Flow cytometer and microplate reader
Experimental Workflow:
Caption: Workflow for cell-based cytotoxicity and cell cycle analysis.
Step-by-Step Methodology:
A. Cytotoxicity Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only and no-treatment controls. Incubate for a relevant period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of compound concentration to determine the IC₅₀/GI₅₀ value.
B. Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC₅₀) for 24 hours.
-
Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are included. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight or for at least 2 hours at -20°C. This step is crucial for permeabilizing the cells to the DNA dye.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An effective microtubule inhibitor will show a significant, dose-dependent increase in the G2/M population.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No inhibition in in vitro assay | Inactive tubulin; Compound precipitation; Incorrect buffer | Use fresh, properly stored tubulin. Ensure compound is fully dissolved in the final assay buffer. Verify buffer pH and composition. Run a positive control (Nocodazole). |
| High well-to-well variability | Pipetting errors; Air bubbles; Inconsistent temperature | Use calibrated pipettes and reverse pipetting for viscous solutions. Be careful not to introduce bubbles. Ensure uniform heating of the plate. |
| Low cytotoxicity in cell-based assay | Poor cell permeability; Compound efflux; Short incubation | The compound may not be cell-permeable or could be a substrate for efflux pumps (e.g., P-gp).[8] Increase incubation time. Test in efflux pump-deficient cell lines. |
| No G2/M arrest despite cytotoxicity | Off-target effects; Apoptosis induced from other phases | The compound may have other mechanisms of action.[12][13] Perform additional mechanistic studies (e.g., immunofluorescence to visualize microtubules directly). |
References
- 1. benchchem.com [benchchem.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - CAS:247113-89-9 - Sunway Pharm Ltd [3wpharm.com]
- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Docking studies of 6-(Trifluoromethyl)quinolin-4-amine with target proteins
An in-depth guide to performing molecular docking studies with 6-(Trifluoromethyl)quinolin-4-amine against selected protein targets. This document provides the scientific rationale, step-by-step protocols, and data interpretation guidelines for researchers in drug discovery and computational chemistry.
Introduction: The Significance of Quinoline Scaffolds in Drug Discovery
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity.[1][2]
The introduction of a trifluoromethyl (-CF3) group is a widely used strategy in modern drug design.[6] This group is strongly electron-withdrawing and can significantly enhance properties such as metabolic stability, membrane permeability, and binding affinity by altering the molecule's electronic and lipophilic character.[6]
This application note focuses on This compound (CAS: 247113-89-9), a specific derivative that combines the potent quinoline core with the advantageous trifluoromethyl group.[7] Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as our compound) to a second (a protein receptor).[8][9] By simulating these interactions, researchers can gain insights into potential biological targets, elucidate mechanisms of action, and rationally design more potent and selective drug candidates.[10] This guide provides a comprehensive protocol for conducting such studies, from target selection to result validation.
PART 1: Target Selection Rationale
The choice of a protein target is the critical first step. Based on the established activities of similar quinoline derivatives, several protein families are of high interest. For this guide, we will consider two primary examples:
-
Tubulin: Many quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, a validated target for anticancer agents.[11] These agents bind to the colchicine binding site, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and apoptosis.[11]
-
Tyrosine Kinases (e.g., EGFR, VEGFR): The 4-aminoquinoline core is a well-known "hinge-binder" motif found in numerous kinase inhibitors.[5] These enzymes are often dysregulated in cancer, and inhibiting their activity is a cornerstone of targeted therapy.
This protocol will use β-Tubulin as the primary example, given the specific literature on trifluoromethylated quinoline-4-amine derivatives as microtubule-targeted agents.[11]
PART 2: The Molecular Docking Workflow
A successful docking study is a multi-stage process that requires careful preparation of both the ligand and the receptor. The following sections detail each step, explaining the rationale behind the procedures.
Diagram: Overall Molecular Docking Workflow
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - CAS:247113-89-9 - Sunway Pharm Ltd [3wpharm.com]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KBbox: Methods [kbbox.h-its.org]
- 10. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Versatile Scaffold: 6-(Trifluoromethyl)quinolin-4-amine in Modern Drug Discovery
Introduction: The Quinoline Core and the Power of Fluorination
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] Its rigid structure provides a defined orientation for pendant functional groups to interact with biological targets. The 4-aminoquinoline substitution pattern, in particular, is a well-established pharmacophore, famously found in the antimalarial drug chloroquine.[2]
In the contemporary landscape of drug design, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for enhancing pharmacological profiles. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, is particularly valued for its ability to improve metabolic stability, increase lipophilicity, and enhance binding affinity to target proteins.[3] The combination of the proven 4-aminoquinoline core with the advantageous properties of the trifluoromethyl group makes 6-(Trifluoromethyl)quinolin-4-amine a highly attractive and versatile scaffold for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.[4]
This technical guide provides an in-depth exploration of this compound as a foundational scaffold in drug design. We will delve into its synthesis, key biological applications with a focus on anticancer agents, and provide detailed protocols for the synthesis and evaluation of its derivatives.
Chemical Properties and Synthesis
This compound is a stable, crystalline solid that serves as a key intermediate in the synthesis of a diverse range of bioactive molecules.[4] The presence of the electron-withdrawing trifluoromethyl group at the 6-position influences the electronic properties of the quinoline ring system, impacting its reactivity and interaction with biological targets.
The most common and adaptable synthetic route to this compound and its derivatives proceeds through a key intermediate, 4-chloro-6-(trifluoromethyl)quinoline . This intermediate is readily synthesized and provides a reactive handle at the 4-position for the introduction of various amine-containing side chains via nucleophilic aromatic substitution (SNAr).[5][6]
Synthetic Workflow Overview
The general strategy for the synthesis of this compound derivatives is a two-step process, as illustrated below. This approach allows for the late-stage diversification of the scaffold, enabling the efficient generation of a library of analogs for structure-activity relationship (SAR) studies.
Caption: General synthetic workflow for this compound derivatives.
Application Notes: A Scaffold for Anticancer Drug Discovery
The this compound scaffold has shown considerable promise in the development of novel anticancer agents. Its derivatives have been investigated for their ability to target various hallmarks of cancer, including uncontrolled cell proliferation and the disruption of the cellular cytoskeleton.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and play a pivotal role in cell division, making them a validated target for cancer chemotherapy. A recent study detailed the design and synthesis of a series of 2-(trifluoromethyl)quinolin-4-amine derivatives as potent inhibitors of tubulin polymerization.[1] These compounds were shown to bind to the colchicine binding site on β-tubulin, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.
One of the most potent compounds from this series, designated as 5e , demonstrated remarkable anti-proliferative activity against a panel of human cancer cell lines, with IC₅₀ values in the nanomolar range.[1]
Table 1: In Vitro Cytotoxicity of Representative 2-(Trifluoromethyl)quinolin-4-amine Derivative (5e)
| Cell Line | Cancer Type | IC₅₀ (µM)[1] |
| PC3 | Prostate Cancer | 0.49 |
| K562 | Leukemia | 0.08 |
| HeLa | Cervical Cancer | 0.01 |
The data clearly indicates that derivatives of the trifluoromethyl-substituted quinolin-4-amine scaffold can be highly effective cytotoxic agents. The structure-activity relationship (SAR) from this study suggests that the nature of the substituent at the 4-amino position is crucial for potency.
Potential as Kinase Inhibitors
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a frequent driver of cancer. The quinoline scaffold is a common feature in many approved kinase inhibitors.[7] While specific studies on this compound derivatives as kinase inhibitors are emerging, the structural similarities to known kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), suggest a high potential for this scaffold in the development of novel kinase-targeted therapies.[8] The trifluoromethyl group can contribute to favorable interactions within the ATP-binding pocket of various kinases.
The general 4-anilino-quin(az)oline scaffold is known to act as a "hinge binder," interacting with the hinge region of the kinase ATP-binding site.[1] It is plausible that derivatives of this compound could adopt a similar binding mode.
Caption: Postulated mechanism of action for this compound derivatives as kinase inhibitors.
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of derivatives based on the this compound scaffold.
Protocol 1: Synthesis of 4-Chloro-6-(trifluoromethyl)quinoline (Key Intermediate)
This protocol is based on established methods for the synthesis of 4-chloroquinolines.[8]
Materials:
-
4-(Trifluoromethyl)aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Polyphosphoric acid (PPA)
-
Phosphorus oxychloride (POCl₃)
-
Diphenyl ether
-
Appropriate solvents and reagents for workup and purification
Procedure:
-
Step 1a: Condensation. In a round-bottom flask, combine 4-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 100-110 °C for 2 hours. Remove the ethanol formed during the reaction under reduced pressure.
-
Step 1b: Cyclization. Add the crude product from Step 1a to polyphosphoric acid (PPA) at 120 °C. Heat the mixture to 140 °C and stir for 2 hours. Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a concentrated base (e.g., NaOH or NH₄OH) to precipitate the 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate intermediate. Filter, wash with water, and dry.
-
Step 1c: Saponification and Decarboxylation. Suspend the intermediate from Step 1b in an aqueous solution of sodium hydroxide (e.g., 10%) and reflux for 2-4 hours. Cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate 4-hydroxy-6-(trifluoromethyl)quinoline. Filter, wash with water, and dry.
-
Step 1d: Chlorination. In a flask equipped with a reflux condenser, add the 4-hydroxy-6-(trifluoromethyl)quinoline from Step 1c to an excess of phosphorus oxychloride (POCl₃). Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Workup and Purification. After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-chloro-6-(trifluoromethyl)quinoline.
Protocol 2: Synthesis of this compound Derivatives via SNAr
This general protocol describes the nucleophilic aromatic substitution of the 4-chloro intermediate with a primary or secondary amine.[6]
Materials:
-
4-Chloro-6-(trifluoromethyl)quinoline
-
Desired primary or secondary amine (1.1-1.5 eq)
-
Solvent (e.g., ethanol, isopropanol, acetonitrile, or DMF)
-
Optional: Base (e.g., triethylamine, diisopropylethylamine) or acid catalyst (e.g., HCl)
Procedure:
-
Reaction Setup. To a solution of 4-chloro-6-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent, add the desired amine (1.1-1.5 eq). If required, add a base or an acid catalyst.
-
Reaction Conditions. Heat the reaction mixture to reflux (or an appropriate temperature) and stir for 4-24 hours. Monitor the progress of the reaction by TLC.
-
Workup. Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired this compound derivative.
Protocol 3: In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[4]
Materials:
-
Human cancer cell lines (e.g., PC3, K562, HeLa)
-
Complete cell culture medium
-
This compound derivative stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding. Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment. Treat the cells with serial dilutions of the this compound derivative for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization. Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Tubulin Polymerization Assay
This is a fluorescence-based assay to determine the effect of a compound on tubulin polymerization.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescence reporter)
-
This compound derivative
-
Positive control (e.g., colchicine)
-
Negative control (DMSO)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation. Prepare the tubulin solution and other reagents according to the kit manufacturer's instructions.
-
Compound Addition. Add the test compound, positive control, or negative control to the wells of a microplate.
-
Initiation of Polymerization. Add the tubulin solution to the wells to initiate polymerization.
-
Data Acquisition. Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C and measure the fluorescence intensity at regular intervals for a defined period (e.g., 60 minutes).
-
Data Analysis. Plot the fluorescence intensity versus time to generate polymerization curves. Compare the curves of the compound-treated samples to the controls to determine the inhibitory effect on tubulin polymerization.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the design and synthesis of novel drug candidates. Its straightforward synthesis and the advantageous properties imparted by the trifluoromethyl group make it an attractive platform for medicinal chemists. The demonstrated potent anti-proliferative activity of its derivatives through the inhibition of tubulin polymerization highlights a key therapeutic application in oncology. Furthermore, its structural resemblance to known kinase inhibitors suggests that this scaffold is ripe for exploration in the development of targeted cancer therapies.
Future research should focus on expanding the library of derivatives to further elucidate the structure-activity relationships for both tubulin and kinase inhibition. The exploration of different substituents at the 4-amino position, as well as modifications to the quinoline ring itself, will be crucial in optimizing potency, selectivity, and pharmacokinetic properties. The protocols provided in this guide offer a solid foundation for researchers to embark on the exciting journey of unlocking the full therapeutic potential of the this compound scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. jopir.in [jopir.in]
- 3. Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. atlantis-press.com [atlantis-press.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-(Trifluoromethyl)quinolin-4-amine Synthesis
Welcome to the technical support hub for the synthesis of 6-(Trifluoromethyl)quinolin-4-amine. This guide is structured to provide researchers, medicinal chemists, and process development scientists with targeted solutions to common challenges encountered during the synthesis of this important fluorinated quinoline scaffold. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you navigate and optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for preparing this compound, and what are the key strategic considerations?
A1: The synthesis of this compound is typically approached by first constructing the core quinoline ring and then installing the 4-amino group. The most reliable and widely adopted strategies begin with 4-(trifluoromethyl)aniline and build the second ring.
Two primary routes stand out for constructing the key 4-hydroxyquinoline intermediate:
-
Gould-Jacobs Reaction: This is often the preferred method. It involves the reaction of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization. The subsequent 4-hydroxyquinoline can then be converted to the desired 4-amino product. This route is highly effective for anilines, including those with electron-withdrawing groups, though conditions may need optimization.[1]
-
Conrad-Limpach-Knorr Synthesis: This route involves the condensation of an aniline with a β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate).[2][3] Depending on the reaction temperature, this can yield either the 4-hydroxyquinoline (lower temperatures, Conrad-Limpach) or the 2-hydroxyquinoline isomer (higher temperatures, Knorr).[2][4] Controlling the regioselectivity is critical and can be a significant challenge.
Strategic Considerations:
-
Starting Material Availability: 4-(Trifluoromethyl)aniline is a readily available commercial starting material, making both routes feasible.
-
Regioselectivity: The Gould-Jacobs reaction avoids the issue of regioselectivity seen in the Conrad-Limpach-Knorr synthesis, as the cyclization is unambiguous, forming the desired 4-hydroxyquinoline.[5]
-
Reaction Conditions: The Gould-Jacobs reaction requires a high-temperature cyclization step (>250 °C), which can be a practical challenge and may lead to decomposition.[5] Modern microwave-assisted protocols can mitigate this issue.[6]
-
Functional Group Transformation: Both routes yield a 4-hydroxyquinoline (or its 4-quinolone tautomer). This intermediate requires conversion to the 4-amine, typically via a 4-chloro intermediate. This multi-step process is a standard, robust transformation in quinoline chemistry.[7][8]
Given its reliability and regiochemical control, the Gould-Jacobs pathway is generally the recommended starting point for this specific target molecule.
Troubleshooting the Gould-Jacobs Route
The recommended synthetic pathway is visualized below. The following sections address common issues at each critical stage.
Caption: Recommended workflow for this compound synthesis.
Q2: My initial condensation reaction (Step 1) is slow and gives poor yields. What's going wrong?
A2: The initial step is a nucleophilic attack of the aniline on the electron-deficient alkene of DEEM. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group on the aniline ring significantly decreases the nucleophilicity of the amino group, which can make this reaction sluggish compared to electron-rich anilines.
Troubleshooting Steps:
-
Increase Temperature: While some condensations proceed at room temperature, you will likely need to heat the reaction mixture. A temperature range of 100-130 °C is a good starting point.[1]
-
Remove Ethanol Byproduct: The reaction is an equilibrium. Removing the ethanol as it forms will drive the reaction forward according to Le Châtelier's principle. This can be achieved by performing the reaction neat and applying a vacuum after an initial heating period to distill off the ethanol.[1]
-
Use a Catalyst (with caution): While often run neat, a mild acid catalyst like p-toluenesulfonic acid (p-TsOH) can sometimes facilitate the reaction. However, this can also promote side reactions, so it should be used judiciously.
-
Confirm Starting Material Purity: Ensure your 4-(trifluoromethyl)aniline is pure and free of any acidic impurities that might protonate the amine, rendering it non-nucleophilic.
Q3: The thermal cyclization (Step 2) requires extreme temperatures and results in significant charring and product decomposition. How can I improve this critical step?
A3: This is the most common bottleneck in the Gould-Jacobs synthesis. The high activation energy for the 6-electron electrocyclization necessitates temperatures often exceeding 250 °C.[6][5] At these temperatures, organic molecules can easily decompose.
| Method | Typical Conditions | Advantages | Disadvantages |
| Conventional Heating | 250-260 °C in high-boiling solvent (e.g., Diphenyl ether, Dowtherm A) for 15-60 min.[5] | Established and well-documented. | Difficult solvent removal, potential for localized overheating, often leads to decomposition and lower yields.[5] |
| Microwave-Assisted | 200-250 °C in a sealed microwave vial for 5-20 min. Can sometimes be run in a high-boiling polar solvent or neat.[6][1] | Rapid, uniform heating reduces decomposition. Shorter reaction times, often leads to significantly higher yields and cleaner products.[1] | Requires specialized microwave reactor equipment. |
Recommendations:
-
Switch to Microwave Synthesis: This is the single most effective optimization. Microwave heating provides rapid and homogeneous energy input, dramatically shortening reaction times and minimizing the formation of degradation byproducts.[6]
-
Optimize Conventional Heating: If using a traditional heat source, ensure efficient stirring to prevent localized hotspots. Add the condensation intermediate portion-wise to the pre-heated high-boiling solvent to maintain better temperature control.
-
Solvent Choice: Diphenyl ether or Dowtherm A are standard, but they are difficult to remove from the product. After the reaction, precipitating the product by adding a non-polar solvent like hexane or cyclohexane can facilitate isolation.[6]
Q4: My chlorination of 6-(trifluoromethyl)-4-hydroxyquinoline (Step 4) is incomplete or produces byproducts. What are the best practices for this step?
A4: The conversion of the 4-hydroxyquinoline (which exists predominantly as the 4-quinolone tautomer) to the 4-chloroquinoline is a crucial activation step for the final amination.[2] The most common reagents are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).
Common Issues & Solutions:
-
Incomplete Reaction: The 4-quinolone can be poorly soluble. Using an excess of POCl₃, which can act as both reagent and solvent, often resolves this. Alternatively, a co-solvent like toluene or acetonitrile can be used.
-
Byproduct Formation: The reaction is typically heated to reflux. Overheating or prolonged reaction times can lead to decomposition. Monitor the reaction closely by TLC or LCMS.
-
Difficult Work-up: The work-up involves quenching the excess POCl₃, which is highly exothermic and hazardous. Crucial Safety Note: The reaction mixture must be cooled thoroughly before being very slowly and carefully poured onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
pH Control During Work-up: After quenching, the solution will be strongly acidic. The 4-chloroquinoline product is often basic enough to be protonated and water-soluble. Careful neutralization with a base (e.g., aqueous ammonia or NaOH) will precipitate the product, which can then be filtered or extracted.
A typical, reliable protocol:
-
Combine the 6-(trifluoromethyl)-4-hydroxyquinoline with an excess of POCl₃ (5-10 equivalents).
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours, monitoring for the disappearance of starting material.
-
Cool the mixture to room temperature, then cool further in an ice bath.
-
Carefully quench by slowly adding the reaction mixture to a vigorously stirred beaker of ice.
-
Neutralize the acidic solution with concentrated ammonium hydroxide until basic (pH > 9).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate to yield the crude 4-chloro intermediate.
Q5: The final amination step (Step 5) to produce this compound is giving low yields. How can I optimize the nucleophilic aromatic substitution (SNAr)?
A5: This SNAr reaction involves displacing the 4-chloro group with an amino group. The electron-withdrawing trifluoromethyl group at the 6-position activates the quinoline ring, making this substitution favorable. However, optimization is often required.
Caption: Troubleshooting flowchart for the final amination step.
Key Parameters to Optimize:
-
Ammonia Source:
-
Ammonium Hydroxide: Can work, but often requires high temperatures in a sealed vessel (autoclave) to be effective.
-
Ammonia in a Solvent: Using a solution of ammonia in a solvent like ethanol or 1,4-dioxane in a sealed pressure vessel is often more effective.
-
-
Temperature and Pressure: This reaction typically requires heat (120-160 °C). As mentioned, using a sealed tube or autoclave is necessary to reach these temperatures with volatile ammonia solutions and to increase reactant concentration.
-
Solvent: Protic solvents like ethanol or n-butanol are commonly used.
-
Reaction Time: These reactions can be slow, sometimes requiring 12-24 hours. Monitor by TLC/LCMS.
-
Purification: The final product is a basic amine. A highly effective purification technique is acid-base extraction.[9] Dissolve the crude material in an organic solvent and extract with dilute acid (e.g., 1M HCl). The amine product will move to the aqueous layer, while neutral impurities (like unreacted starting material) remain in the organic layer. The aqueous layer can then be washed, basified (e.g., with NaOH), and the pure amine product extracted back into an organic solvent.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. synarchive.com [synarchive.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. ossila.com [ossila.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting low yield in Friedländer synthesis of quinolines
Welcome to the technical support resource for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during your experiments.
Understanding the Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone) to form a quinoline derivative.[1][2] The reaction is typically catalyzed by an acid or a base.[1][3] While it is one of the simplest and most straightforward methods for producing poly-substituted quinolines, achieving high yields can be challenging.[2]
Reaction Mechanism
Understanding the reaction mechanism is crucial for effective troubleshooting. Two primary pathways are generally proposed, contingent on the reaction conditions.[4][5][6]
-
Aldol Condensation First: The reaction begins with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone.[4][6] The resulting aldol adduct then dehydrates. This is followed by an intramolecular cyclization and a final dehydration step to form the aromatic quinoline ring.[6]
-
Schiff Base Formation First: Alternatively, the amino group of the 2-aminoaryl carbonyl compound can first react with the ketone to form a Schiff base.[4][5] This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the quinoline product.[5]
Recent studies suggest that under typical acidic or basic conditions, the intermolecular aldol reaction is the initial and slower step.[4][7]
Caption: Alternative mechanisms for the Friedländer quinoline synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments.
Low Yield or No Product Formation
Q1: My reaction is resulting in a very low yield or no product at all. What are the most common causes?
Several factors can contribute to low yields in the Friedländer synthesis. Here are the primary areas to investigate:
-
Inappropriate Catalyst: The choice of an acid or base catalyst is critical and highly dependent on your specific substrates.[1][8] An unsuitable catalyst may fail to promote the reaction or may encourage the formation of side products.[8]
-
Suboptimal Reaction Temperature: This reaction often requires heating to proceed efficiently.[1][8] However, excessively high temperatures can lead to the decomposition of your reactants or product and the formation of tarry byproducts.[3][8] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[8]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate.[1][8] For example, electron-withdrawing groups on the 2-aminoaryl carbonyl compound can deactivate the ring, making cyclization more difficult.[8] Steric hindrance on either reactant can also slow the reaction.[1]
-
Side Reactions: The most common side reaction, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[1][3]
-
Solvent Effects: The polarity and nature of the solvent can influence reaction rates and the solubility of your reactants.[1]
Q2: How do I choose the right catalyst for my specific substrates?
The choice of catalyst depends on the reactivity of your starting materials.[1]
-
Acid Catalysts: Generally effective for a wide range of substrates.[1] Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like zinc chloride (ZnCl₂).[1] Trifluoroacetic acid has also been used effectively.[1] Recent advancements have shown that catalysts like neodymium(III) nitrate hexahydrate can promote the reaction under milder conditions, such as at room temperature in ethanol.[9]
-
Base Catalysts: Often used for more reactive substrates.[1] Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[1]
Q3: What are the optimal temperature and reaction time?
There is no single optimal temperature. It is crucial to monitor your reaction's progress using Thin Layer Chromatography (TLC).[10] Reaction times can vary from a few hours to overnight.[8] Some modern protocols using microwave irradiation can achieve excellent yields in as little as 5 minutes at 160°C, using neat acetic acid as both the solvent and catalyst.[11][12]
Q4: How can I minimize side reactions?
To avoid the self-condensation of ketones under alkaline conditions, you can use the imine analog of the o-aminoaryl carbonyl compound.[3] This strategy has been successfully applied in the synthesis of camptothecin.[3]
Regioselectivity Issues
Q5: I am using an unsymmetrical ketone and getting a mixture of products. How can I improve regioselectivity?
Poor regioselectivity is a common challenge when using unsymmetrical ketones.[3][10] Here are some effective strategies to control it:
-
Introduce a Directing Group: Placing a phosphoryl group on one of the α-carbons of the ketone can direct the condensation.[3]
-
Use a Specific Amine Catalyst: Certain amine catalysts can favor the formation of one regioisomer over the other.[3]
-
Utilize Ionic Liquids: Ionic liquids have been shown to be effective in controlling regioselectivity in the Friedländer synthesis.[3]
Scaling Up the Reaction
Q6: I had a good yield on a small scale, but the yield dropped significantly when I tried to scale up. What could be the issue?
The traditional Friedländer synthesis can be sensitive to scaling up due to its often harsh reaction conditions (high temperature, strong acids or bases).[3] As the reaction volume increases, heat and mass transfer can become less efficient, leading to localized overheating and the formation of byproducts.
Solutions for Scaling Up:
-
Milder Catalysts: Consider using milder and more efficient catalysts that allow the reaction to proceed under less harsh conditions. Gold catalysts, for example, have been reported to enable the reaction under milder conditions.[3]
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions with a suitable catalyst, such as p-toluenesulfonic acid and iodine, can improve yields and simplify purification.[3]
-
Solid-Phase Synthesis: Solid-phase supported synthesis can offer better control and easier product isolation, which can be advantageous for larger-scale reactions.[3][13]
Experimental Protocols
Below are detailed protocols for performing the Friedländer synthesis under various conditions.
Protocol 1: Classical Acid-Catalyzed Synthesis
This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis.
Materials:
-
2-aminoaryl aldehyde or ketone (1.0 mmol)
-
α-methylene-containing compound (1.2 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (10 mol%)
-
Toluene (5 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the 2-aminoaryl carbonyl compound, the α-methylene-containing compound, and p-TsOH.
-
Add toluene as the solvent.
-
Heat the reaction mixture to reflux (approximately 110°C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Microwave-Assisted Synthesis
This protocol outlines a rapid and efficient synthesis using microwave irradiation.[11][12]
Materials:
-
2-aminobenzophenone (1.0 mmol)
-
Cyclic ketone (e.g., 4-cholesten-3-one) (1.2 mmol)
-
Acetic acid (neat)
Procedure:
-
In a microwave reaction vial, combine the 2-aminobenzophenone and the cyclic ketone.
-
Add neat acetic acid to act as both the solvent and the catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160°C for 5-10 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the contents with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Caption: A troubleshooting workflow for low yield in Friedländer synthesis.
Data Summary: Catalyst and Condition Effects
The choice of catalyst and reaction conditions significantly impacts the yield of the Friedländer synthesis. The following table summarizes quantitative data from various studies to aid in reaction optimization.
| 2-Aminoaryl Carbonyl | α-Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminobenzophenone | Acetylacetone | Cu-based MOF (5) | Toluene | 100 | 2 | >95 | [14] |
| 2-Aminobenzophenone | Ethyl acetoacetate | ZrCl₄ (10) | EtOH/H₂O (1:1) | 60 | - | 92 | [14] |
| 2'-Aminoacetophenone | Cyclohexanone | p-TsOH·H₂O (10) | Toluene | Microwave (160°C) | 0.17 | 85 | [6] |
| 2-Aminobenzaldehyde | Acetone | None | Water | 70 | 3 | 97 | [15] |
| 2-Aminophenyl methyl ketone | Ethyl acetoacetate | Nd(NO₃)₃·6H₂O | Ethanol | Room Temp | - | 94 | [9] |
Note: This data is illustrative and based on outcomes described in the literature. Actual results will vary with specific substrates and reaction setups.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
How to reduce tar formation in Skraup quinoline synthesis
Technical Support Center: Skraup Quinoline Synthesis
Welcome to our dedicated technical support center for the Skraup quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful, yet often challenging, reaction. Here, we will address one of the most common pitfalls of the Skraup synthesis: the formation of tar. Our goal is to provide you with the expertise and practical guidance needed to minimize side reactions and maximize the yield of your desired quinoline product.
Troubleshooting Guide: Tar Formation in Skraup Quinoline Synthesis
This section directly addresses common issues related to tar formation during the Skraup synthesis. We provide explanations for the underlying causes and actionable steps to mitigate these problems.
Issue 1: The reaction mixture rapidly turns into a black, intractable tar upon heating.
Root Cause Analysis:
The Skraup synthesis is notoriously exothermic, particularly during the initial stages. The reaction involves the dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein, catalyzed by concentrated sulfuric acid. This dehydration is highly exothermic. If the temperature is not carefully controlled, the rapid formation of acrolein can lead to its uncontrolled polymerization or condensation with aniline, resulting in the formation of high-molecular-weight, insoluble polymers, which manifest as tar.
Mitigation Strategies:
-
Incremental Reagent Addition: Instead of adding all reactants at once, add the sulfuric acid dropwise to the mixture of aniline and glycerol while cooling the reaction vessel in an ice bath. This allows for better management of the initial exotherm.
-
Temperature Monitoring and Control: Use a reaction setup that allows for precise temperature monitoring and control. A temperature probe placed directly in the reaction mixture is essential. Aim to maintain the temperature within the optimal range for your specific substrate, which is typically between 100-130°C.
-
Use of a Moderator: The addition of a mild dehydrating agent or a moderator can help to control the reaction rate. For instance, the use of boric acid has been reported to yield cleaner reactions.
Issue 2: Low yield of the desired quinoline product with significant tar by-product.
Root Cause Analysis:
A low yield of the quinoline product, accompanied by tar formation, suggests that the side reactions are outcompeting the desired cyclization pathway. This can be due to several factors, including an inappropriate choice of oxidizing agent, suboptimal reaction temperature, or incorrect stoichiometry of the reactants. The oxidizing agent plays a crucial role in dehydrogenating the initially formed dihydroquinoline intermediate to the final quinoline product. A weak or inefficient oxidizing agent can lead to the accumulation of unstable intermediates that are prone to polymerization.
Optimization Protocol:
Objective: To improve the yield of the desired quinoline and reduce tar formation by optimizing the choice of oxidizing agent and reaction conditions.
Step-by-Step Protocol:
-
Select an appropriate oxidizing agent: While traditionally nitrobenzene is used (often the nitro-analogue of the starting aniline), it can lead to vigorous reactions and the formation of hazardous by-products. Consider milder and more controllable oxidizing agents. Iodine, for example, has been shown to be an effective and less hazardous alternative in some cases. Ferric sulfate (Fe₂(SO₄)₃) is another option that can lead to cleaner reactions.
-
Optimize Stoichiometry: Ensure the correct molar ratios of reactants. A typical ratio is 1 mole of aniline to 3-4 moles of glycerol. The amount of sulfuric acid should also be optimized; too much acid can accelerate tar formation.
-
Solvent and Additives: While the classic Skraup synthesis is often run neat, the use of a high-boiling inert solvent can help to better control the temperature. Additionally, the use of a phase-transfer catalyst in some modified procedures has been shown to improve yields.
Data Summary: Comparison of Oxidizing Agents
| Oxidizing Agent | Advantages | Disadvantages | Typical Reaction Conditions |
| Nitrobenzene | Readily available, often used as the solvent. | Highly exothermic, can lead to violent reactions. Forms toxic by-products. | 130-150°C |
| Arsenic Pentoxide | Historically used, can give good yields. | Highly toxic and environmentally hazardous. | 100-120°C |
| Iodine | Milder, less hazardous, can lead to cleaner reactions. | Can be more expensive, may require optimization. | 100-130°C |
| Ferric Sulfate | Less toxic, can moderate the reaction. | May require longer reaction times. | 120-140°C |
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of tar formation in the Skraup synthesis?
A1: Tar formation primarily arises from the acid-catalyzed polymerization of acrolein, which is formed in-situ from the dehydration of glycerol. Acrolein is highly reactive and can undergo self-polymerization or uncontrolled condensation reactions with aniline and its derivatives, leading to complex, high-molecular-weight polymers. The highly acidic and high-temperature conditions of the Skraup synthesis accelerate these unwanted side reactions.
Q2: How can I effectively control the reaction temperature?
A2: Effective temperature control is critical. We recommend the following:
-
Use a suitable heating mantle with a temperature controller and a thermocouple placed directly in the reaction mixture.
-
Employ a multi-neck flask to allow for simultaneous addition of reagents, stirring, and temperature monitoring.
-
For highly exothermic reactions, consider using a sand bath or an oil bath for more even heat distribution.
-
Initial cooling in an ice bath during the addition of sulfuric acid is highly recommended to manage the initial exotherm.
Q3: Are there any modern, greener alternatives to the classic Skraup synthesis?
A3: Yes, several modifications and alternative methods have been developed to address the harsh conditions of the traditional Skraup synthesis. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, often with less tar formation. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can also lead to cleaner reactions and easier work-up. Additionally, alternative synthetic routes, such as the Doebner-von Miller reaction or the Combes quinoline synthesis, may be more suitable for certain substrates.
Q4: Can the use of a co-solvent help in reducing tar formation?
A4: In some cases, the use of a high-boiling, inert co-solvent can be beneficial. The solvent can help to dissipate heat more effectively, leading to better temperature control. It can also dilute the reactants, which may slow down the rate of polymerization. However, the choice of solvent is critical, as it must be stable under the highly acidic and high-temperature conditions of the reaction. Solvents like sulfolane or high-boiling ionic liquids have been explored in this context.
Visualizing the Process
To further aid in understanding the reaction dynamics, the following diagrams illustrate the key pathways and a recommended troubleshooting workflow.
Caption: Mechanism of the Skraup quinoline synthesis and the competing tar formation pathway.
Caption: A troubleshooting workflow for diagnosing and mitigating tar formation.
Improving solubility of 6-(Trifluoromethyl)quinolin-4-amine for biological assays
Welcome to the technical support resource for 6-(Trifluoromethyl)quinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for challenges related to the solubility of this compound in biological assays. Poor aqueous solubility is a common hurdle for lipophilic molecules such as this one, often leading to compound precipitation and unreliable assay results.[1] This document offers a series of troubleshooting strategies and detailed protocols to help you achieve consistent and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. Why is this happening?
A1: This is a frequent and expected issue for this compound, stemming from its physicochemical properties. This compound is a lipophilic molecule, a characteristic suggested by the predicted LogP of similar structures.[2][3] When a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) is diluted into an aqueous buffer, the solvent environment abruptly changes from organic to overwhelmingly aqueous. The compound's low intrinsic water solubility means it cannot remain dissolved in the aqueous medium and subsequently precipitates out of the solution.[1][4] This phenomenon is often referred to as "crashing out."
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the compound's properties is the first step to troubleshooting. While experimental data for this specific molecule is not widely published, we can infer key characteristics from its structure and from data on analogous compounds.
-
Basicity (pKa): The 4-aminoquinoline scaffold contains two basic nitrogen atoms: the quinoline ring nitrogen and the exocyclic 4-amino group. Electron-withdrawing substituents, such as the trifluoromethyl group at the 6-position, are known to decrease the basicity (lower the pKa) of the quinoline ring nitrogen.[5] For a related compound, a 7-(trifluoromethyl) substituted 4-aminoquinoline, the pKa of the quinoline nitrogen was determined to be 7.50.[6] We can therefore estimate the pKa of this compound to be in a similar range (approximately 7.0-8.0). This basicity is critical, as it allows for a pH-dependent solubility strategy.[][8][9]
-
Lipophilicity (LogP): The trifluoromethyl group significantly increases the lipophilicity of the molecule. This high lipophilicity is the primary driver of its poor aqueous solubility.
-
Molecular Weight: The molecular weight is 212.17 g/mol .
| Property | Estimated/Known Value | Source/Rationale |
| Molecular Formula | C₁₀H₇F₃N₂ | Vendor Data |
| Molecular Weight | 212.17 g/mol | Vendor Data |
| Estimated pKa | ~7.0 - 8.0 (Quinoline N) | Based on 7-substituted analogs[5][6] |
| Solubility | Poor in aqueous solutions | Inferred from structure and similar compounds[1][2] |
Q3: What are the primary strategies I can use to improve the solubility of this compound for my in vitro assay?
A3: There are three main strategies, which can be used alone or in combination:
-
pH Adjustment: Leverage the basic nature of the molecule to form a more soluble salt at acidic pH.[][8]
-
Co-solvent System: Use a water-miscible organic solvent to increase the solubility of the hydrophobic compound in the final aqueous solution.[10][11][12]
-
Cyclodextrin Encapsulation: Employ cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.[13][14][15]
The optimal choice depends on the specific requirements and tolerance of your biological assay.
Troubleshooting and Optimization Guide
This section provides a logical workflow and detailed protocols to systematically address solubility issues.
Initial Assessment: Is Solubility the Problem?
Before modifying your protocol, confirm that compound precipitation is the root cause of inconsistent results.
-
Visual Inspection: Look for cloudiness, particulates, or a film at the bottom of your assay plate wells after adding the compound.
-
Concentration-Response Curve: A non-sigmoidal or erratic dose-response curve can be an indicator of solubility problems at higher concentrations.
Decision-Making Workflow for Solubility Enhancement
The following diagram outlines a step-by-step process for selecting the appropriate solubilization strategy.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. PH adjustment: Significance and symbolism [wisdomlib.org]
- 9. fiveable.me [fiveable.me]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. ovid.com [ovid.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. oatext.com [oatext.com]
Technical Support Center: Ensuring the Integrity of 6-(Trifluoromethyl)quinolin-4-amine During Storage
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-(Trifluoromethyl)quinolin-4-amine. Its purpose is to provide in-depth technical information and practical troubleshooting advice to prevent its degradation during storage and experimental use. The information herein is synthesized from established principles of chemical stability for aromatic amines and fluorinated heterocyclic compounds, as well as standard pharmaceutical testing guidelines.
Introduction: Understanding the Molecule
This compound is a valuable building block in medicinal chemistry, owing to the unique properties conferred by its trifluoromethyl (CF3) group. The CF3 group is a strong electron-withdrawing moiety that can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. However, the presence of the 4-amino group on the quinoline scaffold introduces potential stability concerns that must be addressed to ensure experimental reproducibility and the integrity of research outcomes. This guide will delve into the potential degradation pathways and provide clear, actionable protocols for proper storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary environmental factors that can lead to the degradation of this compound are exposure to light, moisture, and high temperatures . Aromatic amines are susceptible to oxidation , which can be accelerated by these conditions. While the trifluoromethyl group itself is generally stable, the quinoline ring and the exocyclic amine group are more likely sites of degradation.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be kept in a cool, dark, and dry environment . Specifically, we recommend storage at 2-8°C (refrigerated) . The container should be tightly sealed to prevent moisture ingress and the headspace can be flushed with an inert gas like argon or nitrogen to minimize oxidation. For light-sensitive materials, using an amber vial or storing the container in a light-blocking secondary container is crucial.[1][2]
Q3: Is this compound likely to be hygroscopic?
A3: While specific data for this compound is not extensively published, aromatic amines can be hygroscopic, meaning they can absorb moisture from the air.[] It is best practice to handle the solid in a low-humidity environment, such as a glove box or a room with controlled humidity. If you suspect moisture uptake (e.g., clumping of the powder), it is advisable to dry the compound under vacuum before use. A protocol for assessing hygroscopicity is provided in the Troubleshooting section.
Q4: How should I prepare and store stock solutions of this compound?
A4: Stock solutions should be prepared in a high-quality, anhydrous solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices for poorly soluble compounds. To minimize degradation in solution:
-
Use anhydrous solvents to prevent hydrolysis.
-
Store stock solutions at -20°C or -80°C .
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Protect solutions from light by using amber vials or wrapping them in aluminum foil.
Q5: I am observing inconsistent results in my biological assays. Could this be due to compound degradation?
A5: Yes, inconsistent experimental results are a common symptom of compound instability. Degradation can lead to a lower effective concentration of the active compound and the formation of impurities that may have unintended biological effects. If you suspect degradation, it is recommended to perform a purity analysis of your sample and, if necessary, source a new, validated batch of the compound.
Troubleshooting Guide: Identifying and Mitigating Degradation
This section provides practical steps to diagnose and address stability issues with this compound.
Issue 1: Visual Changes in the Solid Compound
-
Symptom: The solid, which is typically a white to off-white or yellow/orange powder, has changed color (e.g., darkened to brown), or has a clumpy or sticky appearance.
-
Potential Cause: This often indicates oxidation or moisture uptake.
-
Troubleshooting Steps:
-
Do Not Use: It is best to discard the compound if a significant change in its physical appearance is observed.
-
Review Storage Practices: Ensure the container is always tightly sealed and stored under the recommended conditions (refrigerated, protected from light and moisture).[1][4]
-
Source a New Batch: Obtain a new, unopened batch of the compound and compare its appearance and performance to the suspect batch.
-
Issue 2: Appearance of Impurity Peaks in Analytical Data (HPLC/LC-MS)
-
Symptom: Analysis of your stock solution or a freshly prepared sample shows new peaks that were not present in the initial analysis of the compound.
-
Potential Cause: This is a clear indication of degradation. The degradation could be occurring in the solid state during storage or in solution.
-
Troubleshooting & Optimization: To pinpoint the cause of degradation, a Forced Degradation Study is recommended. This will help identify the conditions under which the compound is unstable.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for assessing the intrinsic stability of this compound under various stress conditions. It is crucial for identifying potential degradation pathways.[5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions (perform in parallel):
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light, for a specified time.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C, protected from light, for a specified time.
-
Photodegradation (Solution): Expose the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Analysis:
-
Analyze all samples (including a control sample stored at 2-8°C) at each time point using a stability-indicating HPLC method (e.g., with a C18 column and a gradient elution).
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Protocol 2: Hygroscopicity Assessment
This protocol uses Dynamic Vapor Sorption (DVS) to quantify the moisture uptake of the solid compound.[][7]
1. Sample Preparation:
-
Place a small, accurately weighed amount of the solid compound (typically 5-15 mg) into the DVS instrument.
2. DVS Analysis:
-
Equilibrate the sample at a low relative humidity (RH), e.g., 0% RH.
-
Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) at a constant temperature (e.g., 25°C).
-
Monitor the change in mass at each RH step until equilibrium is reached.
-
Decrease the RH in a stepwise manner back to 0% to assess desorption.
3. Data Interpretation:
-
Plot the percentage change in mass versus the RH to generate a sorption/desorption isotherm.
-
The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25°C).
Data Presentation & Visualization
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Solid State | Solution State |
| Temperature | 2-8°C (Refrigerated) | -20°C to -80°C (Frozen) |
| Atmosphere | Tightly sealed container, consider inert gas overlay | Tightly sealed, minimize headspace |
| Light | Protect from light (amber vial or dark storage) | Protect from light (amber vial or foil wrap) |
| Moisture | Store in a dry environment (desiccator if necessary) | Use anhydrous solvents |
Diagrams
Caption: Recommended storage and handling workflow for this compound.
Caption: Troubleshooting decision tree for suspected degradation of this compound.
References
- 1. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. researchgate.net [researchgate.net]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. jocpr.com [jocpr.com]
Technical Support Center: Overcoming Poor Regioselectivity in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with regioselectivity in their synthetic routes. Quinolines are a cornerstone of many pharmaceuticals and functional materials, but their synthesis is often plagued by the formation of unwanted regioisomers, which complicates purification and reduces yields.
This document moves beyond simple protocols to explain the underlying principles governing regiochemical outcomes. We will explore common issues in classical named reactions and introduce modern strategies to achieve precise molecular architecture.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors that control regioselectivity in classical quinoline syntheses?
A1: Regioselectivity in reactions like the Friedländer, Combes, and Skraup/Doebner-von Miller syntheses is a delicate balance of three main factors: electronic effects, steric hindrance, and reaction conditions.[1]
-
Electronic Effects: The electron density at the potential sites of ring closure is paramount. Electron-donating groups on the aniline ring can activate specific ortho positions, while the electronic nature of substituents on the carbonyl component dictates the nucleophilicity of the enol or enamine intermediates.
-
Steric Hindrance: Bulky substituents on either the aniline or the carbonyl partner can physically block one reaction pathway, thereby favoring the formation of the less sterically hindered product.[1] This is often a predictable and powerful tool for directing the reaction's outcome.
-
Reaction Conditions: The choice of acid or base catalyst, solvent, and temperature can dramatically shift the regiochemical outcome.[1] These parameters can influence which intermediate is more stable or which cyclization pathway has a lower activation energy. For example, a reaction might be under kinetic or thermodynamic control, yielding different major products.
Troubleshooting Guide: Classical Syntheses
This section addresses specific regioselectivity problems encountered in widely used quinoline synthesis reactions.
The Friedländer Synthesis
The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone containing two different α-methylene groups is a classic example where poor regioselectivity arises.[2][3]
Q2: My Friedländer reaction with 2-aminoacetophenone and 2-pentanone is giving me a nearly 1:1 mixture of the 2-ethyl-4-methylquinoline and 2,3-dimethyl-4-propylquinoline isomers. Why is this happening and how can I control it?
A2: This is a common problem stemming from the two possible enolates that 2-pentanone can form, leading to two competing condensation pathways.[2] The initial aldol condensation between the 2-aminoaryl ketone and the unsymmetrical ketone can occur at either the C1 (methyl) or C3 (methylene) position of the ketone. Without any controlling elements, the reaction yields a mixture of regioisomers.[4]
To gain control, several strategies can be employed:
-
Catalyst Control: The choice of catalyst is critical. While traditional acid or base catalysis is often unselective, specific catalysts can favor one pathway. For instance, amine catalysts like pyrrolidine can selectively promote condensation at the methyl group of a methyl ketone, leading preferentially to the 2-substituted quinoline.[2] Chiral phosphoric acids have also been used to achieve high diastereoselectivity and, in some cases, influence regioselectivity.[5]
-
Use of Directing Groups: A powerful strategy is to temporarily modify the ketone substrate. Introducing a directing group, such as a phosphoryl group, on one of the α-carbons can completely block one reaction pathway.[2][5] This forces the condensation to occur at the other α-position, leading to a single product, after which the directing group can be removed.
-
Reaction Condition Optimization: In some amine-catalyzed systems, higher temperatures and the gradual addition of the ketone have been shown to improve regioselectivity.[2] Additionally, using ionic liquids or performing the synthesis under microwave irradiation can enhance selectivity and yields.[2][5]
Caption: Decision tree for improving Friedländer regioselectivity.
The Combes Synthesis
This method involves the acid-catalyzed reaction of an aniline with a β-diketone.[6][7] When an unsymmetrical β-diketone is used, regioselectivity becomes a key challenge.
Q3: How do substituents on the aniline and the β-diketone influence the regiochemical outcome in the Combes synthesis?
A3: The regioselectivity in the Combes synthesis is determined during the acid-catalyzed cyclization of the enamine intermediate, which is the rate-determining step.[8] The outcome is a result of competing steric and electronic effects.
-
Diketone Substituents: Increasing the steric bulk of one of the R groups on the β-diketone (e.g., R¹ vs R²) will generally favor the formation of the quinoline where the bulky group is at the 2-position. This is because the cyclization pathway leading to the more sterically hindered 4-substituted product is disfavored.[8]
-
Aniline Substituents: The electronic nature of substituents on the aniline ring plays a crucial role.
-
Electron-donating groups (like methoxy) on the aniline tend to direct cyclization toward the more electron-rich carbonyl of the diketone intermediate, favoring the formation of 2-substituted quinolines.[8]
-
Electron-withdrawing groups (like chloro or fluoro) on the aniline favor the formation of the 4-substituted regioisomer.[8]
-
By carefully selecting substituents on both starting materials, you can predictably synthesize the desired regioisomer.[8]
| Aniline Substituent | Diketone R Group (R¹) | Major Product Isomer | Primary Influence |
| Methoxy (EDG) | CF₃ | 2-CF₃-quinoline | Electronic[8] |
| Chloro (EWG) | CF₃ | 4-CF₃-quinoline | Electronic[8] |
| Unsubstituted | tert-Butyl (Bulky) | 2-(tert-Butyl)-quinoline | Steric[8] |
The Skraup & Doebner-von Miller Reactions
These related syntheses react anilines with α,β-unsaturated carbonyl compounds. The conventional mechanism involves a 1,4-conjugate addition of the aniline, which overwhelmingly leads to 2-substituted or 2,4-disubstituted quinolines.[9]
Q4: Is it possible to reverse the standard regioselectivity of the Skraup/Doebner-von Miller synthesis to obtain a 4-substituted quinoline?
A4: Yes, a reversal of the standard regiochemistry has been demonstrated. The key is to change the reaction mechanism from the typical 1,4-addition pathway to a 1,2-addition pathway.[9] This can be achieved by carefully selecting the substrate and reaction conditions.
A successful strategy involves reacting anilines with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA).[9] Under these conditions, the reaction is proposed to proceed via a 1,2-addition of the aniline to the ketoester, forming a Schiff base intermediate. This intermediate then undergoes intramolecular cyclization and oxidation to yield the 2-carboxy-4-arylquinoline, a reversal of the expected outcome.[9]
Caption: Competing pathways in the Skraup/Doebner-von Miller synthesis.
Advanced Strategies: Regioselective C-H Functionalization
For instances where the quinoline core is already synthesized, transition metal-catalyzed C-H functionalization offers a powerful and modern approach to introduce substituents at specific positions with high precision.[10][11]
Q5: I need to introduce an aryl group at the C2 position of my quinoline. How can I achieve this without getting a mixture of isomers?
A5: Direct C-H arylation at the C2 position can be achieved with exceptional regioselectivity by using the quinoline's own nitrogen atom as a directing element, often in the form of a quinoline N-oxide.[10][12] The N-oxide moiety coordinates to a transition metal catalyst (e.g., Palladium), delivering it to the proximal C2-H bond and facilitating selective activation.[10]
The N-oxide often serves a dual role as both a directing group and an internal oxidant, making the process highly efficient and avoiding the need for external oxidants.[10]
This is a representative protocol and should be optimized for specific substrates.
-
Preparation: To an oven-dried reaction vessel, add quinoline N-oxide (1.0 mmol, 1.0 equiv), the desired aryl bromide (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Reaction Setup: Add the solvent (e.g., DMF or NMP, 5 mL).[10] Seal the vessel and degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the C2-arylated quinoline. The N-oxide can then be removed via reduction if desired.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. wikiwand.com [wikiwand.com]
- 7. iipseries.org [iipseries.org]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 6-(Trifluoromethyl)quinolin-4-amine
Welcome to the technical support center for the synthesis of 6-(Trifluoromethyl)quinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a successful and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a laboratory scale, and is it suitable for scale-up?
A common and effective laboratory-scale synthesis involves the reaction of 4-chloro-6-(trifluoromethyl)quinoline with an amine source.[1] While this nucleophilic aromatic substitution (SNAr) is robust, direct scale-up requires careful consideration of reaction conditions, particularly temperature control and reagent addition, to manage exotherms and ensure consistent product quality.[2]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
The main challenges include:
-
Reaction Exothermicity: The amination reaction can be exothermic, posing a safety risk and potentially leading to side-product formation if not properly controlled.[3]
-
Product Isolation and Purification: Isolating the pure product from the reaction mixture can be difficult due to the potential for emulsions during work-up and the similar polarity of byproducts.[4]
-
Reagent Handling and Cost: The cost and handling of starting materials, especially fluorinated intermediates, become significant factors at a larger scale.[5]
-
Impurity Profile: The impurity profile may change upon scale-up, requiring re-optimization of purification methods.
Q3: How can I improve the yield and purity of my product during scale-up?
To enhance yield and purity, focus on:
-
Reaction Optimization: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry.[6] The use of a phase-transfer catalyst can sometimes improve reaction rates and minimize side reactions.
-
Purification Strategy: A multi-step purification process, often combining acid-base extraction with recrystallization or column chromatography, is typically necessary to achieve high purity.[4]
-
In-Process Controls: Implement in-process controls (e.g., TLC, HPLC) to monitor reaction completion and impurity formation, allowing for timely adjustments.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield in the Amination Step
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Reaction | - Extend the reaction time. - Gradually increase the reaction temperature. - Ensure efficient stirring to overcome mass transfer limitations. | The reaction may require more time or energy to reach completion, especially with less reactive amine sources. Good mixing ensures reactants are in constant contact. |
| Decomposition of Starting Material or Product | - Lower the reaction temperature. - Reduce the reaction time. - Use a milder base if applicable. | High temperatures can lead to the degradation of thermally sensitive compounds. A less aggressive base can minimize side reactions. |
| Poor Solubility of Reactants | - Screen different solvents or solvent mixtures. - Consider using a co-solvent to improve solubility. | Ensuring all reactants are in the same phase is crucial for an efficient reaction. A suitable solvent system can significantly impact reaction kinetics. |
Issue 2: Formation of Significant Impurities
| Potential Cause | Recommended Solution | Scientific Rationale |
| Side Reactions (e.g., Dialkylation) | - Use a stoichiometric amount of the amine or a slight excess. - Add the amine slowly to the reaction mixture. | Controlling the concentration of the amine can minimize the formation of over-aminated byproducts. |
| Hydrolysis of the Chloroquinoline | - Ensure all reagents and solvents are anhydrous. - Run the reaction under an inert atmosphere (e.g., nitrogen, argon). | Water can react with the starting 4-chloro-6-(trifluoromethyl)quinoline to form the corresponding quinolin-4-one, a common impurity. |
| Thermal Decomposition | - Implement precise temperature control, especially during scale-up. - Use a jacketed reactor with a reliable cooling system. | Localized hotspots can lead to the formation of thermal degradation products. Uniform heating and cooling are critical for reproducibility.[3] |
Issue 3: Difficulties in Product Purification
| Potential Cause | Recommended Solution | Scientific Rationale |
| Emulsion Formation During Work-up | - Add a small amount of brine or a different organic solvent. - Filter the mixture through a pad of Celite. | Breaking the emulsion is necessary for a clean phase separation. Celite can help to break up finely dispersed particles. |
| Co-elution of Impurities in Column Chromatography | - Screen different solvent systems for your mobile phase. - Consider using a different stationary phase (e.g., alumina instead of silica gel).[7] - Add a small amount of a basic modifier like triethylamine to the eluent to reduce tailing.[7] | Optimizing the chromatographic conditions is key to achieving good separation. Basic modifiers can improve the peak shape of basic compounds like amines on silica gel.[7] |
| Poor Crystallization | - Try different recrystallization solvents or solvent mixtures. - Use techniques like slow cooling, seeding, or anti-solvent addition. | Finding the right conditions for crystallization is often empirical. These techniques can help induce the formation of well-defined crystals. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
4-chloro-6-(trifluoromethyl)quinoline
-
Ammonia source (e.g., aqueous ammonia, ammonium chloride/base)
-
Solvent (e.g., ethanol, N,N-dimethylformamide)
-
Base (if using an ammonium salt, e.g., triethylamine, potassium carbonate)
Procedure:
-
In a suitable reactor, dissolve 4-chloro-6-(trifluoromethyl)quinoline in the chosen solvent.
-
Add the ammonia source and base (if required).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for removing neutral impurities.[4]
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane).
-
Extract the organic solution with an aqueous acid (e.g., 1 M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., 1 M NaOH) until the product precipitates.
-
Extract the product back into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified product.
Visualizing the Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
References
6-(Trifluoromethyl)quinolin-4-amine precipitation issues in DMSO stock solutions
Welcome to the technical support center for 6-(Trifluoromethyl)quinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly precipitation issues observed in Dimethyl Sulfoxide (DMSO) stock solutions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful handling and application of this compound in your experiments.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a quinoline scaffold. The quinoline core itself is largely hydrophobic, and its solubility is heavily influenced by substituents.[1] The trifluoromethyl (-CF3) group at the 6-position is a strong electron-withdrawing group known to enhance metabolic stability and lipophilicity, which are often desirable traits in drug discovery.[2][3] However, these same properties can contribute to challenges in maintaining its solubility, especially in stock solutions.
This guide will walk you through the likely causes of precipitation and provide systematic, field-proven solutions to overcome them.
Troubleshooting Guide: Precipitation in DMSO Stock Solutions
Encountering a precipitate in your this compound DMSO stock solution can compromise experimental results by altering the effective compound concentration. This guide provides a logical workflow to diagnose and resolve the issue.
Visual Troubleshooting Workflow
The following diagram outlines a step-by-step process to identify the cause of precipitation and implement the appropriate solution.
Caption: Troubleshooting workflow for compound precipitation.
Frequently Asked Questions (FAQs)
This section addresses specific questions you may have about working with this compound.
Q1: What is the recommended starting concentration for a this compound stock solution in DMSO?
Q2: I've prepared my stock solution, but I see particulate matter. What should I do first?
A2: The first step is to ensure the compound has been given an adequate opportunity to dissolve. Many complex organic molecules require more than simple mixing.
-
Action: Gently warm the solution to 37°C and vortex thoroughly.[4] Sonication in a water bath for a few minutes can also significantly aid dissolution.[4] If the precipitate redissolves and remains in solution upon returning to room temperature, the issue was likely incomplete initial dissolution. If it precipitates again upon cooling, your concentration may be too high.
Q3: My compound dissolved initially but precipitated after being stored at -20°C. Why did this happen and how can I prevent it?
A3: This common issue, known as "freeze-out," can be caused by several factors.
-
Cause 1: Supersaturation. You may have created a supersaturated solution, which is thermodynamically unstable. The process of freezing and thawing provides the energy needed for the compound to crash out of solution.
-
Cause 2: Water Contamination. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of even small amounts of water can dramatically decrease the solubility of hydrophobic compounds, leading to precipitation, an effect that is often exacerbated by freeze-thaw cycles.
-
Prevention:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare your stock solutions.[4]
-
Proper Storage: Store DMSO in its original container, tightly sealed, and in a dry environment.
-
Aliquot: Once prepared, aliquot the stock solution into single-use volumes. This is the most effective way to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[4]
-
Q4: Can the physicochemical properties of this compound predict its solubility?
A4: Yes, to an extent. The available data for the compound and its analogs can provide valuable clues.
| Property | Value/Prediction | Implication for Solubility | Source |
| Molecular Formula | C₁₀H₇F₃N₂ | - | [5] |
| Molecular Weight | 212.17 g/mol | - | [5] |
| Predicted LogP | 2.8358 (for 2-amine analog) | This value suggests moderate lipophilicity (fat-solubility). Higher lipophilicity often correlates with lower aqueous solubility and can present challenges in polar aprotic solvents like DMSO, especially if water is present. | [6] |
The moderately lipophilic nature predicted by the LogP value reinforces the importance of using anhydrous DMSO and avoiding high stock concentrations.
Q5: My DMSO stock is clear, but the compound precipitates when I dilute it into my aqueous cell culture medium. What's happening?
A5: This is a classic solubility problem that occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment. The dramatic change in solvent polarity causes the compound to crash out of solution.
-
Solution 1: Stepwise Dilution. Do not add the DMSO stock directly into the final volume of media. Instead, perform a serial dilution. First, dilute the stock into a small volume of pre-warmed (37°C) media, mix well, and then add this intermediate dilution to the final culture volume.[4]
-
Solution 2: Check Final DMSO Concentration. Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize both cellular toxicity and solubility issues.[7]
-
Solution 3: Use of Excipients. For particularly challenging compounds, the use of solubility-enhancing excipients like cyclodextrins may be considered, though this requires careful validation to ensure the excipient does not interfere with the assay.[4]
Experimental Protocols
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol provides a reliable method for preparing a stock solution of this compound.
Materials:
-
This compound (MW: 212.17 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Preparation: Before opening the vial of the compound, centrifuge it briefly to ensure all powder is collected at the bottom.
-
Weighing: Accurately weigh the desired amount of the compound. For example, to make 1 mL of a 10 mM solution, you would need 2.12 mg.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 212.17 g/mol * 1000 mg/g = 2.12 mg/mL
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Warming & Sonication (If Necessary): If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently. A brief sonication (5-10 minutes) can also be applied.[4]
-
Visual Inspection: Ensure the solution is clear and free of any visible particulate matter.
-
Storage:
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed aliquots.
-
Temperature: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.[4]
-
References
Technical Support Center: Managing Exothermic Reactions in Doebner-von Miller Quinoline Synthesis
Introduction
Welcome to the technical support center for the Doebner-von Miller synthesis of quinolines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed to help researchers, chemists, and drug development professionals manage the significant exothermic events characteristic of this reaction. The Doebner-von Miller synthesis, a powerful tool for creating the quinoline core structure, is notoriously energetic.[1][2] Uncontrolled, this exotherm can lead to violent reactions, significant tar formation, and low yields, compromising both safety and experimental success.[1][3] This document offers practical, experience-based solutions to anticipate, control, and troubleshoot these thermal challenges.
Understanding the Exotherm: Why is This Reaction so Energetic?
The Doebner-von Miller reaction proceeds through a series of acid-catalyzed steps, including Michael addition, cyclization, and oxidation.[4][5] The primary sources of heat generation are:
-
Acid-Catalyzed Condensations: The initial reaction between the aniline and the α,β-unsaturated carbonyl compound is highly exothermic.[1]
-
Polymerization: The strongly acidic conditions and high temperatures can easily induce the self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone, a major side reaction that is also highly exothermic and leads to tar formation.[3][6][7]
-
Oxidation Step: The final aromatization to the quinoline ring is an oxidative process that contributes to the overall heat output of the reaction.
Failure to manage this heat can lead to a dangerous condition known as thermal runaway, where the reaction rate increases uncontrollably due to the rising temperature, generating heat faster than it can be dissipated.[8]
Core Reaction & Competing Pathways
The diagram below illustrates the desired reaction pathway leading to the quinoline product versus the primary side reaction (polymerization) that is often exacerbated by poor thermal control.
Caption: Competing pathways in the Doebner-von Miller synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction temperature is rising uncontrollably. What is the immediate emergency procedure?
A1: This indicates the onset of a thermal runaway.
-
Immediately cease reagent addition.
-
Increase cooling capacity: If using an ice bath, add a salt (e.g., NaCl, CaCl₂) to lower the temperature. If using a chiller, lower the setpoint.
-
Ensure maximum stirring: Efficient stirring is critical for heat dissipation and preventing localized hotspots.[1]
-
If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.
-
Alert personnel and prepare for containment. If the reaction cannot be controlled, evacuate the immediate area and follow your lab's emergency protocols.
Q2: What are the early warning signs of a potential runaway reaction?
A2: Key signs include a sudden acceleration in temperature rise that doesn't respond to standard cooling, vigorous boiling even after external heating is removed, a noticeable increase in pressure in a closed system, and rapid changes in color (often darkening) or viscosity.[9]
Q3: My reaction has produced a thick, dark, intractable tar with very low yield. What went wrong?
A3: This is the most common problem and is almost always due to poor temperature control leading to the polymerization of the α,β-unsaturated carbonyl starting material.[3][7] Excessively high temperatures or localized hotspots, often caused by poor stirring or too-rapid addition of reagents, accelerate this side reaction.[3]
Q4: How does my choice of acid catalyst affect the exotherm?
A4: The type and concentration of the acid catalyst significantly impact the reaction rate and, consequently, the heat generated.
-
Strong Brønsted acids (e.g., H₂SO₄, HCl) are traditional but can be aggressive, promoting both the desired reaction and unwanted polymerization.[3][6]
-
Lewis acids (e.g., ZnCl₂, SnCl₄) can offer milder conditions and may reduce tar formation in some cases.[3][4] It is often beneficial to perform a small-scale screen to find the optimal balance between reaction rate and side product formation.[3]
| Catalyst Type | Examples | Typical Impact on Exotherm |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH | Can be highly vigorous and difficult to control.[1] |
| Lewis Acids | ZnCl₂, SnCl₄, Sc(OTf)₃ | Often provide milder conditions, potentially reducing polymerization and runaway risk.[3][4] |
In-Depth Troubleshooting Guide
Problem: Excessive Tar Formation and Low Yield
Symptoms: The reaction mixture becomes a dark, viscous polymer, making product isolation nearly impossible and severely reducing the yield.[3]
Root Cause Analysis: The primary cause is the acid-catalyzed self-condensation of the α,β-unsaturated carbonyl compound, which outcompetes the desired reaction with aniline. This is exacerbated by:
-
High local concentration of the carbonyl reactant.
-
Excessively high reaction temperatures.[3]
-
Inefficient heat dissipation.
Solutions & Protocols:
-
Control Reagent Addition (Most Critical): The single most effective technique is to control the concentration of the reactive carbonyl species.
-
Optimize Temperature: Do not assume more heat is better.
-
Ensure Efficient Heat Transfer:
-
Protocol: Use an appropriately sized flask (ideally no more than 2/3 full) to ensure a good surface area for cooling. Employ vigorous overhead mechanical stirring, as magnetic stir bars are often inadequate for viscous mixtures. Place a thermocouple in the reaction mixture (not just the cooling bath) to monitor the true internal temperature.
-
Troubleshooting Workflow: From Reaction Setup to Workup
Caption: A logical workflow for managing the Doebner-von Miller reaction.
Advanced & Alternative Control Strategies
For challenging substrates or larger-scale synthesis, consider these advanced methods:
-
Biphasic Solvent Systems: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (like toluene) while the aniline hydrochloride is in the aqueous phase can dramatically reduce polymerization by limiting the carbonyl's exposure to the strong acid.[1][3]
-
In SituGeneration of Carbonyl: For highly reactive aldehydes like acrolein, it can be generated in situ from precursors (e.g., from glycerol in the related Skraup synthesis).[2] A similar strategy for the Doebner-von Miller involves the aldol condensation of two carbonyl compounds; this is known as the Beyer method.[4][10]
-
Continuous Flow Chemistry: Modern approaches use continuous stirred-tank reactors (CSTRs) or microreactors.[11][12] This technology offers superior heat and mass transfer, allowing for precise temperature control and minimizing byproduct formation, representing a much safer and more scalable approach.[11]
Summary of Recommended Thermal Control Parameters
| Parameter | Recommendation for Laboratory Scale (10-100g) | Rationale |
| Cooling Method | Ice/water bath minimum; Ice/salt or cryocooler recommended. | Provides a robust heat sink to absorb sudden temperature spikes. |
| Stirring | Overhead mechanical stirrer with a paddle or turbine impeller. | Ensures efficient heat transfer from the bulk mixture to the flask walls, preventing localized hotspots. Magnetic stirring is often insufficient.[1] |
| Reagent Addition | Use a pressure-equalizing dropping funnel for slow, controlled addition of the carbonyl compound over 1-2 hours. | The most critical factor for preventing runaway polymerization by keeping the instantaneous concentration of the carbonyl low.[7] |
| Temperature Monitoring | Thermocouple or thermometer placed directly in the reaction mixture. | The internal temperature is the only true indicator of the reaction's state; bath temperature can be misleading. |
| Solvent Choice | A solvent with a suitable boiling point can help dissipate heat via reflux, but uncontrolled reflux is a danger sign.[9] | Acts as a heat buffer and controls viscosity. |
References
- 1. benchchem.com [benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. benchchem.com [benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thermal runaway - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Doebner-Miller_reaction [chemeurope.com]
- 11. researchgate.net [researchgate.net]
- 12. Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors – All About Drugs [allfordrugs.com]
Technical Support Center: Synthesis and Workup of 4-Aminoquinoline Derivatives
Welcome to the technical support center for the synthesis of 4-aminoquinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to navigate the common challenges encountered during the experimental workup of these important compounds, ensuring both scientific integrity and successful outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you might encounter during the workup procedure for 4-aminoquinoline synthesis, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: A stubborn emulsion has formed during the aqueous wash of my reaction mixture. How can I break it?
Answer:
Emulsion formation is a frequent challenge in liquid-liquid extractions, particularly when dealing with basic compounds like 4-aminoquinolines which can act as surfactants.[1] An emulsion is a suspension of one liquid within another, preventing the clear separation of aqueous and organic layers. Here’s a systematic approach to resolving this issue:
Underlying Cause: Emulsions are often caused by vigorous shaking, which disperses one phase into the other as fine droplets, or by the presence of surfactant-like molecules that stabilize these droplets.[1] The basic nitrogen atoms in your 4-aminoquinoline product can contribute to this issue.
Solutions (from least to most disruptive):
-
Patience is a Virtue: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the phases will separate on their own with time.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking it vigorously. This provides sufficient surface area for extraction without the high energy input that leads to emulsions.[1]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can disrupt the emulsion and force the separation of the two phases.[1][2]
-
Alter the pH: If your product is basic, a slight acidification of the aqueous layer with dilute HCl can protonate the amine, making it more water-soluble and potentially breaking the emulsion. Conversely, if your impurities are acidic, a dilute basic wash could help.
-
Change the Solvent Polarity: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[1]
-
Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets forming the emulsion.[2]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for physically forcing the separation of the two phases.[1]
Experimental Protocol for Breaking an Emulsion:
-
Allow the separatory funnel to stand for 15 minutes.
-
If the emulsion persists, add 10-20 mL of brine and gently rock the funnel.
-
Allow it to stand again. If separation is still not complete, consider adding a few drops of dilute HCl (if your product is stable to acid) and gently mix.
-
If the emulsion remains, transfer the mixture to a centrifuge tube and spin at a moderate speed for 5-10 minutes.
Issue 2: My 4-aminoquinoline product is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid crystalline material. This typically happens when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated at a temperature above the compound's melting point.[3]
Underlying Cause: The high concentration of the solute and the relatively high temperature of the solution cause the compound to come out of solution as a molten liquid.
Solutions:
-
Lower the Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., using an ice bath or refrigerator) to encourage crystallization.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure solid product, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.
-
Use a Different Solvent or Solvent System: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[4] If your compound is oiling out, try a solvent with a lower boiling point. Alternatively, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly.
-
Slow Down the Cooling Process: Rapid cooling can sometimes favor oiling out. Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help with this.[3]
Experimental Protocol for a Mixed Solvent Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol or methanol).
-
While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until you observe persistent cloudiness.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath.
-
If crystals do not form, try scratching the flask or adding a seed crystal.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and workup of 4-aminoquinoline derivatives.
Q1: What are the most common impurities in a 4-aminoquinoline synthesis, and how can I remove them?
A1: The most common impurities depend on the specific synthetic route, but for a typical nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline and an amine, you might encounter:
-
Unreacted 4-chloroquinoline: This can often be removed by column chromatography.
-
Excess amine starting material: If a high-boiling point amine was used in excess, it can be difficult to remove by evaporation. An acidic wash (e.g., with dilute HCl) during the workup will protonate the excess amine, making it water-soluble and easily separable into the aqueous layer.[5]
-
Bis-quinoline side product: When using a diamine as the nucleophile, a common side reaction is the formation of a bis-quinoline, where two quinoline moieties are attached to the same diamine. To minimize this, use a large excess of the diamine. This side product can typically be separated by column chromatography.[5]
-
Hydrolysis product (4-hydroxyquinoline): If water is present in the reaction mixture, the 4-chloroquinoline can hydrolyze to the corresponding 4-hydroxyquinoline. This is generally more polar and can be separated by column chromatography.
Q2: What is the best way to purify my final 4-aminoquinoline derivative?
A2: The two most common and effective methods for purifying 4-aminoquinoline derivatives are column chromatography and recrystallization.
-
Column Chromatography: This is a versatile technique for separating your product from impurities with different polarities.[5] A common stationary phase is silica gel. The choice of eluent is crucial; a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate is often effective.[6] For basic compounds like 4-aminoquinolines, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can prevent the product from streaking on the column by neutralizing acidic sites on the silica gel.
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline material, provided a suitable solvent can be found.[7] The ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of quinoline derivatives include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane.[4]
Q3: My reaction seems to have a low yield. What are the likely causes and how can I improve it?
A3: Low yields in 4-aminoquinoline synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. You can try increasing the reaction time or temperature. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for these types of reactions.[8]
-
Product Loss During Workup: Significant amounts of your product may be lost during the extraction and washing steps. Ensure you are using the correct pH for your aqueous washes to keep your product in the organic layer. Back-extracting the aqueous layers with fresh organic solvent can help recover any dissolved product.
-
Suboptimal Reagents or Conditions: Ensure your starting materials are pure and your solvents are anhydrous if the reaction is moisture-sensitive. The choice of base is also critical; a base that is too weak may not effectively facilitate the reaction.[5]
-
Product Precipitation: In some cases, the product may precipitate out of the reaction mixture, making it difficult to isolate. If a precipitate forms, it should be isolated and analyzed to determine if it is the desired product or a byproduct.[9]
Visualizations and Data
General Workflow for 4-Aminoquinoline Synthesis Workup
Caption: General experimental workflow for the workup and purification of 4-aminoquinoline derivatives.
Common Solvents for Workup and Purification
| Solvent | Use in Workup/Purification | Properties and Considerations |
| Dichloromethane (DCM) | Extraction | Good for dissolving many organic compounds, denser than water. Can form emulsions. |
| Ethyl Acetate (EtOAc) | Extraction, Column Chromatography, Recrystallization | Less toxic than DCM, less dense than water. Good general-purpose solvent. |
| Hexane/Heptane | Column Chromatography, Recrystallization (as "poor" solvent) | Non-polar, good for eluting non-polar impurities. |
| Ethanol/Methanol | Recrystallization | Polar protic solvents, good for dissolving polar compounds when hot. |
| Triethylamine (TEA) | Column Chromatography (additive) | A base added to the eluent to prevent streaking of basic compounds on silica gel. |
| Saturated NaCl (Brine) | Washing | Helps to break emulsions and remove water from the organic layer. |
| Dilute HCl | Washing | Used to remove excess basic starting materials or impurities. |
| Saturated NaHCO₃ | Washing | Used to neutralize any acidic components. |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derisilab.ucsf.edu [derisilab.ucsf.edu]
Validation & Comparative
The Challenger and the Champion: A Comparative Analysis of Trifluoromethyl-Substituted Quinolines Versus Chloroquine in Antimalarial Activity
An In-Depth Guide for Researchers in Drug Development
In the persistent global battle against malaria, the 4-aminoquinoline scaffold, exemplified by the venerable drug chloroquine (CQ), remains a cornerstone of therapeutic research. However, the widespread emergence of chloroquine-resistant Plasmodium falciparum strains has critically undermined its efficacy, creating an urgent need for novel analogues that can overcome these resistance mechanisms. This guide provides a detailed comparative analysis of a promising challenger, a trifluoromethyl-substituted quinolin-4-amine, against the long-standing champion, chloroquine.
While direct experimental data for 6-(Trifluoromethyl)quinolin-4-amine is limited in publicly accessible literature, we will draw upon robust data from a closely related analogue, 7-(Trifluoromethyl)quinolin-4-amine derivatives , to provide a scientifically grounded comparison. The substitution of a trifluoromethyl (CF₃) group onto the quinoline core is a key strategy in modern medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity, which can collectively contribute to improved potency and an altered resistance profile.[1]
The Underlying Science: Mechanism of Action
The primary antimalarial action of chloroquine occurs in the parasite's acidic digestive vacuole (DV). During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[2]
Chloroquine, a weak base, accumulates to high concentrations within the acidic DV.[3] Here, it is believed to interfere with heme detoxification by capping the growing hemozoin crystal, preventing further polymerization.[4][5] The resulting buildup of toxic heme leads to oxidative stress, membrane damage, and ultimately, parasite death.
Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the DV membrane.[6][7] These mutations enable the transporter to efflux protonated chloroquine from the DV, reducing its concentration at the site of action and rendering the drug ineffective.[8]
It is hypothesized that this compound and its analogues act via a similar mechanism, interfering with hemozoin formation. The highly electronegative trifluoromethyl group can significantly alter the electronic properties and basicity (pKa) of the quinoline molecule. This modification may affect its accumulation in the DV and its interaction with both heme and potentially the mutated PfCRT transporter, offering a pathway to circumvent established resistance mechanisms.
}
Comparative In Vitro Efficacy
The true measure of an antimalarial candidate lies in its ability to inhibit parasite growth, particularly against resistant strains. The following tables summarize the in vitro activity of chloroquine and a representative 7-(Trifluoromethyl)quinolin-4-amine derivative against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. The data for the trifluoromethyl analogue is sourced from a 2021 study by Singh et al. published in ACS Omega.[9]
Table 1: In Vitro Antiplasmodial Activity (IC₅₀)
| Compound | P. falciparum 3D7 (CQ-Sensitive) IC₅₀ [nM] | P. falciparum K1 (CQ-Resistant) IC₅₀ [nM] | Resistance Index (RI)¹ |
| Chloroquine | 20 - 40 | 275 - 400 | ~10 - 13.8 |
| (S)-N-Methyl-N-(1-isopropylpiperidin-4-yl)-7-(trifluoromethyl)quinolin-4-amine [9] | 22.46 | 32.53 | 1.45 |
¹Resistance Index (RI) = IC₅₀ (Resistant Strain) / IC₅₀ (Sensitive Strain). A lower RI indicates that the compound is better at overcoming resistance.
Table 2: Cytotoxicity and Selectivity
| Compound | Cytotoxicity CC₅₀ [nM] (VERO Cells) | Selectivity Index (SI)² vs. 3D7 | Selectivity Index (SI)² vs. K1 |
| Chloroquine | > 100,000 | > 2,500 | > 250 |
| (S)-N-Methyl-N-(1-isopropylpiperidin-4-yl)-7-(trifluoromethyl)quinolin-4-amine [9] | 20,410 | 908.7 | 627.4 |
²Selectivity Index (SI) = CC₅₀ (Mammalian Cells) / IC₅₀ (Parasite Strain). A higher SI indicates greater selectivity for the parasite over host cells.
Analysis of Performance Data
The data reveals a compelling narrative. The selected 7-(Trifluoromethyl)quinolin-4-amine derivative demonstrates potent activity against the chloroquine-sensitive 3D7 strain, with an IC₅₀ value (22.46 nM) on par with that of chloroquine itself.[9]
The most significant finding, however, is its performance against the chloroquine-resistant K1 strain. With an IC₅₀ of 32.53 nM, the compound is nearly 10 times more potent than chloroquine against this resistant line. This is powerfully reflected in its Resistance Index (RI) of just 1.45, compared to chloroquine's RI of approximately 10 or higher.[9] This strongly suggests that the trifluoromethyl modification successfully circumvents the primary resistance mechanism mediated by PfCRT.
While chloroquine exhibits a superior selectivity index due to its extremely low cytotoxicity, the 7-(Trifluoromethyl)quinolin-4-amine derivative maintains a robust SI of over 600 against the resistant strain, indicating a wide therapeutic window and a favorable safety profile for further development.[9]
Experimental Protocol: In Vitro Antimalarial Susceptibility Testing
To ensure the reproducibility and validity of such findings, standardized assays are critical. The SYBR Green I-based fluorescence assay is a widely accepted, reliable, and high-throughput method for determining the IC₅₀ values of antimalarial compounds.[10][11]
}
Step-by-Step Methodology: SYBR Green I Assay
This protocol is a self-validating system, incorporating necessary controls for robust data generation.
-
Preparation of Drug Plates:
-
Causality: To accurately determine the dose-response relationship, a precise concentration gradient of the test compound is required.
-
Procedure: In a 96-well microtiter plate, perform serial dilutions of the test compounds (e.g., this compound, Chloroquine) in complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin). Include wells for positive control (e.g., Artemisinin) and negative control (drug-free medium).
-
-
Parasite Culture and Synchronization:
-
Causality: Using a synchronized culture at the ring stage ensures that the drug's effect is measured over one complete 48-hour lifecycle, providing consistent and comparable results.
-
Procedure: Culture P. falciparum (e.g., 3D7 or K1 strains) in human O+ erythrocytes in complete medium at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂). Synchronize the culture to the ring stage using 5% D-sorbitol lysis. Adjust the culture to 0.5% parasitemia and 1.5% hematocrit.
-
-
Incubation:
-
Causality: A 72-hour incubation period allows for one and a half replication cycles, ensuring sufficient parasite DNA is produced for a robust fluorescent signal, even for slower-acting compounds.
-
Procedure: Add 90 µL of the parasite culture to each well of the pre-dosed drug plate. Incubate the plates for 72 hours under the same culture conditions.
-
-
Lysis and Staining:
-
Causality: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.[12] Since mature erythrocytes are anucleated, the fluorescence intensity is directly proportional to the amount of parasite DNA, and thus, parasite growth. A lysis buffer is required to release the parasite DNA.
-
Procedure: Prepare a lysis buffer containing Tris-HCl, EDTA, saponin, and SYBR Green I dye. Add 100 µL of this buffer to each well. Mix gently and incubate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement and Data Analysis:
-
Causality: Quantifying the fluorescence allows for the calculation of parasite growth inhibition at each drug concentration.
-
Procedure: Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[13] Convert raw fluorescence units to percentage of inhibition relative to the drug-free control wells. Plot the percent inhibition against the log of the drug concentration and use a non-linear regression model to calculate the IC₅₀ value.
-
Conclusion and Future Outlook
The evidence strongly suggests that the incorporation of a trifluoromethyl group on the quinoline core represents a highly effective strategy for overcoming chloroquine resistance in P. falciparum. The 7-(Trifluoromethyl)quinolin-4-amine analogue demonstrates exceptional potency against a well-characterized CQ-resistant strain, effectively restoring the activity of the 4-aminoquinoline pharmacophore.
While this guide uses the 7-CF₃ analogue as a close proxy, it is imperative that direct experimental evaluation of This compound be conducted to confirm these promising findings and fully elucidate the structure-activity relationship of positional isomers. Further studies should also include in vivo efficacy and safety profiling in animal models to translate these potent in vitro results into tangible clinical candidates. The path forward involves leveraging this clear and potent activity profile to develop the next generation of quinoline-based antimalarials that can reclaim the ground lost to drug resistance.
References
- 1. Fluorescent Marinoquinoline Derivative as Inhibitors of Plasmodium falciparum: SAR Analysis, Mode of Action and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of Trifluoromethyltriazoline in the Side Chain of 4-Aminoquinolines: Synthesis and Evaluation as Antiplasmodial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Activities of Antibiotics against Plasmodium falciparum Are Inhibited by Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6-(Trifluoromethyl)quinolin-4-amine Analogs: Unraveling Structure-Activity Relationships for Next-Generation Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
Quinoline and its derivatives are a cornerstone in the edifice of medicinal chemistry, recognized for their vast therapeutic potential.[1] This heterocyclic scaffold is a key constituent in a multitude of clinically approved drugs, demonstrating a broad spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The 4-aminoquinoline core, in particular, is a well-established pharmacophore, famously embodied in antimalarial drugs like chloroquine.[2] The strategic introduction of fluorine-containing substituents, such as the trifluoromethyl (CF3) group, has emerged as a powerful tool in drug design. The CF3 group can significantly enhance crucial drug-like properties, including metabolic stability, lipophilicity, and target-binding affinity, thereby augmenting the overall therapeutic profile of a molecule.[4]
This guide provides a comprehensive comparative analysis of 6-(trifluoromethyl)quinolin-4-amine analogs. While direct, extensive research on this specific scaffold is emerging, we will draw upon established structure-activity relationship (SAR) data from closely related quinoline derivatives to provide a predictive framework for the rational design of novel therapeutic agents. We will delve into the synthesis, biological activities, and mechanistic insights of these compounds, with a focus on their potential as anticancer agents and kinase inhibitors.
The Strategic Importance of the 6-Trifluoromethyl Group
The placement of a trifluoromethyl group at the 6-position of the quinoline ring is a deliberate design choice aimed at enhancing the molecule's therapeutic potential. The electron-withdrawing nature of the CF3 group can significantly influence the electronic distribution within the quinoline ring system, thereby modulating the pKa of the quinoline nitrogen and influencing interactions with biological targets. Furthermore, the lipophilic character of the CF3 group can improve membrane permeability and bioavailability. The metabolic stability conferred by the C-F bonds can also lead to an extended half-life in vivo.[4]
Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective
The biological activity of this compound analogs is profoundly influenced by the nature of the substituent at the 4-amino position. By analyzing SAR trends from analogous quinoline series, we can infer the key determinants of activity for this class of compounds.
I. Comparison with Kinase Inhibitors
The quinoline scaffold is a common feature in many kinase inhibitors.[3] The 4-anilinoquinoline core, in particular, is a well-validated pharmacophore for targeting kinases like the Epidermal Growth Factor Receptor (EGFR).[5]
Key SAR Insights for Kinase Inhibition:
-
The 4-Anilino Moiety: The presence of an aniline ring at the 4-amino position is often crucial for high-affinity binding to the ATP-binding pocket of kinases. Substituents on this aniline ring can significantly impact potency and selectivity.
-
Substituents on the 4-Anilino Ring: Electron-donating or withdrawing groups on the aniline ring can modulate the electronic properties and steric bulk, influencing interactions with specific amino acid residues in the kinase domain. For instance, in a series of 4-anilinoquinolines, the introduction of electron-donating groups on the benzene ring was found to increase the electron density on the quinoline N1 atom, thereby enhancing the interaction with EGFR.[5]
-
The Role of the 6-Position: In related quinoline and quinazoline-based kinase inhibitors, substituents at the 6- and 7-positions are known to be critical for optimal activity.[3] The trifluoromethyl group at the 6-position in our scaffold of interest is expected to contribute favorably to kinase binding.
Comparative Data of Representative Quinoline-Based Kinase Inhibitors
| Compound/Analog | Target | IC50 | Cell Line | GI50 (Cytotoxicity) | Reference |
| Bosutinib (SKI-606) | Src/Abl Tyrosine Kinase | - | Various | - | [3] |
| 4-[(2,4-dichlorophenyl) amino]-6,7-dimethoxy-3-quinoline carbonitrile | Src Kinase | - | - | - | [3] |
| 3-(4-fluorophenyl)-4-pyrindin-4-ylquinoline-2(1H)-one | p38-α MAPK | 1.8 µM | - | - | [3] |
| 7-fluoro-4-anilinoquinoline (1f) | - | - | HeLa | 10.18 µM | [5] |
| 7-fluoro-4-anilinoquinoline (1f) | - | - | BGC823 | 8.32 µM | [5] |
| 8-methoxy-4-anilinoquinoline (2i) | - | - | HeLa | 7.15 µM | [5] |
| 8-methoxy-4-anilinoquinoline (2i) | - | - | BGC823 | 4.65 µM | [5] |
This table presents data for structurally related quinoline derivatives to provide a rationale for the investigation of this compound analogs as kinase inhibitors.
II. Comparison with Antiproliferative Agents Targeting Tubulin
Recent studies have highlighted the potential of trifluoromethyl-substituted quinoline derivatives as potent inhibitors of tubulin polymerization, a key mechanism of action for many successful anticancer drugs.
Key SAR Insights for Tubulin Polymerization Inhibition:
-
The 2- and 6-Positions: A study on 2-(trifluoromethyl)quinolin-4-amine derivatives demonstrated potent antiproliferative activity by inhibiting tubulin polymerization. This suggests that the trifluoromethyl group, even at a different position, contributes significantly to this mechanism.
-
The 4-Amino Substituent: The nature of the substituent at the 4-amino position in these analogs is critical for their cytotoxicity.
Comparative Data of a Representative Trifluoromethyl-Quinoline Analog and Known Tubulin Inhibitors
| Compound | Target | IC50 (Tubulin Polymerization) | Cell Line | GI50 (Cytotoxicity) | Reference |
| 2-(Trifluoromethyl)quinolin-4-amine Derivative (5e) | Tubulin | Potent Inhibition | HeLa | 0.01 µM | [6] |
| K562 | 0.08 µM | [6] | |||
| PC3 | 0.49 µM | [6] | |||
| Colchicine | Tubulin | ~1-5 µM | Various | Nanomolar to low micromolar | [6] |
| Vinblastine | Tubulin | ~1-10 µM | Various | Nanomolar | [6] |
| Paclitaxel (Taxol) | Tubulin (stabilizer) | Promotes polymerization | Various | Nanomolar | [6] |
This table showcases the potent cytotoxic activity of a trifluoromethyl-quinoline analog, suggesting that this compound derivatives could also be effective tubulin polymerization inhibitors.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through a versatile and adaptable synthetic route. A common and effective method involves the nucleophilic aromatic substitution of a 4-chloro-6-(trifluoromethyl)quinoline intermediate with a variety of primary or secondary amines.
Step 1: Synthesis of 4-hydroxy-6-(trifluoromethyl)quinoline
This can be achieved via the Gould-Jacobs reaction, starting from 3-(trifluoromethyl)aniline and diethyl 2-(ethoxymethylene)malonate.
Step 2: Chlorination of 4-hydroxy-6-(trifluoromethyl)quinoline
The hydroxyl group at the 4-position is converted to a chloro group using a chlorinating agent such as phosphoryl chloride (POCl3).
Step 3: Nucleophilic Aromatic Substitution
The resulting 4-chloro-6-(trifluoromethyl)quinoline is then reacted with a desired amine (R1R2NH) to yield the final this compound analog.
Caption: General synthetic scheme for this compound analogs.
In Vitro Kinase Inhibition Assay (Example: EGFR Kinase)
The inhibitory activity of the synthesized analogs against a specific kinase, such as EGFR, can be determined using a variety of commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).
Protocol:
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
Add varying concentrations of the test compounds (this compound analogs) to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Antiproliferative Assay (MTT Assay)
The cytotoxic effect of the analogs on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition).
Mechanistic Insights and Future Directions
The diverse biological activities of quinoline derivatives stem from their ability to interact with a wide range of biological targets. For the this compound analogs, potential mechanisms of action include:
-
Kinase Inhibition: As discussed, these compounds are strong candidates for kinase inhibitors, potentially targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and MAPK pathways.
-
Tubulin Polymerization Inhibition: The potent antiproliferative activity of related trifluoromethyl-quinolines suggests that these analogs may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
DNA Intercalation: The planar quinoline ring system has the potential to intercalate into DNA, interfering with DNA replication and transcription.
References
The Unseen Interactions: A Comparative Guide to the Off-Target Profile of 6-(Trifluoromethyl)quinolin-4-amine
For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicity and therapeutic failure. This guide provides an in-depth comparative analysis of the off-target profile of 6-(Trifluoromethyl)quinolin-4-amine, a scaffold of interest in kinase inhibitor development. While direct, comprehensive off-target data for this specific molecule is not extensively published, we will leverage structure-activity relationship (SAR) data from closely related quinoline and quinazoline-based inhibitors to build a predictive off-target profile and compare it against established kinase inhibitors.
Introduction: The Quinoline Scaffold and the Significance of Off-Target Profiling
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs. The incorporation of a trifluoromethyl group at the 6-position can significantly influence a molecule's physicochemical properties, including metabolic stability and target-binding affinity. While these modifications can enhance on-target potency, they can also introduce unintended interactions with other proteins, particularly within the vast human kinome.
Off-target interactions are a primary cause of adverse drug reactions and can confound the interpretation of preclinical and clinical data. Therefore, a thorough understanding of a compound's selectivity profile is paramount for successful drug development. This guide will explore the predicted off-target landscape of this compound and compare it to relevant alternatives, providing a framework for researchers to design more selective and safer drug candidates.
Predicted On-Target and Off-Target Profile of this compound
Based on the extensive research into quinoline and quinazoline-based kinase inhibitors, this compound is predicted to primarily target tyrosine kinases. The 4-anilino-quinazoline core is a well-established pharmacophore for inhibitors of the Epidermal Growth Factor Receptor (EGFR) family and Vascular Endothelial Growth Factor Receptor (VEGFR).
Predicted Primary Targets:
-
EGFR (Epidermal Growth Factor Receptor): A key driver in many epithelial cancers.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A central regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.
Inferred Off-Target Profile:
The trifluoromethyl group and the specific substitution pattern on the quinoline core will dictate the broader kinome selectivity. Based on SAR studies of similar compounds, potential off-target interactions are likely to include other members of the tyrosine kinase family and potentially some serine/threonine kinases. The promiscuity of many kinase inhibitors is a well-documented phenomenon, with even approved drugs often inhibiting multiple kinases.
To provide a tangible comparison, we will contrast the inferred profile of this compound with two well-characterized kinase inhibitors: Lapatinib , a dual EGFR/HER2 inhibitor with a quinazoline core, and Sorafenib , a multi-kinase inhibitor known to target VEGFR, PDGFR, and Raf kinases.
Comparative Analysis of Kinase Selectivity
While specific IC50 or Kd values for this compound against a broad kinase panel are not publicly available, we can extrapolate a hypothetical selectivity profile based on known SAR principles. The trifluoromethyl group can enhance binding affinity but may also introduce new, unintended interactions.
Table 1: Comparative Kinase Inhibition Profiles (Hypothetical vs. Experimental Data)
| Kinase Target | this compound (Predicted IC50, nM) | Lap
A Senior Application Scientist's Guide to Designing and Interpreting Cross-Resistance Studies for 6-(Trifluoromethyl)quinolin-4-amine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-resistance profile of the novel compound 6-(Trifluoromethyl)quinolin-4-amine. We move beyond rote protocols to dissect the strategic decisions underpinning a robust cross-resistance study, ensuring the data generated is not only accurate but also mechanistically insightful. Given the structural similarity of this compound to the 4-aminoquinoline class of antimalarials, this guide will focus on its evaluation in the context of Plasmodium falciparum, the deadliest malaria parasite and a master of drug resistance.
The Strategic Imperative: Why Cross-Resistance Studies are Non-Negotiable
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of highly successful antimalarials like chloroquine (CQ) and mefloquine (MQ).[1][2][3] However, the clinical utility of these drugs has been severely eroded by the evolution and spread of resistant parasites.[4][5] Resistance rarely occurs in isolation; the mechanism that confers resistance to one drug can often affect the parasite's susceptibility to other, structurally related compounds—a phenomenon known as cross-resistance. Conversely, resistance to one drug can sometimes increase sensitivity to another, a desirable trait known as collateral sensitivity or inverse correlation.[6][7]
For a novel compound like this compound, which incorporates a trifluoromethyl group—a substituent known to enhance metabolic stability and target affinity—understanding its place within the existing resistance landscape is paramount.[8][9] A cross-resistance study is therefore not merely a screening exercise but a critical predictive tool to forecast the compound's potential durability and strategic deployment in the field.
Mechanistic Foundations: The "Why" Behind Our Experimental Design
To design a meaningful study, we must first understand the primary mechanisms of resistance to established 4-aminoquinolines in P. falciparum. These drugs act by accumulating in the parasite's acidic digestive vacuole (DV), where they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[4][10] Resistance is primarily mediated by mutations in two key transmembrane proteins located on the DV membrane.
-
P. falciparum Chloroquine Resistance Transporter (PfCRT): Mutations in the pfcrt gene, particularly the K76T substitution, are the principal driver of chloroquine resistance.[11][12] The mutated PfCRT protein is believed to efflux protonated chloroquine out of the DV, reducing its concentration at the target site.[10][11] This mechanism also confers cross-resistance to other 4-aminoquinolines like amodiaquine.[7]
-
P. falciparum Multidrug Resistance 1 (PfMDR1): This transporter, an ABC transporter also known as Pgh-1, modulates susceptibility to a wider range of compounds.[12] Amplification (increased copy number) of the pfmdr1 gene is associated with mefloquine resistance, while certain point mutations can modulate susceptibility to chloroquine, mefloquine, and artemisinin derivatives.[11][13]
These two genes, pfcrt and pfmdr1, represent the central pillars of our investigation. By selecting parasite strains with well-characterized mutations in these genes, we create a self-validating system to probe the potential liabilities of this compound.
The Experimental Blueprint: A Workflow for Definitive Answers
The following workflow provides a logical progression from parasite selection to data interpretation, designed to deconvolve the cross-resistance signals for our target compound.
Caption: Experimental workflow for assessing in vitro cross-resistance in P. falciparum.
Detailed Experimental Protocol: In Vitro Drug Susceptibility Assay
This protocol describes a SYBR Green I-based fluorescence assay, a widely accepted method for determining the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.
A. Rationale for Strain and Comparator Selection
-
Parasite Strains:
-
3D7 or D6: Chloroquine-sensitive reference strains. They possess the wild-type pfcrt allele (CVMNK) and a single copy of pfmdr1. These strains establish the baseline sensitivity.
-
Dd2 or W2: Chloroquine-resistant strains. They carry key mutations in pfcrt (e.g., CVIET) and often have multiple copies of pfmdr1. These strains are critical for identifying PfCRT- and PfMDR1-mediated cross-resistance.
-
-
Comparator Drugs:
-
Chloroquine (CQ): The archetypal 4-aminoquinoline. A high resistance index (RI) in Dd2/W2 strains will validate the assay.
-
Mefloquine (MQ): A quinoline-methanol whose resistance is primarily linked to pfmdr1 copy number, often showing an inverse relationship with CQ resistance.[6]
-
Artesunate (ART): A non-quinoline artemisinin derivative with a distinct mechanism of action.[11] It serves as a negative control for resistance mechanisms associated with quinolines.
-
B. Step-by-Step Methodology
-
Parasite Culture Maintenance:
-
Culture P. falciparum strains in human O+ erythrocytes in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO₃.
-
Maintain cultures in a sealed flask at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Monitor parasitemia daily via Giemsa-stained thin blood smears.
-
-
Drug Plate Preparation:
-
Prepare stock solutions of this compound and comparator drugs in 100% DMSO.
-
In a 96-well plate, perform a 2-fold serial dilution of each drug in drug-free culture medium to create a range of concentrations. Ensure the final DMSO concentration is ≤0.5%.
-
Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).
-
-
Assay Execution:
-
Synchronize parasite cultures to the ring stage with 5% D-sorbitol treatment.
-
Adjust the culture to 1% parasitemia and 2% hematocrit.
-
Add 200 µL of the parasite culture to each well of the drug-containing plates.
-
Incubate the plates for 72 hours under the conditions described in step 1.
-
-
Fluorescence Measurement:
-
After incubation, add 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence values (uninfected erythrocytes) from all readings.
-
Normalize the data to the drug-free control wells (100% growth).
-
Calculate IC₅₀ values by fitting the dose-response data to a non-linear regression model (e.g., log[inhibitor] vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism).
-
Calculate the Resistance Index (RI) for each drug as: RI = IC₅₀ of resistant strain (Dd2) / IC₅₀ of sensitive strain (3D7).
-
Data Presentation and Interpretation: A Hypothetical Case Study
The following table presents hypothetical data from a cross-resistance study designed according to the protocol above.
| Compound | Strain | Genotype (pfcrt, pfmdr1 CN) | IC₅₀ (nM) [Hypothetical] | Resistance Index (RI) |
| 6-(CF₃)quinolin-4-amine | 3D7 | Wild-type, 1 | 15 | 12.0 |
| Dd2 | Mutant, >1 | 180 | ||
| Chloroquine (Control) | 3D7 | Wild-type, 1 | 20 | 15.0 |
| Dd2 | Mutant, >1 | 300 | ||
| Mefloquine (Control) | 3D7 | Wild-type, 1 | 30 | 0.5 |
| Dd2 | Mutant, >1 | 15 | ||
| Artesunate (Control) | 3D7 | Wild-type, 1 | 1.5 | 1.1 |
| Dd2 | Mutant, >1 | 1.7 |
Interpretation of Hypothetical Data:
-
Validation: The control drugs behave as expected. Chloroquine shows a high RI (~15), confirming the resistant phenotype of the Dd2 strain. Mefloquine displays an RI < 1, demonstrating the known collateral sensitivity in this CQ-resistant strain. Artesunate has an RI near 1, indicating its activity is unaffected by the resistance mechanisms present in Dd2. The assay is validated.
-
This compound Profile: The compound exhibits an RI of 12.0, which is high and closely tracks with that of chloroquine. This result strongly suggests that this compound is susceptible to the same resistance mechanisms that affect chloroquine.
-
Mechanistic Insight: The primary driver of this resistance is likely the mutated PfCRT transporter in the Dd2 strain. This implies that our novel compound is probably recognized and effluxed from the digestive vacuole by the mutant PfCRT protein.
Caption: Mechanism of action and resistance for 4-aminoquinolines in P. falciparum.
Conclusion and Forward Look
This guide has outlined a comprehensive, mechanistically-driven approach to evaluating cross-resistance for this compound. Based on our hypothetical data, the compound shows significant cross-resistance with chloroquine, likely mediated by PfCRT. This is a critical finding that would temper enthusiasm for its development as a standalone therapy for CQ-resistant malaria.
Future work should aim to:
-
Confirm the Mechanism: Use parasite lines genetically edited to express only the mutant pfcrt or amplified pfmdr1 to definitively assign the resistance mechanism.
-
Screen Against Clinical Isolates: Test the compound against a diverse panel of recent clinical isolates to understand its efficacy against the current global landscape of resistance.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify modifications that might evade recognition by the PfCRT transporter, potentially restoring activity against resistant strains.
By employing a rigorous and hypothesis-driven approach, researchers can efficiently characterize novel drug candidates and make informed decisions in the long and arduous fight against drug-resistant pathogens.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of drug resistance in malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Resistance in the Malaria-Endemic World | Malaria | CDC [cdc.gov]
- 6. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antimalarial drug resistance: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jelsciences.com [jelsciences.com]
- 10. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 11. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Trifluoromethylated Quinolin-4-amine Derivatives in Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold remains a cornerstone in the development of antimalarial agents, with chloroquine serving as a historic benchmark. However, the emergence of drug-resistant Plasmodium strains necessitates the continuous exploration of novel quinoline derivatives. Among these, compounds featuring a trifluoromethyl (-CF3) group have garnered significant interest due to the unique physicochemical properties conferred by this moiety, including increased metabolic stability and enhanced biological activity. This guide provides a comparative analysis of the in vivo efficacy of select trifluoromethyl-substituted quinolin-4-amine derivatives, supported by experimental data and detailed protocols to aid researchers in this field.
The Rationale for Trifluoromethyl Substitution in Quinoline Antimalarials
The introduction of a trifluoromethyl group onto the quinoline core is a strategic decision in medicinal chemistry. The high electronegativity and lipophilicity of the -CF3 group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. In the context of antimalarial drug design, this can translate to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer plasma half-life and sustained therapeutic concentrations of the drug.
-
Increased Lipophilicity: The -CF3 group can enhance the molecule's ability to cross biological membranes, including the membrane of the parasite's digestive vacuole, a key site of action for many quinoline antimalarials.
-
Modulation of Target Binding: The electronic and steric properties of the trifluoromethyl group can influence the binding affinity of the compound to its molecular target within the parasite, potentially leading to increased potency.
Comparative In Vivo Efficacy of Trifluoromethylated Quinolin-4-amine Analogs
While direct comparative in vivo studies on a series of 6-(Trifluoromethyl)quinolin-4-amine derivatives are not extensively available in the public domain, valuable insights can be drawn from studies on structurally related compounds where the trifluoromethyl group is present on the quinoline ring. The following table summarizes the in vivo antimalarial activity of two such derivatives against Plasmodium infections in murine models.
| Compound | Plasmodium Strain | Mouse Model | Dosing Regimen | Efficacy Outcome | Reference |
| Di-Mannich base derivatives of 2-(7'-trifluoromethylquinolin-4'-ylamino)phenol | Plasmodium vinckei vinckei | In-house | Single intraperitoneal (i.p.) dose of 200 mg/kg | Marked suppression of parasitemia | [1] |
| N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine | Plasmodium berghei | In-house | Not specified | 66% reduction in parasitemia on day 5 post-infection | [2] |
Analysis of In Vivo Performance:
The di-Mannich base derivatives of 2-(7'-trifluoromethylquinolin-4'-ylamino)phenol demonstrated significant activity in suppressing parasitemia in P. vinckei vinckei infected mice with a single dose[1]. This suggests a potent and potentially long-lasting effect, a desirable characteristic for an antimalarial drug.
Similarly, the 2,8-bis(trifluoromethyl)quinolin-4-amine derivative showed a substantial 66% reduction in parasitemia in a P. berghei mouse model[2]. The presence of two trifluoromethyl groups may contribute to its potent in vivo activity, a hypothesis supported by in vitro studies showing that derivatives with two trifluoromethyl groups have slightly higher activity than those with one[3].
These findings underscore the potential of trifluoromethylated quinolin-4-amines as a promising class of antimalarial candidates. Further studies are warranted to systematically evaluate the structure-activity relationship, particularly the influence of the position of the trifluoromethyl group on the quinoline ring, to optimize in vivo efficacy.
Experimental Protocol: The 4-Day Suppressive Test in Mice
The Peters' 4-day suppressive test is a standard and widely used in vivo assay to evaluate the schizonticidal activity of potential antimalarial compounds against early-stage infection[4][5].
Objective: To assess the ability of a test compound to suppress the proliferation of Plasmodium parasites in mice.
Materials:
-
Plasmodium berghei (ANKA strain, chloroquine-sensitive) infected donor mice with 20-30% parasitemia.
-
Healthy female Swiss albino mice (6-8 weeks old, 20-25 g).
-
Test compound (this compound derivative).
-
Vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water).
-
Standard drug (e.g., Chloroquine phosphate, 5 mg/kg).
-
Normal saline.
-
Giemsa stain.
-
Microscope with oil immersion lens.
Procedure:
-
Parasite Inoculation:
-
Collect blood from a donor mouse with a rising P. berghei infection (20-30% parasitemia) via cardiac puncture into a heparinized tube.
-
Dilute the infected blood with normal saline to a final concentration of 1 x 10^7 parasitized red blood cells (RBCs) per 0.2 mL.
-
Inoculate each experimental mouse intraperitoneally (i.p.) with 0.2 mL of the diluted infected blood on Day 0.
-
-
Drug Administration:
-
Randomly divide the infected mice into groups (n=5-6 per group):
-
Negative control (vehicle only).
-
Positive control (standard drug, e.g., Chloroquine 5 mg/kg).
-
Test groups (different dose levels of the test compound).
-
-
Two to four hours after infection (Day 0), administer the first dose of the test compound, vehicle, or standard drug orally (p.o.) or via the desired route.
-
Continue treatment once daily for four consecutive days (Day 0 to Day 3).
-
-
Monitoring Parasitemia:
-
On Day 4 post-infection, prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the percentage of parasitized RBCs by counting at least 1000 erythrocytes under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of parasite suppression using the following formula: % Suppression = [ (Average parasitemia of negative control - Average parasitemia of treated group) / Average parasitemia of negative control ] x 100
-
The dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) can be determined by testing a range of doses and using appropriate statistical software.
-
Expected Outcomes:
A potent antimalarial compound will show a significant, dose-dependent suppression of parasitemia compared to the vehicle-treated group. The efficacy can be benchmarked against the standard drug, chloroquine.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps of the 4-day suppressive test.
Caption: Workflow of the 4-day suppressive test for in vivo antimalarial efficacy.
Logical Relationship in Drug Action
The presumed mechanism of action for many quinoline derivatives involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.
Caption: Proposed mechanism of action for quinoline antimalarials.
Conclusion and Future Directions
The available evidence suggests that quinolin-4-amines bearing trifluoromethyl substituents are a promising avenue for the development of new antimalarial drugs with potent in vivo activity. The enhanced metabolic stability and potential for increased target engagement conferred by the -CF3 group make these compounds worthy of further investigation.
Future research should focus on a systematic exploration of the structure-activity relationship, particularly concerning the position of the trifluoromethyl group on the quinoline nucleus. A head-to-head comparison of 6-CF3, 7-CF3, and 8-CF3 substituted quinolin-4-amine derivatives in standardized in vivo models would provide invaluable data for lead optimization. Furthermore, comprehensive pharmacokinetic and toxicology studies are essential to fully assess the therapeutic potential of these promising antimalarial candidates.
References
- 1. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities [mdpi.com]
- 2. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Workflow Using 6-(Trifluoromethyl)quinolin-4-amine as a Scaffold
This guide provides a comprehensive framework for the characterization and comparative analysis of novel kinase inhibitors, using the 6-(Trifluoromethyl)quinolin-4-amine scaffold as a representative starting point. While this specific molecule is not an established kinase inhibitor, its quinoline core is a "privileged structure" in medicinal chemistry, frequently found in potent and selective kinase inhibitors. This document will therefore serve as a detailed roadmap for researchers aiming to elucidate the biological activity of such novel compounds and benchmark them against established drugs.
We will proceed by first identifying potential kinase targets for a quinoline-based compound, then outline a systematic experimental workflow to determine its inhibitory profile. This guide will provide detailed, field-proven protocols for essential assays and demonstrate how to present the resulting data in a clear, comparative format.
The Quinoline Scaffold: A Proven Pharmacophore in Kinase Inhibition
The quinoline ring system is a versatile scaffold that has been successfully utilized in the development of numerous FDA-approved kinase inhibitors. Its rigid, bicyclic structure provides a solid anchor for substituents that can be tailored to interact with specific residues within the ATP-binding pocket of various kinases. Quinoline derivatives have demonstrated significant inhibitory activity against a wide array of kinases, including those implicated in cancer and inflammatory diseases.
Examples of kinase families frequently targeted by quinoline-based inhibitors include:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR.
-
Non-receptor Tyrosine Kinases: Including Src family kinases.
-
Serine/Threonine Kinases: Such as PI3K, mTOR, and CDKs.
The presence of a trifluoromethyl group at the 6-position of the quinoline ring in our lead compound, this compound, is also of significant interest. This functional group can enhance metabolic stability, membrane permeability, and binding affinity through favorable interactions with the target protein.
Proposed Experimental Workflow for Characterization
A logical and stepwise approach is crucial for the successful characterization of a novel compound. The following workflow is designed to systematically determine the potency, selectivity, and cellular effects of our lead compound.
Figure 1. A systematic workflow for the characterization of a novel kinase inhibitor.
Detailed Experimental Protocols
The following protocols are provided as a guide for the key experiments outlined in the workflow.
This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Principle: A luminescent ATP detection reagent is used to quantify the amount of ATP remaining in solution following a kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity.
Protocol:
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Set up Kinase Reaction:
-
In a 96-well plate, add 5 µL of 2X kinase/substrate solution.
-
Add 2.5 µL of the test compound (this compound or a known inhibitor) at various concentrations (e.g., 10-point serial dilution).
-
Initiate the reaction by adding 2.5 µL of 4X ATP solution. The final ATP concentration should be at the Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ATP Detection: Add 10 µL of a commercial luminescent ATP detection reagent to each well.
-
Readout: Incubate at room temperature for 10 minutes and measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
This technique is used to detect changes in the phosphorylation state of the target kinase and its downstream substrates, confirming that the inhibitor is engaging its target within the cell.
Comparative Cytotoxicity Against Human Cancer Cell Lines
An In-Depth Guide to the Comparative Cytotoxicity of 4-Aminoquinoline Derivatives for Cancer Research
The 4-aminoquinoline scaffold, famously represented by the antimalarial drug chloroquine, has garnered significant attention in oncology for its therapeutic potential beyond infectious diseases.[1] These compounds exhibit a remarkable ability to interfere with fundamental cellular processes, making them a fertile ground for the development of novel anticancer agents.[2][3] This guide provides a comparative analysis of the cytotoxicity of key 4-aminoquinoline derivatives, delves into their mechanisms of action, and offers detailed experimental protocols for their evaluation, tailored for researchers and drug development professionals.
The cytotoxic efficacy of 4-aminoquinoline derivatives is highly dependent on the substitutions on the quinoline core and the nature of the amino side chain. These structural modifications significantly influence the compound's potency and, in some cases, its selectivity towards specific cancer cell lines. Below is a comparative summary of the growth inhibitory effects of several notable derivatives against breast (MCF-7, MDA-MB-468) and lung (A549) cancer cell lines.
A study on a series of synthesized 4-aminoquinoline derivatives revealed that modifications can drastically increase cytotoxicity compared to the parent compound, chloroquine (CQ).[2] For instance, the compound N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine proved to be significantly more potent, especially against the MDA-MB-468 breast cancer cell line.[2][4] In contrast, butyl-(7-fluoro-quinolin-4-yl)-amine demonstrated more potent effects against MCF-7 cells.[2][4] Chloroquine itself has been shown to inhibit the growth of A549 lung cancer cells, with its effects being concentration-dependent, inducing growth inhibition at lower concentrations and apoptosis or necrosis at higher concentrations.[5][6]
Table 1: Comparative Cytotoxicity (GI₅₀/IC₅₀ in µM) of Selected 4-Aminoquinoline Derivatives
| Compound/Derivative | Cell Line | GI₅₀ / IC₅₀ (µM) | Key Structural Features | Reference(s) |
| Chloroquine (CQ) | MDA-MB-468 | 24.36 | 7-chloroquinoline core, diethylamino side chain | [2] |
| MCF-7 | 20.72 | [2] | ||
| A549 | ~32 (growth inhibition) | [6] | ||
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | 7-chloro, dimethyl alkyl amino side chain | [2][4] |
| MCF-7 | >10.85 | [2] | ||
| butyl-(7-fluoro-quinolin-4-yl)-amine | MDA-MB-468 | >10.85 | 7-fluoro, simple butylamino side chain | [2][4] |
| MCF-7 | 8.22 | [2] | ||
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (Compound 11) | MDA-MB-231 | 0.04 | 4-anilino-2-phenylquinoline structure | [7] |
| N-(4-(3-Fluorobenzyloxy)-3-chlorophenyl)-2-morpholinoquinolin-4-amine (Compound 3c) | HepG2 | 11.42 | 2-morpholino-4-anilinoquinoline structure | [3] |
Note: GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) are closely related metrics used to quantify compound potency.
The data clearly indicates that the 4-aminoquinoline scaffold is a versatile prototype for developing new anticancer agents.[2] The presence of a 7-chloro substitution combined with a dimethyl alkyl amino side chain appears to enhance activity against MDA-MB-468 cells, while a 7-fluoro substitution is more favorable for activity against MCF-7 cells.[2] Furthermore, more complex derivatives, such as anilino-phenylquinolines, can exhibit exceptionally high potency.[7]
Unraveling the Mechanisms of Cytotoxicity
4-Aminoquinoline derivatives exert their anticancer effects through multiple mechanisms, often targeting pathways that are dysregulated in cancer cells. Understanding these mechanisms is crucial for rational drug design and identifying potential combination therapies.
Induction of Apoptosis via the Mitochondrial Pathway
A primary mechanism for the cytotoxicity of many 4-aminoquinoline compounds is the induction of apoptosis, or programmed cell death.[8][9] Studies have shown that potent derivatives can trigger caspase-dependent apoptosis.[9] This process is often associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS), which are key events in the intrinsic apoptosis pathway.[9]
Caption: Intrinsic apoptosis pathway initiated by 4-aminoquinoline derivatives.
Inhibition of Key Oncogenic Signaling Pathways
Certain derivatives have been identified as potent inhibitors of critical signaling pathways that drive cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway, which is frequently overactive in a wide range of human cancers, is a key target.[8][10] By inhibiting PI3Kα, these compounds can block downstream signaling, leading to cell cycle arrest (commonly at the G1 phase) and subsequent apoptosis.[10]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 4-aminoquinoline derivatives.
Lysosomotropism and Autophagy Inhibition
Chloroquine and its analogs are weak bases known to accumulate in acidic organelles like lysosomes.[11] This property, known as lysosomotropism, leads to an increase in lysosomal pH and inhibition of lysosomal enzymes. This disrupts the process of autophagy, a cellular recycling mechanism that cancer cells often use to survive stress.[12] By inhibiting this protective autophagy, 4-aminoquinolines can sensitize cancer cells to other chemotherapeutic agents, making them promising candidates for combination therapies.[12][13]
Gold-Standard Experimental Protocols for Cytotoxicity Assessment
To ensure reliable and reproducible results, standardized protocols are essential. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a robust indicator of cell viability and cytotoxicity.[14][15]
Detailed Protocol: MTT Cytotoxicity Assay
This protocol provides a step-by-step methodology for determining the cytotoxic effects of 4-aminoquinoline derivatives on adherent cancer cell lines.
Causality Behind Experimental Choices:
-
Cell Seeding Density: Optimizing cell density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Vehicle Control: Using a vehicle control (e.g., DMSO) is essential to ensure that the solvent used to dissolve the compound does not have a cytotoxic effect on its own.
-
MTT to Formazan Conversion: This step is the core of the assay. Only metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan. The amount of formazan is directly proportional to the number of viable cells.[14]
-
Solubilization: Formazan crystals are insoluble in water. A solubilizing agent like DMSO is required to dissolve them completely, allowing for accurate spectrophotometric measurement.[16]
Materials and Reagents:
-
Target cancer cell lines (e.g., MCF-7, A549)
-
Appropriate culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
4-aminoquinoline test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., anhydrous DMSO)[16]
-
Sterile 96-well flat-bottom plates, multichannel pipettes, humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.[17]
-
Incubate overnight (18-24 hours) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4-aminoquinoline derivatives in culture medium. The final DMSO concentration should be kept low (<0.5%) to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include the following controls in triplicate:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used.
-
Blank Control: Medium only (no cells) for background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully remove the medium.
-
Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT reagent to each well.[16]
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the percentage of cell viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC₅₀ value.
-
Caption: Standard workflow for the MTT cytotoxicity assay.
Conclusion
The 4-aminoquinoline scaffold represents a highly promising and adaptable platform for the development of novel anticancer therapeutics. Through strategic chemical modifications, derivatives can be synthesized that exhibit potent and sometimes selective cytotoxicity against various cancer cell lines. Their ability to induce apoptosis, inhibit critical oncogenic pathways like PI3K/Akt, and disrupt protective autophagy underscores their multifaceted antitumor activity. The standardized protocols provided herein offer a robust framework for researchers to accurately evaluate the cytotoxic potential of new chemical entities, paving the way for the next generation of quinoline-based cancer drugs.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chloroquine inhibits cell growth and induces cell death in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Chloroquine enhances the cytotoxicity of topotecan by inhibiting autophagy in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. MTT assay protocol | Abcam [abcam.com]
Confirming target engagement of 6-(Trifluoromethyl)quinolin-4-amine in cells
An In-Depth Guide to Confirming Cellular Target Engagement of 6-(Trifluoromethyl)quinolin-4-amine as a Putative MEK1 Inhibitor
Introduction: The Challenge of Validating a Novel Kinase Inhibitor
In the landscape of drug discovery and chemical biology, the identification of a novel small molecule with potential therapeutic activity is a pivotal moment. This compound, a compound with a quinoline scaffold often found in kinase inhibitors, represents such a starting point. While its structure suggests potential kinase inhibitory activity, rigorous experimental validation is paramount to confirm its intended biological target within the complex cellular environment. This guide provides a comprehensive, comparative framework for confirming the cellular target engagement of this compound, using the hypothetical, yet plausible, target of MEK1 (MAP2K1), a key kinase in the MAPK/ERK signaling pathway.
As a Senior Application Scientist, my objective is to not only provide protocols but to instill a deeper understanding of the experimental choices and the importance of self-validating systems. We will explore multiple orthogonal methods to build a robust case for target engagement, comparing our hypothetical data for this compound with established MEK1 inhibitors, such as Trametinib and U0126.
The MEK1/ERK Signaling Pathway: Our Target's Context
Before delving into the experimental methodologies, it is crucial to understand the biological context of our target, MEK1. MEK1 is a dual-specificity protein kinase that phosphorylates and activates ERK1 and ERK2. This signaling cascade plays a central role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making MEK1 an attractive therapeutic target.
A Senior Application Scientist's Guide to the Pharmacokinetic Analysis of 6-(Trifluoromethyl)quinolin-4-amine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The 6-(trifluoromethyl)quinolin-4-amine scaffold is a privileged structure in modern medicinal chemistry. Building upon the legacy of 4-aminoquinoline antimalarials, the strategic incorporation of a trifluoromethyl (CF₃) group at the 6-position offers a powerful tool to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. The CF₃ group, with its strong electron-withdrawing nature and steric bulk, can effectively block sites of oxidative metabolism, a common liability for many drug candidates, thereby improving their pharmacokinetic profile and overall in vivo performance.
This guide provides a framework for the comprehensive pharmacokinetic analysis of novel this compound analogs. Rather than presenting a static list of data, we will delve into the causality behind experimental choices, provide validated protocols for key assays, and offer a template for systematic comparison. Our objective is to equip you, the researcher, with the strategy and methodology required to thoroughly characterize your compounds and select candidates with the highest potential for clinical success.
Comparative Pharmacokinetic Profiling: A Strategic Overview
The goal of a comparative pharmacokinetic (PK) analysis is to understand how structural modifications across a series of analogs impact their Absorption, Distribution, Metabolism, and Excretion (ADME). This Structure-Pharmacokinetic Relationship (SPR) is as crucial as the Structure-Activity Relationship (SAR) for successful drug development.
Consider a hypothetical series of analogs based on the core scaffold:
-
Analog A: The parent this compound.
-
Analog B: An analog with a hydrophilic substitution on the 4-amino group (e.g., a hydroxyethyl group) aimed at improving aqueous solubility.
-
Analog C: An analog with a bulky, lipophilic substitution at the 2-position of the quinoline ring, designed to probe a specific binding pocket on the target protein.
Your analysis should aim to populate a comparative data table with the following key parameters for each analog. This table will serve as the central repository for your findings, allowing for clear, at-a-glance comparisons.
Table 1: Comparative Pharmacokinetic Data Template for this compound Analogs
| Parameter | Unit | Analog A | Analog B | Analog C | Reference Cpd | Desired Profile | Rationale |
| Absorption | |||||||
| Caco-2 P_app (A→B) | 10⁻⁶ cm/s | > 5 | Predicts good intestinal absorption. | ||||
| Efflux Ratio (P_app B→A / A→B) | ratio | < 2 | Indicates low potential for P-gp efflux. | ||||
| Oral Bioavailability (F) | % | > 30% | High oral bioavailability is crucial for patient compliance. | ||||
| Distribution | |||||||
| Plasma Protein Binding | % Bound | < 99% | High free fraction allows more drug to reach the target. | ||||
| Blood-to-Plasma Ratio | ratio | ~1 | Indicates no preferential partitioning into red blood cells. | ||||
| Volume of Distribution (Vd) | L/kg | 1 - 10 | Moderate Vd suggests distribution into tissues without excessive sequestration. | ||||
| Metabolism | |||||||
| HLM Stability (t½) | min | > 30 | High in vitro half-life suggests lower hepatic clearance. | ||||
| Intrinsic Clearance (CL_int) | µL/min/mg | Low | Lower clearance leads to longer in vivo half-life. | ||||
| In Vivo Half-life (t½) | h | > 8 | A longer half-life can support less frequent dosing. | ||||
| Excretion | |||||||
| In Vivo Clearance (CL) | mL/min/kg | Low | Correlates with half-life and overall exposure. |
Causality in Experimental Design: The "Why" Behind the "How"
A robust pharmacokinetic assessment is not merely about generating data points; it's about understanding the underlying mechanisms. The choice of assays and their sequence is critical for building a comprehensive profile of a drug candidate.
The workflow below illustrates a logical progression from initial in vitro screening to more complex in vivo studies. Early, high-throughput in vitro assays like metabolic stability and permeability are designed to filter out compounds with major liabilities, conserving resources for more intensive in vivo characterization of the most promising candidates.[1][2]
Caption: High-level workflow for pharmacokinetic characterization.
Core Experimental Protocols
The following protocols are foundational for generating the data outlined in Table 1. They are designed to be self-validating by including appropriate controls, ensuring the integrity of your results.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs).[3][4] A high metabolic stability in vitro often correlates with lower hepatic clearance and a longer half-life in vivo.[4]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CL_int) of an analog.
Materials:
-
Test compound and positive controls (e.g., Verapamil for high clearance, Imipramine for low clearance)
-
Pooled Human Liver Microsomes (HLM)
-
0.5 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Ice-cold Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination
-
96-well incubation plate and collection plate
-
LC-MS/MS system for analysis
Step-by-Step Protocol:
-
Preparation: Thaw HLM on ice. Prepare a 2 mg/mL HLM solution in phosphate buffer. Prepare a 1 µM solution of the test compound in phosphate buffer.
-
Pre-incubation: In the incubation plate, add 90 µL of the HLM solution to each well. Add 5 µL of the test compound solution. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiation: Initiate the metabolic reaction by adding 5 µL of the pre-warmed NADPH regenerating system to each well. This marks T=0.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by transferring 25 µL of the incubation mixture to a collection plate containing 100 µL of ice-cold acetonitrile with the internal standard.[5]
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.
-
Sample Processing: Seal the collection plate, vortex for 5 minutes, and then centrifuge at 4000 rpm for 20 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the peak area ratio of the test compound relative to the internal standard at each time point.
-
Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance is then calculated from the half-life and incubation conditions.
Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)
This assay determines the fraction of a drug that is bound to plasma proteins.[6][7] Since only the unbound (free) drug is available to interact with its target and be cleared, PPB is a critical determinant of a drug's efficacy and pharmacokinetic profile.[7][8]
Objective: To determine the percentage of the test compound bound to plasma proteins.
Caption: Principle of the Equilibrium Dialysis Assay.
Materials:
-
Rapid Equilibrium Dialysis (RED) device with inserts (12-14 kDa MWCO membrane)
-
Human plasma (or plasma from other species of interest)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound
-
LC-MS/MS system
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound and spike it into plasma to a final concentration of 1-2 µM.[6]
-
Device Assembly: Place the RED inserts into the base plate.
-
Loading: Add 200 µL of the compound-spiked plasma into the plasma chamber (the red-ringed side) of the insert. Add 350 µL of PBS into the buffer chamber.
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.
-
Sampling: After incubation, carefully remove 50 µL from the buffer chamber and 50 µL from the plasma chamber.
-
Matrix Matching: Combine the 50 µL buffer aliquot with 50 µL of blank plasma. Combine the 50 µL plasma aliquot with 50 µL of PBS. This ensures that both samples have the same matrix composition for analysis, preventing ion suppression effects in the mass spectrometer.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing an internal standard to all samples to precipitate proteins.
-
Sample Processing & Analysis: Vortex and centrifuge the samples as described in the metabolic stability protocol. Analyze the supernatant by LC-MS/MS to determine the concentration of the compound in both the plasma and buffer chambers at equilibrium.
-
Calculation: The percentage of bound drug is calculated using the formula: % Bound = [ (Conc_plasma - Conc_buffer) / Conc_plasma ] * 100
Intestinal Permeability using Caco-2 Cells
The Caco-2 cell line, derived from human colorectal carcinoma, forms a polarized monolayer that serves as an in vitro model of the human intestinal epithelium.[9][10] This assay predicts a compound's potential for oral absorption.[9][11]
Objective: To determine the apparent permeability coefficient (P_app) and the efflux ratio of an analog.
Materials:
-
Caco-2 cells
-
Transwell™ plates (e.g., 24-well)
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Test compound and controls (e.g., Atenolol for low permeability, Antipyrine for high permeability, Talinolol for P-gp substrate)[9]
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system
Step-by-Step Protocol:
-
Cell Culture: Seed Caco-2 cells onto the Transwell™ inserts and culture for 18-22 days to allow for spontaneous differentiation into a confluent, polarized monolayer.[9]
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm tight junction formation. Additionally, perform a Lucifer yellow permeability test; low passage of this fluorescent marker indicates a healthy monolayer.
-
Assay Setup: Gently wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A→B) Permeability: Add the test compound (at a typical concentration of 10 µM) to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B→A) Permeability: In a separate set of wells, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber. This measures active efflux.[9]
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Sampling: At specified time points (e.g., 60, 90, 120 minutes), take a sample from the receiver chamber and replace it with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (P_app) is calculated using the formula: P_app = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Efflux Ratio: The efflux ratio is calculated as P_app (B→A) / P_app (A→B). A ratio greater than 2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein.[9]
Conclusion: Synthesizing a Predictive Profile
The pharmacokinetic analysis of this compound analogs is a multi-faceted process that requires rigorous experimental design and careful data interpretation. By systematically applying the protocols outlined in this guide, researchers can build a comprehensive ADME profile for their novel compounds. This data-driven approach, focusing on the interplay between chemical structure and pharmacokinetic properties, is essential for identifying and advancing drug candidates with a higher probability of success in preclinical and clinical development. The trifluoromethyl group offers a distinct metabolic advantage, and a thorough understanding of its influence in the context of the entire molecule is the key to unlocking its full therapeutic potential.
References
- 1. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. benchchem.com [benchchem.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Understanding Caco-2 Permeability Assay: A Critical Tool for Drug Development [medical-xprt.com:443]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-(Trifluoromethyl)quinolin-4-amine
As researchers dedicated to advancing pharmaceutical and chemical sciences, our responsibility extends beyond discovery to the entire lifecycle of the materials we handle. The proper disposal of research chemicals like 6-(Trifluoromethyl)quinolin-4-amine is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established environmental health and safety (EHS) principles.
Hazard Identification and Risk Assessment: Know Your Compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is mandatory. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer a likely hazard profile from structurally related trifluoromethylated quinolines and aromatic amines. Aromatic amines, as a class, can present significant health and environmental hazards[1]. The trifluoromethyl group can also influence the compound's reactivity and metabolic pathways.
The primary directive is to always consult the manufacturer-provided Safety Data Sheet (SDS) for specific handling and hazard information. Based on analogous compounds, a conservative hazard assessment is prudent[2].
Assumed Hazard Profile Summary
| Hazard Class | Description | Rationale & Causality |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin[3]. | The quinoline core and amine functional group are common in biologically active molecules; systemic effects are possible. |
| Skin/Eye Irritation | May cause skin irritation and serious eye irritation[4]. | Aromatic amines can be irritants, and fine chemical powders can cause mechanical and chemical irritation to the eyes. |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust[4]. | Fine powders can be easily aerosolized, leading to irritation of the mucous membranes. |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects[2]. | Aromatic compounds, particularly those with halogen groups, can be persistent in the environment and exhibit ecotoxicity. |
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the assessed hazards, the following PPE is mandatory when handling this compound for disposal. The goal is to create a complete barrier between the researcher and the chemical[5].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal technique to avoid skin contact[5].
-
Eye Protection: Safety goggles and a face shield to protect against splashes and airborne particles[2].
-
Body Protection: A standard laboratory coat. An apron or coveralls may be necessary for larger quantities.
-
Respiratory Protection: A NIOSH-approved respirator is required if engineering controls (like a fume hood) are not available or if dust generation is likely[2].
Waste Segregation and Containment: The Foundation of Safe Disposal
Proper segregation is a critical principle of chemical waste management to prevent dangerous reactions and streamline disposal processes[6][7]. This compound is a halogenated organic compound due to the fluorine atoms in the trifluoromethyl group.
Protocol for Waste Collection:
-
Select a Compatible Container: Use a dedicated, leak-proof hazardous waste container that is chemically compatible with the compound. High-density polyethylene (HDPE) carboys are a common choice for organic waste[6][8].
-
Segregate Waste Streams:
-
Halogenated vs. Non-Halogenated: NEVER mix halogenated waste with non-halogenated solvent waste. Doing so contaminates the entire volume, forcing it to be treated as more expensive and stringently regulated halogenated waste[9].
-
Solid vs. Liquid: Collect solid waste (e.g., pure compound, contaminated filter paper) in a designated solid waste container. Collect liquid waste (e.g., solutions in organic solvents) in a designated liquid waste container[2].
-
-
Labeling is Immediate: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added[7]. The label must include the full, unabbreviated chemical name: "this compound" and list all other constituents and their approximate percentages[10].
Step-by-Step Disposal Procedure
This protocol ensures that the waste is handled, stored, and prepared for pickup in compliance with regulations like the Resource Conservation and Recovery Act (RCRA) in the United States[2][11].
-
Work in a Controlled Area: Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure[5].
-
Transfer the Waste:
-
For Solids: Carefully scoop or pour the solid waste into the designated, pre-labeled halogenated solid waste container. Use tools that will not generate static electricity.
-
For Liquids: Using a funnel, carefully pour the liquid waste into the designated, pre-labeled halogenated liquid waste container.
-
-
Seal the Container: Tightly seal the container cap immediately after adding waste. If using a funnel, it must be removed and the cap replaced[7][12]. Containers must remain closed except when actively adding waste[13].
-
Store in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel[12].
-
The SAA must be clearly marked[12].
-
Ensure secondary containment (e.g., a plastic tray) is used for all liquid waste containers to contain potential leaks[12][13].
-
-
Request Pickup: Once a waste container is full (typically no more than 80% capacity to allow for expansion), arrange for pickup from your institution's Environmental Health and Safety (EHS) department. Do not accumulate more than 55 gallons of hazardous waste in your SAA[7][12]. Submit a chemical waste disposal request form as required by your institution[10].
Emergency Procedures: Planning for the Unexpected
Immediate and correct action is critical in the event of a spill or exposure[2].
Spill Response:
-
Evacuate & Alert: Immediately alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow to the room if it is safe to do so.
-
Contain: Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or a commercial sorbent) to contain the spill. Do not use combustible materials like paper towels to clean up solvent spills.
-
Cleanup: Wearing full PPE, carefully collect the spilled material and absorbent into a dedicated hazardous waste container. Label it appropriately for disposal.
Personal Exposure:
-
Inhalation: Move the affected person to fresh air immediately. Seek prompt medical attention[4].
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention[4].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[4].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[5].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of the chemical.
References
- 1. Aromatic Amine Pollution → Term [pollution.sustainability-directory.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 6-(bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 7. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
- 11. mtu.edu [mtu.edu]
- 12. Chemical Waste – EHS [ehs.mit.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
